molecular formula C7H9N B147111 3,5-Dimethylpyridine CAS No. 591-22-0

3,5-Dimethylpyridine

Katalognummer: B147111
CAS-Nummer: 591-22-0
Molekulargewicht: 107.15 g/mol
InChI-Schlüssel: HWWYDZCSSYKIAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3,5-Dimethylpyridine, also known as this compound, is a useful research compound. Its molecular formula is C7H9N and its molecular weight is 107.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.31 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60736. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3,5-dimethylpyridine
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InChI

InChI=1S/C7H9N/c1-6-3-7(2)5-8-4-6/h3-5H,1-2H3
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InChI Key

HWWYDZCSSYKIAD-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=CC(=CN=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H9N
Source PubChem
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DSSTOX Substance ID

DTXSID5052254
Record name 3,5-Dimethylpyridine
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Molecular Weight

107.15 g/mol
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Physical Description

Liquid, Colorless liquid with an unpleasant odor; [Alfa Aesar MSDS]
Record name Pyridine, 3,5-dimethyl-
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Record name 3,5-Dimethylpyridine
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Vapor Pressure

1.74 [mmHg]
Record name 3,5-Dimethylpyridine
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CAS No.

591-22-0
Record name 3,5-Dimethylpyridine
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Record name 3,5-DIMETHYLPYRIDINE
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Record name 3,5-DIMETHYLPYRIDINE
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Foundational & Exploratory

Synthesis of 3,5-Dimethylpyridine from Acrolein and Ammonia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,5-dimethylpyridine, also known as 3,5-lutidine, from acrolein and ammonia. This compound is a crucial intermediate in the pharmaceutical industry, most notably in the production of the proton pump inhibitor omeprazole.[1] The primary industrial method for its synthesis is a variation of the Chichibabin pyridine synthesis, involving the gas-phase condensation of acrolein, formaldehyde, and ammonia over a solid acid catalyst at elevated temperatures.

Core Synthesis Reaction

The overall chemical transformation for the industrial synthesis of this compound is as follows:

2 CH₂=CHCHO (Acrolein) + CH₂O (Formaldehyde) + NH₃ (Ammonia) → (CH₃)₂C₅H₃N (this compound) + 2 H₂O

This reaction is a classic example of the Chichibabin pyridine synthesis, which in its general form, involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives. While the precursors are generally inexpensive, the Chichibabin synthesis can sometimes suffer from low yields.

Tabulated Quantitative Data

The publicly available quantitative data for the specific synthesis of this compound from acrolein, formaldehyde, and ammonia is limited. The following tables summarize the available data for this and related pyridine syntheses to provide context for expected outcomes.

Table 1: General Reaction Conditions for Pyridine Synthesis

ParameterValue/RangeReactantsCatalystSource
Temperature180-600 °C2-methylene propane-1,3-diol, ammoniaAcid catalyst[2]
Temperature400-475 °CAldehydes, ammoniaNot specified[3]
CatalystHF/MgZSM-5Acrolein, ammoniaHF/MgZSM-5[4]
PhaseGas PhaseAcrolein, ammoniaNot specified

Table 2: Reported Yields for this compound and Related Syntheses

ProductYieldReactantsCatalyst/ConditionsSource
Pyridines (total)58.86%Acrolein, ammoniaHF/MgZSM-5[4]
¹⁵N-labelled this compound~55%Methacrolein, 1-propenyl ether, ¹⁵NH₄ClTwo-step synthesis, liquid phase[5]
This compound (purification step)≥ 85%Crude this compoundOxidation and distillation[6]

Experimental Protocols

Representative Gas-Phase Synthesis Protocol

This protocol is a composite representation and should be optimized for specific laboratory or industrial settings.

1. Catalyst Preparation:

  • A solid acid catalyst, such as a modified zeolite (e.g., ZSM-5) or silica-alumina, is prepared. The catalyst may be impregnated with a metal oxide to enhance its activity and selectivity.

  • The catalyst is activated by calcination at high temperatures (e.g., 500-600 °C) in a stream of air or nitrogen.

2. Reaction Setup:

  • A fixed-bed reactor, typically a tube furnace, is packed with the prepared catalyst.

  • The reactor is heated to the desired reaction temperature, generally in the range of 350-500 °C.

  • Separate feed lines for gaseous acrolein, formaldehyde (often from a source like paraformaldehyde or formalin), and ammonia are connected to the reactor inlet. An inert carrier gas, such as nitrogen, may also be used.

3. Reaction Execution:

  • A gaseous mixture of acrolein, formaldehyde, and ammonia, with a molar excess of ammonia, is passed through the heated catalyst bed.

  • The flow rates of the reactants are controlled to achieve a specific weight hourly space velocity (WHSV), which is a critical parameter for optimizing yield and catalyst lifetime.

  • The reaction is carried out at or near atmospheric pressure.

4. Product Collection and Purification:

  • The gaseous effluent from the reactor, containing this compound, unreacted starting materials, water, and byproducts, is passed through a condenser to liquefy the products.

  • The crude liquid product is collected.

  • Purification is typically achieved through a multi-step process:

    • Oxidation: Impurities that are difficult to separate by distillation are oxidized using an appropriate oxidizing agent.

    • Steam Distillation: The product is separated from non-volatile impurities and some byproducts by steam distillation.[5]

    • Fractional Distillation (Rectification): The final purification of this compound to a high purity (e.g., ≥99.0%) is achieved by fractional distillation.[6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical pathways and a logical experimental workflow for the synthesis of this compound.

G Reaction Pathway for this compound Synthesis A Acrolein D Intermediate 1 (e.g., Aldimine) A->D B Formaldehyde B->D C Ammonia C->D E Intermediate 2 (Dihydropyridine derivative) D->E + Acrolein F This compound E->F Oxidation/Dehydrogenation

Caption: Reaction pathway for this compound synthesis.

G Experimental Workflow for this compound Synthesis cluster_0 Reaction Stage cluster_1 Purification Stage A Reactant Feed (Acrolein, Formaldehyde, Ammonia) B Gas-Phase Catalytic Reactor (Fixed Bed, 350-500 °C) A->B C Condensation B->C D Crude Product Collection C->D E Oxidation of Impurities D->E F Steam Distillation E->F G Fractional Distillation (Rectification) F->G H Pure this compound G->H

References

An In-depth Technical Guide to 3,5-Lutidine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Lutidine, systematically known as 3,5-dimethylpyridine, is a heterocyclic organic compound with the chemical formula (CH₃)₂C₅H₃N.[1] As a substituted pyridine, it is a colorless to pale yellow, oily liquid with a characteristic pungent odor.[2][3] This versatile compound serves as a crucial intermediate and building block in a wide array of chemical syntheses, most notably in the pharmaceutical and agrochemical industries.[4][5] Its utility as a base and a solvent in organic reactions further underscores its importance in both academic research and industrial manufacturing.[2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of 3,5-lutidine, detailed experimental protocols for its synthesis and purification, and its significant role in drug development, particularly as a precursor to the proton pump inhibitor, omeprazole.[1][5]

Physical and Chemical Properties

3,5-Lutidine is a flammable and hygroscopic liquid.[1][6] It is miscible with many organic solvents and has limited solubility in water.[3][6] The key physical and chemical properties are summarized in the tables below for easy reference.

Table 1: General and Physical Properties of 3,5-Lutidine
PropertyValueReferences
Molecular Formula C₇H₉N[7]
Molecular Weight 107.15 g/mol [7]
Appearance Clear, colorless to pale yellow liquid[2]
Odor Pungent, pyridine-like[8]
Density 0.939 g/mL at 25 °C[6][9][10]
Melting Point -9 °C[1][6][9][10][11]
Boiling Point 169-170 °C[1][6][9][10]
Solubility in Water 33 g/L at 20 °C[6]
pKa 6.15 at 25 °C[6][12]
Refractive Index (n20/D) 1.504[6][9][10]
Vapor Pressure 1.5 mmHg at 20 °C[6][9]
Flash Point 47 °C (closed cup)[13]
Table 2: Spectroscopic Data of 3,5-Lutidine
Spectroscopic DataKey FeaturesReferences
¹³C NMR Spectral data available.[14]
IR Spectrum Infrared spectral data available.[12]
Raman Spectrum Raman spectral data available.[10]
Mass Spectrum Mass spectral data available.[15]

Synthesis and Purification

The industrial synthesis of 3,5-lutidine is primarily achieved through the condensation reaction of propanol, formaldehyde, and methanol with ammonia over a modified HZSM-5 catalyst. Another industrial method involves the condensation of acrolein, ammonia, and formaldehyde.[1]

Experimental Protocols

Synthesis of 3,5-Lutidine N-oxide (A key derivative)

This protocol describes the synthesis of 3,5-lutidine N-oxide, a common intermediate in the functionalization of the parent molecule.

Materials:

  • 3,5-Lutidine (this compound)

  • Glacial acetic acid

  • 35% Hydrogen peroxide (H₂O₂)

  • Sodium carbonate (Na₂CO₃)

  • Chloroform (CHCl₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a 100 mL round-bottom flask placed in a fume hood, combine 0.5 mol of glacial acetic acid, 0.051 mol of this compound, and 5 mL of 35% H₂O₂.[6][13]

  • Maintain the reaction mixture under constant magnetic stirring at an internal temperature of 80 °C for 5 hours.[6][13]

  • After the reaction period, cool the flask to 24 °C using an ice bath.[6][13]

  • Remove the excess acetic acid using a high vacuum distillation unit for 90-120 minutes.[6][13]

  • To ensure complete removal of acetic acid, add 10 mL of distilled water to the flask and concentrate the mixture. Repeat this step.[13]

  • Dissolve the resulting viscous product in bi-distilled water and adjust the pH to 10 with solid Na₂CO₃.[6]

  • Transfer the solution to a 250 mL separation funnel and perform five extractions with 250 mL of CHCl₃ each.[6]

  • Collect the organic layers and dry them over anhydrous Na₂SO₄ for a maximum of 30 minutes.[6]

  • The dried organic phase contains the 3,5-lutidine N-oxide product.[6]

Purification of 3,5-Lutidine

A common method for purifying crude 3,5-lutidine involves the following steps:

Materials:

  • Crude 3,5-lutidine

  • Dilute Hydrochloric Acid (HCl) (1:4)

  • Concentrated Sodium Hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous Potassium Carbonate (K₂CO₃)

Procedure:

  • Dissolve 100 mL of crude 3,5-lutidine in dilute HCl (1:4).[16]

  • Steam distill the acidic solution until approximately 1 L of distillate is collected.[16]

  • Add excess concentrated NaOH to the residue from the distillation.[16]

  • Steam distill the now basic residue.[16]

  • Extract the base from the second distillate using diethyl ether.[16]

  • Dry the ether extract over anhydrous K₂CO₃.[16]

  • Distill the dried extract to obtain purified 3,5-lutidine.[16]

  • For higher purity, fractional crystallization by partial freezing can be employed.[16]

Role in Drug Development: The Omeprazole Synthesis Pathway

3,5-Lutidine is a critical starting material for the synthesis of omeprazole, a widely used proton pump inhibitor for treating acid-related gastrointestinal disorders.[5][17] The initial steps of the synthesis pathway involve the conversion of 3,5-lutidine to a functionalized pyridine intermediate.

The following diagram illustrates the initial stages of the omeprazole synthesis, starting from 3,5-lutidine.

Omeprazole_Synthesis_Pathway cluster_start Starting Material cluster_step1 Step 1: N-Oxidation cluster_step2 Step 2: Nitration cluster_step3 Step 3: Methoxylation cluster_step4 Further Reactions 3_5_Lutidine 3,5-Lutidine N_Oxide 3,5-Lutidine-N-Oxide 3_5_Lutidine->N_Oxide H₂O₂, CH₃COOH Nitro_Compound 4-Nitro-3,5-dimethylpyridine-N-oxide N_Oxide->Nitro_Compound HNO₃, H₂SO₄ Methoxy_Compound 4-Methoxy-3,5-lutidine-N-oxide Nitro_Compound->Methoxy_Compound Methoxylation Omeprazole_Intermediate 2-Chloromethyl-4-methoxy- 3,5-lutidine hydrochloride Methoxy_Compound->Omeprazole_Intermediate Vilsmeier reaction, Reduction, Chlorination Omeprazole Omeprazole Omeprazole_Intermediate->Omeprazole Coupling with mercaptobenzimidazole & Oxidation

Initial steps in the synthesis of Omeprazole from 3,5-Lutidine.

Experimental and Logical Workflows

The general workflow for the synthesis and purification of 3,5-lutidine derivatives can be visualized as a series of logical steps, from the initial reaction to the final characterization of the pure compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Reactants (e.g., 3,5-Lutidine, Reagents) Reaction Chemical Reaction (e.g., Oxidation, Nitration) Reactants->Reaction Quenching Reaction Quenching & Neutralization Reaction->Quenching Extraction Solvent Extraction Quenching->Extraction Drying Drying of Organic Phase Extraction->Drying Purification Purification (e.g., Distillation, Crystallization) Drying->Purification Characterization Spectroscopic Analysis (NMR, IR, MS) Purification->Characterization Purity Purity Assessment (e.g., GC, HPLC) Characterization->Purity Final_Product Pure 3,5-Lutidine Derivative Purity->Final_Product

General experimental workflow for the synthesis and purification of 3,5-lutidine derivatives.

Safety and Handling

3,5-Lutidine is a flammable liquid and vapor.[1] It is harmful if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[1] It is also known to cause respiratory irritation.[1] Therefore, appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical.[1] Work should be conducted in a well-ventilated area, preferably in a fume hood.[1]

Conclusion

3,5-Lutidine is a pyridine derivative of significant industrial and academic interest. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an indispensable building block in organic synthesis. The detailed protocols for its synthesis and purification provided in this guide, along with an understanding of its pivotal role in the production of key pharmaceuticals like omeprazole, offer valuable insights for researchers and professionals in the field of drug development and chemical manufacturing. Proper handling and adherence to safety protocols are paramount when working with this compound.

References

The Role of 3,5-Dimethylpyridine in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dimethylpyridine, commonly known as 3,5-lutidine, is a versatile heterocyclic compound that serves multiple critical roles in organic synthesis. Its unique combination of steric hindrance and moderate basicity makes it an effective non-nucleophilic base, a precursor to sophisticated ligands for transition-metal catalysis, and a key player in advanced reaction mechanisms. This guide provides an in-depth examination of its primary functions, featuring detailed reaction mechanisms, comprehensive experimental protocols, and quantitative data to support its application in research and development.

Introduction: Properties and General Applications

This compound (3,5-Lutidine) is a pyridine derivative with methyl groups at the 3 and 5 positions. This substitution pattern imparts specific steric and electronic properties that define its chemical behavior. With a pKa of 6.15, it is a moderately effective base, yet the methyl groups flanking the nitrogen atom sterically hinder it from acting as a nucleophile in many contexts.[1] This characteristic is pivotal to its utility.

Industrially, it is a crucial intermediate in the synthesis of pharmaceuticals like the proton-pump inhibitor Omeprazole.[2] Its applications extend to the synthesis of agrochemicals, specialty polymers, and as a catalyst in various organic transformations.[3]

Core Reaction Mechanisms and Applications

Role as a Hindered, Non-Nucleophilic Base

One of the most common applications of this compound is as an acid scavenger in reactions that produce strong acids (e.g., HCl or HBr) as byproducts. Its steric bulk prevents it from competing with other nucleophiles or reacting with electrophilic starting materials, thereby minimizing side reactions and improving product yields. A prime example is in the protection of alcohols as silyl ethers.

Mechanism: Silyl Ether Formation

In this reaction, an alcohol is treated with a silyl halide (e.g., tert-butyldimethylsilyl chloride, TBSCl). 3,5-Lutidine acts as a base to neutralize the HCl generated, driving the reaction to completion without interfering with the electrophilic silicon center.

silylation_mechanism Mechanism of Alcohol Silylation using 3,5-Lutidine cluster_reactants Reactants cluster_products Products R_OH R-OH (Alcohol) ActivatedComplex [Alcohol-Silyl Complex] R_OH->ActivatedComplex Nucleophilic Attack TBSCl TBS-Cl (Silyl Chloride) TBSCl->ActivatedComplex Lutidine 3,5-Lutidine (Base) LutidiniumCl Lutidinium Chloride Lutidine->LutidiniumCl HCl Scavenging R_OTBS R-OTBS (Silyl Ether) ActivatedComplex->R_OTBS Proton Transfer ActivatedComplex->LutidiniumCl H+ released zincke_halogenation 3-Selective Pyridine Halogenation Pathway Pyridine Pyridine Tf2O + Tf₂O + Collidine Pyridine->Tf2O Activated N-Tf Pyridinium Salt HNBn2 + HNBn₂ Activated->HNBn2 Zincke Zincke Imine Intermediate NIS + NIS Zincke->NIS HalogenatedImine Halogenated Imine NH4OAc + NH₄OAc HalogenatedImine->NH4OAc HalogenatedPyridine 3-Halopyridine Tf2O->Activated HNBn2->Zincke Ring-Opening NIS->HalogenatedImine Regioselective Halogenation (C3) NH4OAc->HalogenatedPyridine Ring-Closing ligand_synthesis Synthesis of a Lutidine-Based Pincer Ligand Lutidine 3,5-Lutidine NCS + NCS, AIBN Lutidine->NCS Dichloride 3,5-Bis(chloromethyl)pyridine LiPPh2 + LiPPh₂ Dichloride->LiPPh2 Ligand dppLH Ligand (Pincer Precursor) Pd_Source + (PhCN)₂PdCl₂ Ligand->Pd_Source Pd_Complex (dppL)PdCl Complex NCS->Dichloride Radical Chlorination LiPPh2->Ligand Phosphination Pd_Source->Pd_Complex Complexation

References

Spectroscopic Profile of 3,5-Dimethylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-Dimethylpyridine (also known as 3,5-Lutidine), a heterocyclic aromatic organic compound. The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is intended to support research, development, and quality control activities involving this compound.

Data Presentation

The following tables summarize the key quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignment
8.21dH-2, H-6
7.26sH-4
2.25s-CH₃ (at C-3, C-5)

Solvent: CDCl₃[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
147.3C-2, C-6
137.0C-4
132.4C-3, C-5
18.1-CH₃

Solvent: CDCl₃[1]

Infrared (IR) Spectroscopy

Table 3: Principal IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3000-2850Medium-StrongC-H stretching (aromatic and methyl)
~1600-1450Medium-StrongC=C and C=N stretching (aromatic ring)
~1450-1370MediumC-H bending (methyl)
~800-700StrongC-H out-of-plane bending (aromatic)

Note: The exact peak positions and intensities can vary based on the sampling method (e.g., neat liquid, solution, or gas phase).

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Fragmentation Data for this compound (Electron Ionization)

m/zRelative Intensity (%)Assignment
107100[M]⁺ (Molecular Ion)
106~49[M-H]⁺
92~21[M-CH₃]⁺
79~35[C₅H₄N]⁺
77~11[C₆H₅]⁺
39~37[C₃H₃]⁺

Ionization Method: Electron Ionization (EI)[1][2]

Experimental Protocols

The following sections detail generalized experimental protocols for acquiring the spectroscopic data presented above. These methodologies are standard for the analysis of liquid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-25 mg of the compound for ¹H NMR, and 50-100 mg for ¹³C NMR, in about 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃). A small amount of Tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm), although modern spectrometers can also reference the residual solvent peak. The solution is then transferred to a clean NMR tube.

  • Instrumentation: A high-field NMR spectrometer, such as a 400 MHz instrument, is utilized for data acquisition.

  • Data Acquisition:

    • The instrument is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

    • The magnetic field is shimmed to achieve homogeneity.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling.

    • A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

  • Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: A small drop of neat this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrumentation: A Fourier-Transform Infrared spectrometer equipped with an ATR accessory is used.

  • Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample is then applied to the crystal, and the sample spectrum is acquired. The instrument collects multiple scans, which are averaged to improve the signal-to-noise ratio. The spectral range is typically set from 4000 to 400 cm⁻¹.

  • Data Processing: The final absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum.

Transmission FT-IR (Neat Liquid)

  • Sample Preparation: A thin film of this compound is prepared by placing a drop of the liquid between two IR-transparent salt plates (e.g., NaCl or KBr).

  • Instrumentation: A standard FT-IR spectrometer is used.

  • Data Acquisition: A background spectrum is taken with the empty salt plates in the beam path. The prepared sample is then placed in the spectrometer, and the sample spectrum is recorded.

  • Data Processing: The absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

  • Sample Introduction: The volatile liquid sample, this compound, is introduced into the ion source of the mass spectrometer. This can be achieved via direct injection, a heated probe, or through the output of a gas chromatograph (GC-MS).

  • Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize, forming a molecular ion ([M]⁺), and to fragment into smaller characteristic ions.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which plots relative intensity versus m/z.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound such as this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_analysis Structural Elucidation Sample This compound (Liquid) NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry (EI) Sample->MS NMR_Data FID Acquisition & Fourier Transform NMR->NMR_Data IR_Data Interferogram & Background Correction IR->IR_Data MS_Data Ion Detection & m/z Analysis MS->MS_Data Structure Compound Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A generalized workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Biodegradation Pathways of Methylated Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the microbial biodegradation pathways of methylated pyridines, common N-heterocyclic aromatic compounds. Understanding these pathways is crucial for environmental remediation efforts and for professionals in drug development, as the pyridine moiety is a common scaffold in many pharmaceutical compounds. This document details the metabolic routes for the degradation of 2-methylpyridine, 3-methylpyridine, and 4-methylpyridine, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction to Methylated Pyridine Biodegradation

Methylated pyridines, also known as picolines, are environmental contaminants often associated with industrial activities such as coal processing and agriculture.[1] Their biodegradation by microorganisms is a key process in their removal from contaminated sites. The microbial metabolism of these compounds can be initiated through one of three primary reactions: oxidation of the aromatic ring, oxidation of the methyl group, or reduction of the aromatic ring.[2] The specific pathway employed depends on the microorganism and the position of the methyl substituent on the pyridine ring.

Biodegradation Pathway of 2-Methylpyridine (α-Picoline)

Arthrobacter species are prominent in the degradation of 2-methylpyridine.[1] The degradation pathway in Arthrobacter sp. often involves an initial oxidative attack on the pyridine ring, leading to ring cleavage and subsequent metabolism into central metabolic intermediates.

Metabolic Pathway

The biodegradation of 2-methylpyridine by Arthrobacter sp. KM-4 can proceed through two main routes following an initial hydroxylation, ultimately leading to the formation of common metabolic products like succinic acid and oxalic acid.[3][4] A key enzyme in a related pathway in Arthrobacter sp. 68b is a two-component flavin-dependent monooxygenase (PyrA), which directly cleaves the pyridine ring without prior hydroxylation.[2] This enzyme system is encoded by the pyrA and pyrE genes.[2] Subsequent steps involve a dehydrogenase (pyrB), an amidohydrolase (pyrC), and a succinate semialdehyde dehydrogenase (pyrD).[2]

G cluster_2mp Biodegradation of 2-Methylpyridine node_2_methylpyridine 2-Methylpyridine node_hydroxypyridine Hydroxypyridine intermediate node_2_methylpyridine->node_hydroxypyridine Monooxygenase node_ring_cleavage Ring Cleavage Product ((Z)-N-(4-oxobut-1-enyl)formamide) node_hydroxypyridine->node_ring_cleavage Dioxygenase/Monooxygenase (e.g., PyrA) node_succinate_semialdehyde Succinate Semialdehyde node_ring_cleavage->node_succinate_semialdehyde Dehydrogenase (e.g., PyrB) Amidohydrolase (e.g., PyrC) node_succinic_acid Succinic Acid node_succinate_semialdehyde->node_succinic_acid Succinate Semialdehyde Dehydrogenase (e.g., PyrD) node_tca TCA Cycle node_succinic_acid->node_tca G cluster_3mp Biodegradation of 3-Methylpyridine node_3_methylpyridine 3-Methylpyridine node_ring_cleavage C-2–C-3 Ring Cleavage node_3_methylpyridine->node_ring_cleavage node_levulinic_aldehyde Levulinic Aldehyde node_ring_cleavage->node_levulinic_aldehyde node_formic_acid Formic Acid node_ring_cleavage->node_formic_acid node_levulinic_acid Levulinic Acid node_levulinic_aldehyde->node_levulinic_acid Levulinic Aldehyde Dehydrogenase node_central_metabolism Central Metabolism node_levulinic_acid->node_central_metabolism node_formamide Formamide node_formic_acid->node_formamide Formamidase node_formamide->node_central_metabolism G cluster_4mp Biodegradation of 4-Methylpyridine node_4_methylpyridine 4-Methylpyridine node_2_hydroxy_4_methylpyridine 2-Hydroxy-4-methylpyridine node_4_methylpyridine->node_2_hydroxy_4_methylpyridine Hydroxylase node_ring_cleavage Ring Cleavage node_2_hydroxy_4_methylpyridine->node_ring_cleavage node_downstream_metabolites Downstream Metabolites node_ring_cleavage->node_downstream_metabolites node_central_metabolism Central Metabolism node_downstream_metabolites->node_central_metabolism

References

Basicity and pKa of 3,5-Dimethylpyridine Compared to Pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the comparative basicity of 3,5-dimethylpyridine and pyridine, focusing on the underlying chemical principles and experimental determination of their pKa values. It is established that this compound is a stronger base than pyridine, a phenomenon attributable to the electronic effects of the methyl substituents on the pyridine ring. This guide summarizes the quantitative data, details the experimental protocols for pKa determination, and provides a visual representation of the structure-basicity relationship. This information is of significant value to researchers in medicinal chemistry and drug development, where understanding and predicting the basicity of heterocyclic compounds is crucial for molecular design and optimization.

Introduction

Pyridine and its derivatives are fundamental heterocyclic scaffolds in a vast array of pharmaceuticals and bioactive molecules. The basicity of the pyridine nitrogen atom, quantified by the acid dissociation constant (pKa) of its conjugate acid, is a critical physicochemical parameter. It profoundly influences a molecule's pharmacokinetic and pharmacodynamic properties, including its solubility, membrane permeability, and interaction with biological targets. Modifications to the pyridine ring, such as the introduction of alkyl substituents, can significantly alter its basicity. This guide focuses on the comparison between pyridine and this compound (also known as 3,5-lutidine), elucidating the electronic effects that lead to the observed differences in their pKa values.

Comparative Basicity and pKa Data

The basicity of an amine is typically evaluated by the pKa of its conjugate acid (pKaH). A higher pKaH value indicates that the conjugate acid is weaker, and consequently, the parent base is stronger.

The data clearly indicates that this compound is a more basic compound than pyridine.[1][2] The pKa of the conjugate acid of this compound is approximately 0.9 units higher than that of pyridine's conjugate acid, signifying that this compound has a greater affinity for a proton.

CompoundStructurepKa of Conjugate AcidReference
Pyridine5.25[3][4]
This compound6.15[1][2]

Theoretical Rationale: Electronic Effects

The enhanced basicity of this compound can be attributed to the electron-donating inductive effect (+I effect) of the two methyl groups.[5] These alkyl groups, positioned at the meta positions relative to the nitrogen atom, increase the electron density within the pyridine ring. This heightened electron density is partially localized on the nitrogen atom, making its lone pair of electrons more available for protonation.

In contrast, pyridine lacks these electron-donating substituents. The nitrogen atom in the pyridine ring is sp² hybridized, and its lone pair of electrons resides in an sp² orbital. This orbital has more s-character compared to the sp³ orbital of an alkyl amine, which results in the lone pair being held more closely to the nucleus, thus reducing its availability for bonding with a proton. The addition of the methyl groups in this compound counteracts this effect to some extent by pushing electron density towards the nitrogen atom.[5]

G cluster_pyridine Pyridine cluster_dm_pyridine This compound Pyridine Pyridine N_Pyridine Nitrogen Lone Pair (Less Available) Pyridine->N_Pyridine sp² Hybridization Basicity_Pyridine Lower Basicity (pKa = 5.25) N_Pyridine->Basicity_Pyridine DM_Pyridine This compound Methyl_Groups Two Methyl Groups (+I Effect) DM_Pyridine->Methyl_Groups N_DM_Pyridine Nitrogen Lone Pair (More Available) Methyl_Groups->N_DM_Pyridine Inductive Electron Donation Basicity_DM_Pyridine Higher Basicity (pKa = 6.15) N_DM_Pyridine->Basicity_DM_Pyridine

Figure 1: Relationship between structure and basicity.

Experimental Protocols for pKa Determination

The pKa values of pyridine and its derivatives can be accurately determined using various experimental techniques. One of the most common and precise methods is NMR spectroscopy.[6][7]

pKa Determination by NMR Spectroscopy

Principle: This method relies on the change in the chemical shift of the protons on the pyridine ring as a function of the solution's pH.[6] As the nitrogen atom becomes protonated, the electron density around the ring protons changes, leading to a downfield shift in their NMR signals. By monitoring these chemical shifts across a range of pH values, a titration curve can be generated, from which the pKa can be determined.

Detailed Methodology:

  • Sample Preparation: A solution of the pyridine derivative (e.g., this compound) is prepared in deuterium oxide (D₂O).[6] A chemical shift standard, such as tetramethylammonium iodide, is added.[6]

  • pH Adjustment: The pH of the solution is adjusted by the incremental addition of a strong acid (e.g., DCl in D₂O) and a strong base (e.g., NaOD in D₂O).[6]

  • NMR Data Acquisition: For each pH value, a proton NMR spectrum is recorded. The chemical shifts of the aromatic protons are carefully measured.[6]

  • Data Analysis: The observed chemical shift (δobs) at a given pH is a weighted average of the chemical shifts of the protonated (δBH+) and deprotonated (δB) forms of the molecule. The relationship can be described by the following equation:

    δobs = ( [B] / ( [B] + [BH⁺] ) ) * δB + ( [BH⁺] / ( [B] + [BH⁺] ) ) * δBH+

    where [B] is the concentration of the free base and [BH⁺] is the concentration of the conjugate acid.

  • pKa Calculation: The Henderson-Hasselbalch equation can be rearranged to relate the chemical shifts to the pKa:

    pKa = pH - log( (δobs - δB) / (δBH+ - δobs) )

    By plotting the chemical shift versus pH, the inflection point of the resulting sigmoidal curve corresponds to the pKa of the conjugate acid.[6]

G A Prepare Sample (Pyridine in D₂O) B Adjust pH with DCl/NaOD A->B C Acquire ¹H NMR Spectrum B->C D Measure Chemical Shifts (δ) C->D E Plot δ vs. pH D->E F Determine Inflection Point E->F G pKa Value F->G

Figure 2: Workflow for pKa determination by NMR.

Conclusion

The substitution of two methyl groups at the 3 and 5 positions of the pyridine ring results in a significant increase in basicity, as evidenced by the higher pKa of the conjugate acid of this compound compared to pyridine. This phenomenon is well-explained by the inductive electron-donating effect of the methyl groups. The accurate determination of these pKa values, often accomplished through NMR spectroscopy, is essential for the rational design and development of new drug candidates. A thorough understanding of how structural modifications influence the basicity of heterocyclic compounds allows for the fine-tuning of their physicochemical properties to optimize their therapeutic potential.

References

3,5-Dimethylpyridine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 591-22-0

Molecular Formula: C₇H₉N

This technical guide provides an in-depth overview of 3,5-Dimethylpyridine, also known as 3,5-Lutidine. It is a heterocyclic organic compound that serves as a critical intermediate and building block in various chemical syntheses, most notably in the pharmaceutical industry.[1][2][3][4][5] This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.

Molecular Structure and Properties

This compound is a derivative of pyridine with two methyl groups substituted at the 3 and 5 positions of the pyridine ring.[3] This substitution pattern influences its chemical reactivity and physical properties. The pyridine ring provides aromatic stability and basicity, while the methyl groups, acting as electron donors, can affect the electron cloud density of the ring.[6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Weight 107.156 g/mol [5][6]
Appearance Colorless to pale yellow liquid[1][7]
Odor Pungent, characteristic[1][7]
Density 0.939 - 0.944 g/cm³[5]
Melting Point -6.5 to -9 °C[5]
Boiling Point 169 - 174 °C[5]
Flash Point 53.3 °C (128.00 °F)[1][8]
Solubility Slightly soluble in water; soluble in organic solvents like ethanol and ether.[1][4]
pKa 6.15[5]
Refractive Index 1.500 - 1.506[8]
Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Spectrum TypeKey Features and Observations
¹H NMR Data available, with proton signals corresponding to the aromatic ring and methyl groups.[9][10]
¹³C NMR Data available, showing distinct peaks for the carbon atoms in the pyridine ring and the methyl substituents.[10][11]
Mass Spectrometry Mass spectra are available for structural confirmation.[12]
Infrared (IR) Spectroscopy IR spectra showing characteristic vibrational frequencies are available.[12]
UV-Vis Spectroscopy UV-Vis spectra are available for analysis.[12]

Synthesis and Manufacturing

The industrial production of this compound is primarily achieved through the condensation of acrolein, ammonia, and formaldehyde.[1][5] This method is designed to produce a high-purity product suitable for pharmaceutical applications.[1]

Experimental Protocol: Synthesis of ¹⁵N-labelled this compound

For research purposes, isotopically labeled compounds are often required. The following is a two-step synthesis for ¹⁵N-labelled this compound.[13]

Step 1: Synthesis of 2-ethoxy-3,4-dihydro-3,5-dimethyl-2H-pyran

  • Combine 14 g (0.2 mol) of methacrolein, 26 g (0.3 mol) of 1-ethoxypropene, and 0.1 g of hydroquinone in a 200-ml autoclave.

  • Heat the mixture at 190 °C for 16 hours. The pressure will initially rise to 15 bar and then decrease to 8 bar.

  • After cooling, distill the reaction mixture under reduced pressure (48 mbar) at 97 °C to yield a colorless oil.

  • Further purify the product by column chromatography (Al₂O₃, hexane/ethyl acetate 10:1).

Step 2: Synthesis of ¹⁵N-labelled this compound

  • In a three-necked flask equipped with a reflux condenser, an addition funnel, and a magnetic stirrer, add 150 ml of deionized water, 4.4 ml of concentrated H₂SO₄, 15 g (39.7 mmol) of methylene blue, and 2 g (36.7 mmol) of ¹⁵NH₄Cl.

  • Bring the solution to reflux.

  • Add a solution of 5.78 g (37 mmol) of 2‐ethoxy‐dihydro‐3,5‐dimethyl‐2H‐pyran in 5 ml of ethanol dropwise over 1 hour.

  • Continue refluxing for 17 hours.

  • After cooling, add 150 ml of deionized water and distill the mixture until the odor of glutaraldehyde is no longer present in the distillate.

Applications in Drug Development and Organic Synthesis

This compound is a versatile intermediate with significant applications in the pharmaceutical and chemical industries.[2][3]

Key Intermediate in Omeprazole Synthesis

The most prominent application of this compound is its role as a key intermediate in the synthesis of Omeprazole, a widely used proton pump inhibitor for treating acid-related gastrointestinal disorders.[1][5] The specific structure of this compound makes it an ideal precursor for constructing the core of the Omeprazole molecule.[1]

The following diagram illustrates the logical relationship of this compound as a precursor in the synthesis of a key intermediate for Omeprazole.

Omeprazole_Synthesis_Intermediate This compound This compound Oxidation_Nitration Oxidation & Nitration This compound->Oxidation_Nitration 4-Nitropyridine-N-oxide 4-Nitropyridine-N-oxide Oxidation_Nitration->4-Nitropyridine-N-oxide Methoxy_Substitution Methoxy Substitution 4-Nitropyridine-N-oxide->Methoxy_Substitution Acylation_Hydrolysis_Halogenation Acylation, Hydrolysis, Halogenation Methoxy_Substitution->Acylation_Hydrolysis_Halogenation 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine_hydrochloride 2-Chloromethyl-4-methoxy- This compound hydrochloride Acylation_Hydrolysis_Halogenation->2-Chloromethyl-4-methoxy-3,5-dimethylpyridine_hydrochloride Omeprazole_Synthesis Further steps in Omeprazole Synthesis 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine_hydrochloride->Omeprazole_Synthesis

Caption: Role of this compound in Omeprazole Intermediate Synthesis.

Broader Applications in Synthesis

Beyond its role in Omeprazole production, this compound is utilized in the synthesis of other pharmaceuticals, agrochemicals, and specialty chemicals.[2][6] Its pyridine ring and methyl groups offer reactive sites for further chemical modifications, enabling the construction of more complex molecules.[2] It can also be employed as a catalyst or a base in various organic reactions.[3][6]

The following workflow illustrates the general utility of this compound in organic synthesis.

Synthesis_Workflow cluster_start Starting Material cluster_reactions Chemical Transformations cluster_products Product Classes This compound This compound Functionalization Functionalization of Pyridine Ring or Methyl Groups This compound->Functionalization Coupling_Reactions Coupling Reactions This compound->Coupling_Reactions Catalysis Use as Catalyst or Base This compound->Catalysis Pharmaceuticals Pharmaceuticals Functionalization->Pharmaceuticals Agrochemicals Agrochemicals Functionalization->Agrochemicals Coupling_Reactions->Agrochemicals Specialty_Chemicals Specialty_Chemicals Coupling_Reactions->Specialty_Chemicals Catalysis->Specialty_Chemicals

Caption: General Synthetic Utility of this compound.

Safety and Handling

This compound is a flammable liquid and is toxic if swallowed or in contact with skin.[5] It can cause skin and eye irritation.[5] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this compound. It should be stored in a cool, well-ventilated area away from sources of ignition.[6]

This technical guide provides a comprehensive overview of this compound for its intended scientific audience. The provided data and protocols are intended to support further research and development activities involving this important chemical intermediate.

References

Health and Safety Handling Procedures for 3,5-Lutidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of 3,5-Lutidine (also known as 3,5-Dimethylpyridine), a heterocyclic organic compound used as a precursor in the synthesis of pharmaceuticals, such as omeprazole, and in other industrial applications.[1][2][3] Due to its hazardous properties, strict adherence to safety protocols is imperative to mitigate risks in a laboratory and drug development setting.

Chemical and Physical Properties

3,5-Lutidine is a colorless to yellow, flammable liquid with a strong, pungent, pyridine-like odor.[4][5][6] It is soluble in water and miscible with organic solvents like alcohols and ethers.[4][5] Its key physical and chemical properties are summarized in the table below.

PropertyValue
CAS Number 591-22-0
Molecular Formula C7H9N
Molecular Weight 107.15 g/mol [5]
Appearance Colorless to yellow liquid[4][5]
Odor Strong, pungent, pyridine-like[4][5]
Boiling Point 169 - 174 °C[4][5]
Melting Point -6.5 to -9 °C[1][7]
Flash Point 53 - 56 °C[4][5]
Density 0.929 - 0.944 g/cm³[1][5]
Vapor Density 3.69 - 3.7[4][8]
Water Solubility Soluble[4]

Hazard Identification and Classification

3,5-Lutidine is classified as a hazardous substance with multiple risk factors. It is a flammable liquid and vapor.[4][9] This substance is toxic if swallowed or inhaled and is harmful in contact with skin.[4][10] It causes severe skin burns and eye damage and may cause respiratory irritation.[4][9]

GHS Hazard Classification:

  • Flammable liquids: Category 3[10][11]

  • Acute toxicity, Oral: Category 3[10]

  • Acute toxicity, Inhalation: Category 3[10]

  • Acute toxicity, Dermal: Category 4[10]

  • Skin corrosion/irritation: Category 1B[10]

  • Serious eye damage/eye irritation: Category 1[9]

  • Specific target organ toxicity - single exposure (Respiratory tract irritation): Category 3[9]

Personal Protective Equipment (PPE)

To ensure the safety of personnel, the use of appropriate personal protective equipment is mandatory when handling 3,5-Lutidine.

PPE TypeSpecifications
Eye/Face Protection Chemical splash goggles and a face shield (8-inch minimum) are required.[10][12] All eye and face protection must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[10]
Skin Protection Wear appropriate protective gloves (e.g., nitrile or neoprene) and clothing to prevent skin exposure.[10][12] Latex gloves are not recommended.[12] A lab coat should be worn.[13]
Respiratory Protection Work should be conducted in a well-ventilated area or a chemical fume hood.[12][14] If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4][15]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and prevent accidents.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[12][14]

  • Avoid contact with skin, eyes, and clothing.[10]

  • Do not breathe vapors or mist.[4]

  • Keep away from open flames, hot surfaces, and other sources of ignition.[4][16]

  • Use only non-sparking tools and take precautionary measures against static discharge.[4][9]

  • Ground and bond containers and receiving equipment.[9]

  • Do not eat, drink, or smoke in areas where 3,5-Lutidine is handled.[4][9]

Storage:

  • Store in a cool, dry, and well-ventilated place.[5][12]

  • Keep containers tightly closed.[4][12]

  • Store away from heat, sparks, and flame.[4][16]

  • 3,5-Lutidine is hygroscopic and may absorb moisture from the air.[4][17]

  • Store separately from incompatible materials such as acids, strong oxidizing agents, acid chlorides, and chloroformates.[4][10]

Emergency Procedures

Immediate and appropriate response to emergencies such as spills, fires, or personnel exposure is crucial.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Immediate medical attention is required.[4][10]
Skin Contact Immediately take off all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Immediate medical attention is required.[4][10]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediate medical attention is required.[4][10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[4][10]
Spill and Leak Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate: Evacuate personnel to a safe area, keeping people away from and upwind of the spill.[4][10]

  • Remove Ignition Sources: Remove all sources of ignition.[4][10]

  • Ventilate: Ensure adequate ventilation.[10]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[4][10]

  • Clean-up: Soak up the spill with an inert absorbent material (e.g., sand, diatomaceous earth).[9][13] Collect the material using spark-proof tools and place it in a suitable, closed container for disposal.[4]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2).[4][10] Water mist may be used to cool closed containers.[4]

  • Unsuitable Extinguishing Media: Do not use a heavy water stream.[9]

  • Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air.[9][10] Hazardous decomposition products formed under fire conditions include carbon oxides and nitrogen oxides (NOx).[10]

  • Protective Equipment: Wear a self-contained breathing apparatus and full protective gear.[10][17]

Toxicological Information

The primary routes of exposure to 3,5-Lutidine are inhalation, ingestion, and skin contact. It is toxic by all three routes.[4]

Acute Toxicity Data:

RouteSpeciesValueReference
Oral LD50 Rat< 500 mg/kg[4]
Dermal LD50 Rat< 2000 mg/kg[4]
Inhalation LC50 Rat1.16 - 2.97 mg/L (4 h)[4]

Other Toxicological Effects:

  • Skin Corrosion/Irritation: Causes severe skin burns.[4]

  • Eye Damage/Irritation: Causes serious eye damage.[4][9]

  • Respiratory Irritation: May cause respiratory irritation.[4][9]

  • Carcinogenicity: Not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA.[4][16]

Experimental Protocols for Toxicological Assessment

The toxicological data for 3,5-Lutidine are determined using standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for key acute toxicity studies.

Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)

This method is designed to assess the acute toxic effects of a substance administered orally in a stepwise procedure using a minimal number of animals.[13][18]

  • Principle: A stepwise procedure is used with a starting dose that is expected to cause some mortality. The outcome of the first step determines the next dose, which is either higher or lower. This continues until the toxicity class of the substance can be determined.[13]

  • Animal Model: Typically, young adult female rats are used.[19]

  • Procedure:

    • Animals are fasted prior to dosing.

    • The test substance is administered in a single dose by gavage.

    • Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[19]

    • Body weight is recorded weekly.[19]

    • At the end of the observation period, surviving animals are euthanized and a gross necropsy is performed.[19]

Acute Dermal Toxicity (OECD Guideline 402)

This guideline provides a method to assess the short-term toxic effects of a substance applied to the skin.[14][20]

  • Principle: The test substance is applied to a shaved area of the skin of the test animals for a 24-hour period. The animals are then observed for signs of toxicity.[1][20]

  • Animal Model: The rat is the preferred species.[1]

  • Procedure:

    • The fur is removed from the dorsal area of the trunk of the test animals.

    • The test substance is applied uniformly over an area of at least 10% of the body surface.[1]

    • The treated area is covered with a porous gauze dressing.[1]

    • After a 24-hour exposure period, the residual test substance is removed.[1]

    • Animals are observed for mortality and signs of toxicity for at least 14 days.[20]

    • Body weights are recorded at least weekly.[20]

    • All animals undergo a gross necropsy at the end of the study.[20]

Acute Inhalation Toxicity (OECD Guideline 403)

This method is used to determine the health hazards likely to arise from short-term exposure to a substance via inhalation.[6][9]

  • Principle: Animals are exposed to the test substance, which can be a gas, vapor, or aerosol, for a defined period (typically 4 hours) in an inhalation chamber.[6][21]

  • Animal Model: The rat is the preferred species.[21]

  • Procedure:

    • Animals are placed in an inhalation chamber.

    • The test substance is introduced into the chamber at a specific concentration.

    • The exposure duration is typically 4 hours.[6]

    • Animals are observed for signs of toxicity and mortality for at least 14 days post-exposure.[6][12]

    • Body weights are recorded, and detailed observations are made daily.[6]

    • A gross autopsy is performed on all animals at the end of the study.[6]

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test is designed to assess the potential of a substance to cause irritation or corrosion when applied to the skin.[17][22]

  • Principle: The test substance is applied in a single dose to a small area of the skin of an animal, with untreated skin serving as a control.[17]

  • Animal Model: The albino rabbit is the preferred laboratory animal.[17]

  • Procedure:

    • A small area of skin (approximately 6 cm²) is shaved.[17]

    • A dose of 0.5 mL (for liquids) or 0.5 g (for solids) is applied to the test site.[17]

    • The exposure period is 4 hours, after which the residual substance is removed.[17]

    • The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 60 minutes, 24, 48, and 72 hours) after patch removal.[23]

    • Observations may continue for up to 14 days to assess the reversibility of the effects.[17][23]

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This guideline is used to evaluate the potential of a substance to cause eye irritation or corrosion.[4][10]

  • Principle: The test substance is applied in a single dose into the conjunctival sac of one eye of an animal, with the other eye serving as a control.[4][10]

  • Animal Model: The albino rabbit is the preferred species.[4][10]

  • Procedure:

    • A single dose of the test substance is instilled into the conjunctival sac of one eye.[5]

    • The eyelids are gently held together for about one second.[5]

    • The eyes are examined for ocular lesions at 1, 24, 48, and 72 hours after application.[4]

    • The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva.[7]

    • The observation period should be sufficient to evaluate the reversibility of the effects, up to 21 days.[7]

Visualizations

Logical Relationships and Workflows

First_Aid_Procedures cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion start Exposure to 3,5-Lutidine inhalation_action1 Move to fresh air start->inhalation_action1 skin_action1 Immediately remove all contaminated clothing start->skin_action1 eye_action1 Rinse cautiously with water for several minutes start->eye_action1 ingestion_action1 Do NOT induce vomiting start->ingestion_action1 inhalation_action2 Keep at rest in a comfortable breathing position inhalation_action1->inhalation_action2 inhalation_action3 If not breathing, give artificial respiration inhalation_action2->inhalation_action3 inhalation_seek_medical Seek immediate medical attention inhalation_action3->inhalation_seek_medical skin_action2 Rinse skin with water/shower for at least 15 minutes skin_action1->skin_action2 skin_seek_medical Seek immediate medical attention skin_action2->skin_seek_medical eye_action2 Remove contact lenses, if present and easy to do eye_action1->eye_action2 eye_action3 Continue rinsing for at least 15 minutes eye_action2->eye_action3 eye_seek_medical Seek immediate medical attention eye_action3->eye_seek_medical ingestion_action2 Rinse mouth with water ingestion_action1->ingestion_action2 ingestion_seek_medical Call a physician or poison control center immediately ingestion_action2->ingestion_seek_medical

Caption: First aid decision tree for 3,5-Lutidine exposure.

Spill_Response_Workflow spill Spill of 3,5-Lutidine Occurs evacuate Evacuate personnel to a safe area (upwind of the spill) spill->evacuate ignition Remove all sources of ignition evacuate->ignition ventilate Ensure adequate ventilation ignition->ventilate ppe Wear appropriate PPE ventilate->ppe contain Contain the spill with inert absorbent material ppe->contain cleanup Use spark-proof tools to collect the absorbed material contain->cleanup dispose Place in a suitable, closed container for disposal cleanup->dispose decontaminate Decontaminate the area dispose->decontaminate

Caption: Workflow for responding to a 3,5-Lutidine spill.

Experimental Workflow

OECD_404_Workflow start OECD Guideline 404: Acute Dermal Irritation/Corrosion animal_prep Prepare animal (albino rabbit): Shave ~6 cm² area of skin start->animal_prep initial_test Initial Test (1 animal) animal_prep->initial_test apply_patch Apply 0.5 mL (liquid) or 0.5 g (solid) of 3,5-Lutidine to the skin initial_test->apply_patch exposure 4-hour exposure period apply_patch->exposure remove_patch Remove patch and residual substance exposure->remove_patch observe_72h Observe and score for erythema and edema at 1, 24, 48, 72 hours remove_patch->observe_72h corrosive_check Corrosive effect observed? observe_72h->corrosive_check observe_14d Continue observation up to 14 days to assess reversibility observe_72h->observe_14d terminate Terminate test and classify as corrosive corrosive_check->terminate Yes confirm_test Confirmatory Test (up to 2 additional animals) corrosive_check->confirm_test No confirm_test->apply_patch classify Classify substance based on severity and reversibility of irritation observe_14d->classify

Caption: Experimental workflow for OECD Guideline 404.

Signaling Pathways

While specific metabolic and toxicological pathways for 3,5-Lutidine are not extensively documented in publicly available literature, a general pathway for the metabolic activation of aromatic amines, a class to which 3,5-Lutidine belongs, can be proposed. This metabolic activation is often a key step in their toxicity.

Aromatic_Amine_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Conjugation cluster_toxicity Toxicity parent 3,5-Lutidine (Aromatic Amine) n_hydroxylamine N-hydroxylamine metabolite parent->n_hydroxylamine N-oxidation (Cytochrome P450) conjugate Reactive Conjugate (e.g., O-esterification) n_hydroxylamine->conjugate Sulfotransferase or Acetyltransferase nitrenium Nitrenium Ion (Electrophilic) conjugate->nitrenium Heterolysis adducts DNA Adducts nitrenium->adducts Reaction with DNA damage Cellular Damage & Mutagenicity adducts->damage

Caption: Proposed metabolic activation of aromatic amines.

Disposal Considerations

Waste containing 3,5-Lutidine must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[13]

  • Collect waste in designated, properly sealed, and clearly labeled hazardous waste containers.[13]

  • Do not mix with other incompatible waste streams.[13]

  • Dispose of contents/container to an approved waste disposal plant.[4][24]

  • Handle empty containers with care as they may contain flammable residual vapors.[9]

This guide is intended to provide essential health and safety information for the handling of 3,5-Lutidine. It is not exhaustive and should be supplemented with institutional safety protocols and a thorough review of the full Safety Data Sheet (SDS) before use. Always prioritize safety and adhere to established laboratory best practices.

References

An In-depth Technical Guide to the Solubility of 3,5-Dimethylpyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 3,5-Dimethylpyridine (also known as 3,5-Lutidine), a crucial heterocyclic organic compound. Its role as a building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals makes a thorough understanding of its solubility essential for process development, purification, and formulation. This document summarizes the available quantitative solubility data, presents detailed experimental protocols for solubility determination, and offers a visual representation of a typical experimental workflow.

Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions consistently indicate its miscibility with common organic solvents. The following table summarizes the available quantitative and qualitative data. It is strongly recommended that researchers experimentally determine the solubility in their specific solvent systems and at their desired operating temperatures.

Organic SolventTemperature (°C)SolubilityData Type
Water2033 g/LQuantitative
EthanolNot SpecifiedSoluble / MiscibleQualitative
EtherNot SpecifiedSoluble / MiscibleQualitative
AlcoholsNot SpecifiedMiscibleQualitative

Note on Data Scarcity: The limited availability of public quantitative data underscores the importance of the experimental protocols detailed in this guide for generating precise solubility measurements tailored to specific research and development needs.

Experimental Protocols for Solubility Determination

A precise and reproducible methodology is critical for determining the solubility of this compound. The isothermal saturation method, often referred to as the "shake-flask" method, is a reliable and widely used technique. This can be combined with a gravimetric or analytical method for quantification.

Isothermal Saturation Method

This method measures the equilibrium solubility of a compound in a given solvent at a constant temperature.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Thermostatic shaker bath or incubator

  • Analytical balance (readable to at least 0.1 mg)

  • Glass vials with screw caps or sealed ampoules

  • Syringe filters (chemically compatible with the solvent and solute)

  • Volumetric flasks and pipettes

  • Evaporating dish or watch glass

  • Drying oven

  • Desiccator

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a Gas Chromatography (GC) system.

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials. The presence of excess solid is crucial to ensure that saturation is achieved.

    • Add a known volume of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to the desired constant temperature.

    • Agitate the vials for a sufficient period to allow the system to reach equilibrium. The time required can vary depending on the solvent and solute but is often in the range of 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing, indicating that equilibrium has been reached.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is achieved, stop the agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed (to the experimental temperature) syringe.

    • Immediately filter the solution through a chemically compatible syringe filter to remove any undissolved microparticles. This step should be performed quickly to avoid temperature changes that could affect solubility.

  • Quantification of Solute:

    • Gravimetric Method:

      • Initial Weighing: Accurately weigh a clean, dry evaporating dish.

      • Sample Addition: Transfer the filtered, saturated solution to the pre-weighed evaporating dish.

      • Solvent Evaporation: Gently evaporate the solvent in a fume hood or using a rotary evaporator.

      • Drying and Weighing: Once the solvent is completely evaporated, dry the residue in the evaporating dish to a constant weight in an oven at a temperature below the boiling point of this compound. Cool the dish in a desiccator and weigh it on an analytical balance. The difference between the final weight of the dish with the residue and the initial weight of the empty dish gives the mass of the dissolved this compound.

      • Calculation: Calculate the solubility by dividing the mass of the residue by the volume of the filtrate used.

    • Analytical Method (HPLC/GC):

      • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

      • Calibration Curve: Inject the standard solutions into the HPLC or GC system and generate a calibration curve by plotting the peak area against concentration.

      • Sample Analysis: Dilute the filtered, saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

      • Concentration Determination: Inject the diluted sample into the HPLC or GC system and determine its concentration from the calibration curve.

      • Solubility Calculation: Calculate the original concentration of the saturated solution by taking the dilution factor into account. This gives the solubility of this compound in the solvent at the specified temperature.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound using the isothermal saturation method coupled with gravimetric analysis.

experimental_workflow cluster_quant Quantification Steps prep Preparation of Solution equil Equilibration prep->equil Excess solute in solvent sampling Sampling & Filtration equil->sampling Constant Temperature & Agitation (24-72h) quant Quantification (Gravimetric) sampling->quant weigh_initial Weigh Empty Evaporating Dish add_filtrate Add Known Volume of Filtrate evap Evaporate Solvent weigh_final Dry and Weigh Residue weigh_initial->add_filtrate add_filtrate->evap evap->weigh_final calc Calculate Solubility weigh_final->calc Mass of Residue

Caption: Experimental workflow for solubility determination.

An In-depth Technical Guide to the Isomerism and Properties of Dimethylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylpyridines, also known as lutidines, are a group of heterocyclic aromatic organic compounds consisting of a pyridine ring substituted with two methyl groups. With six constitutional isomers, each possessing unique physical and chemical properties, dimethylpyridines serve as versatile building blocks and intermediates in the pharmaceutical, agrochemical, and specialty chemical industries. Their utility ranges from being precursors in the synthesis of blockbuster drugs to acting as specialized solvents and catalysts.

This technical guide provides a comprehensive overview of the isomerism in dimethylpyrid ines, their distinct properties, and relevant experimental methodologies. A thorough understanding of these isomers is critical for researchers and professionals involved in the design and development of novel chemical entities.

Isomerism in Dimethylpyridines

There are six constitutional isomers of dimethylpyridine, distinguished by the positions of the two methyl groups on the pyridine ring. Each isomer has the same molecular formula (C₇H₉N) and a molar mass of 107.15 g/mol . The isomers are:

  • 2,3-Dimethylpyridine

  • 2,4-Dimethylpyridine

  • 2,5-Dimethylpyridine

  • 2,6-Dimethylpyridine

  • 3,4-Dimethylpyridine

  • 3,5-Dimethylpyridine

The structural differences between these isomers lead to significant variations in their physical and chemical properties, which are detailed in the following sections.

Physical and Chemical Properties

The positioning of the methyl groups on the pyridine ring influences steric hindrance, electron density, and basicity, resulting in different boiling points, melting points, and pKa values. A summary of these key quantitative data is presented in Table 1.

IsomerSystematic NameCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL at 20°C)pKa
2,3-Lutidine2,3-Dimethylpyridine583-61-9107.15162-163-150.9456.57
2,4-Lutidine2,4-Dimethylpyridine108-47-4107.15157-62.50.9316.99
2,5-Lutidine2,5-Dimethylpyridine589-93-5107.15157-150.9296.51
2,6-Lutidine2,6-Dimethylpyridine108-48-5107.15143-145-5.90.9206.64
3,4-Lutidine3,4-Dimethylpyridine583-58-4107.15175-176-10.80.9506.46
3,5-LutidineThis compound591-22-0107.15172-90.9406.15[1]

Experimental Protocols

Synthesis of Dimethylpyridine Isomers

The synthesis of dimethylpyridines can be achieved through various methods, often tailored to obtain a specific isomer.

1. Hantzsch Pyridine Synthesis (General approach for 2,6-Dimethylpyridine)

This is a classic method for synthesizing dihydropyridine derivatives, which can then be oxidized to the corresponding pyridine. The synthesis of 2,6-dimethylpyridine is a well-established example.[2]

  • Reaction: A one-pot condensation reaction of ethyl acetoacetate, formaldehyde, and an ammonia source.

  • Procedure:

    • To 500 g of freshly distilled ethyl acetoacetate in a 1-L flask cooled in an ice bath, add 152 g of 40% aqueous formaldehyde solution and 20-25 drops of diethylamine.

    • Keep the mixture cold for six hours and then let it stand at room temperature for 40-45 hours.

    • Separate the lower oily layer from the upper aqueous layer. Extract the aqueous layer with ether and combine the ether extract with the oily layer. Dry the combined solution over calcium chloride.

    • Remove the ether by distillation. Dilute the residue with an equal volume of alcohol and cool it in an ice bath.

    • Saturate the mixture with ammonia gas over 4-8 hours while keeping the flask in an ice bath.

    • Allow the solution to stand at room temperature for 40-45 hours.

    • Evaporate most of the alcohol and collect the solid 1,4-dihydro-3,5-dicarbethoxy-2,6-dimethylpyridine by suction filtration.

    • Oxidize the dihydropyridine intermediate using a mixture of nitric acid and sulfuric acid.

    • Saponify the resulting ester with alcoholic potassium hydroxide.

    • Decarboxylate the resulting salt by heating it with calcium oxide to yield 2,6-dimethylpyridine, which is then purified by fractional distillation.[3]

2. Synthesis of this compound

A two-step synthesis for 15N-labelled this compound has been described, which can be adapted for the unlabeled compound.[4]

  • Step 1: Synthesis of 2-ethoxy-3,4-dihydro-3,5-dimethyl-2H-pyran

    • Heat a mixture of methacrolein and 1-ethoxypropene with a small amount of hydroquinone in an autoclave at 190 °C for 16 hours.

    • After cooling, distill the reaction mixture under reduced pressure to obtain the dihydropyran derivative.[4]

  • Step 2: Synthesis of this compound

    • In a flask equipped with a reflux condenser, add deionized water, concentrated sulfuric acid, methylene blue, and ammonium chloride.

    • Bring the solution to reflux and add a solution of the dihydropyran from Step 1 in ethanol dropwise over one hour.

    • Continue refluxing for 17 hours.

    • After cooling, add more deionized water and distill the mixture.

    • Basify the reaction mixture and perform steam distillation.

    • Extract the product from the azeotrope with methylene chloride to yield this compound.[4]

Separation of Dimethylpyridine Isomers

The separation of dimethylpyridine isomers is challenging due to their similar boiling points.[5] Several techniques can be employed:

1. Fractional Distillation: While difficult, this method can be used if the boiling point difference is significant enough and a highly efficient distillation column is available.

2. Fractional Crystallization: This technique relies on the differences in the melting points of the isomers.

  • General Protocol:

    • Slowly cool a molten mixture of the isomers.

    • The isomer with the highest melting point will crystallize first.

    • Separate the solid phase from the remaining liquid (mother liquor).

    • The purity of the solid phase can be further increased by "sweating," which involves partially melting the crystals to remove trapped impurities.[2]

3. Preparative Chromatography (HPLC and GC):

  • High-Performance Liquid Chromatography (HPLC): Mixed-mode chromatography, such as reversed-phase cation-exchange, can be effective.

    • Column: A column like Amaze SC can be used.

    • Mobile Phase: A gradient of acetonitrile and water with a buffer like ammonium acetate can be employed. The specific gradient and buffer concentration need to be optimized for the specific isomer mixture.[6]

  • Preparative Gas Chromatography (GC): This method is suitable for separating small quantities of isomers with high purity. A non-polar capillary column is typically used, and the oven temperature program is optimized to achieve separation.

Characterization of Dimethylpyridine Isomers

Standard spectroscopic techniques are used for the structural elucidation and purity assessment of dimethylpyridine isomers.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile organic solvent like methanol or dichloromethane.

  • GC Conditions:

    • Injector: Split/splitless inlet with a split ratio of 1:10, temperature at 250°C.

    • Column: A non-polar capillary column (e.g., Rxi-5Sil MS).

    • Oven Program: An initial temperature of 100°C held for a few minutes, followed by a temperature ramp (e.g., 7°C/min) to a final temperature of around 300°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: For ¹H NMR, dissolve 5-25 mg of the sample in about 0.6-1.0 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). For ¹³C NMR, a more concentrated sample may be needed. Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A 300 MHz or higher field NMR spectrometer.

  • Data Acquisition: Standard pulse sequences for ¹H and ¹³C NMR are used.

3. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: For liquid samples, a thin film can be prepared between two KBr or NaCl plates. For solid samples, a KBr pellet can be prepared. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for both liquid and solid samples.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added.

Biological Activity and Signaling Pathways

Dimethylpyridine derivatives have garnered significant interest in drug development due to their diverse biological activities. For instance, certain Schiff base derivatives of 4,6-dimethyl-2-sulfanylpyridine-3-carboxamide have been shown to be inhibitors of cyclooxygenase (COX) enzymes, suggesting potential applications in cancer chemoprevention.[7] The this compound core is a key structural component of the proton pump inhibitor omeprazole.[8]

Microbial Degradation Pathway of Pyridine

While specific signaling pathways for dimethylpyridines in mammalian systems are not extensively detailed in publicly available literature, the microbial degradation of the parent pyridine ring provides a well-characterized biological pathway. The degradation of pyridine by Arthrobacter sp. strain 68b proceeds through a series of enzymatic steps, as illustrated below.[7] This pathway serves as a model for understanding the biotransformation of N-heterocyclic aromatic compounds.

Microbial_Pyridine_Degradation Pyridine Pyridine Metabolite1 (Z)-N-(4-oxobut-1-enyl)formamide Pyridine->Metabolite1  pyrA/pyrE (Monooxygenase)   Metabolite2 (Z)-4-formamidobut-3-enoic acid Metabolite1->Metabolite2  pyrB (Dehydrogenase)   Metabolite3 Succinic semialdehyde Metabolite2->Metabolite3  pyrC (Amidohydrolase)   Succinic_acid Succinic acid Metabolite3->Succinic_acid  pyrD (Dehydrogenase)   TCA_Cycle TCA Cycle Succinic_acid->TCA_Cycle

Caption: Microbial degradation pathway of pyridine in Arthrobacter sp.

The initial step in the degradation of some methylated pyridines, such as 2,5-dimethylpyrazine by Rhodococcus erythropolis, is hydroxylation catalyzed by a monooxygenase.[9] This suggests a likely metabolic route for dimethylpyridines in various organisms.

Conclusion

The six isomers of dimethylpyridine represent a fascinating class of compounds with a broad spectrum of applications. Their distinct physical and chemical properties, arising from the varied placement of two methyl groups on the pyridine ring, necessitate careful consideration in their synthesis, separation, and application. This guide has provided a foundational understanding of these isomers, including their key properties and relevant experimental methodologies. The elucidation of their biological activities and metabolic pathways remains an active area of research, with significant potential for the development of new therapeutics and industrial processes.

References

Methodological & Application

3,5-Dimethylpyridine: A Versatile Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylpyridine, also known as 3,5-lutidine, is a heterocyclic organic compound that serves as a valuable catalyst and reagent in a diverse array of organic reactions. Its unique steric and electronic properties, arising from the presence of two methyl groups on the pyridine ring, make it a non-nucleophilic base and an effective catalyst for various transformations. These applications are crucial in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. This document provides detailed application notes and experimental protocols for the use of this compound as a catalyst, with a focus on acylation, silylation, and its role in the synthesis of complex molecules.

Catalytic Applications of this compound

This compound is utilized in several key areas of organic synthesis:

  • Acylation Reactions: It serves as an effective catalyst for the acylation of alcohols and phenols, facilitating the formation of ester linkages.

  • Silylation Reactions: As a base, it promotes the silylation of alcohols, a common method for protecting hydroxyl groups during multi-step syntheses.

  • Pharmaceutical Synthesis: It is a critical intermediate and reagent in the industrial production of pharmaceuticals, most notably the proton pump inhibitor omeprazole.[1]

  • Epoxy Cross-linking: 3,5-Lutidine is also employed as a catalyst in the cross-linking of epoxy resins.[2]

Acylation of Phenols

This compound can be used as a catalyst for the acylation of phenols with acid anhydrides. The catalyst activates the anhydride, making it more susceptible to nucleophilic attack by the phenol.

Experimental Protocol: General Procedure for the Acylation of a Phenol
  • Reaction Setup: To a solution of the phenol (1.0 equiv.) and this compound (1.2 equiv.) in an appropriate anhydrous solvent (e.g., dichloromethane, acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add the acylating agent (e.g., acetic anhydride, 1.1 equiv.) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer, and wash it sequentially with a dilute acid solution (e.g., 1 M HCl) to remove the lutidine, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Quantitative Data for Acylation of p-Cresol with Various Acylating Agents
EntryAcylating AgentProductYield (%)Reference
1Benzoic Anhydridep-tolyl benzoate92[3]
24-Methoxybenzoic Anhydride4-methoxyphenyl p-tolyl ester89[3]
34-Cyanobenzoic Anhydride4-cyanophenyl p-tolyl ester93[3]
4Cinnamic Anhydridecinnamyl p-tolyl ester87[3]
52-Naphthoic Anhydride2-naphthyl p-tolyl ester96[3]

Note: The referenced patent describes the use of "lutidine" in a visible light-catalyzed acylation. While the specific isomer is not stated, 3,5-lutidine is a common choice for such reactions due to its basicity and steric properties.

Acylation_Mechanism Phenol Phenol (R-OH) ActivatedComplex Activated Acyl-Lutidinium Intermediate Phenol->ActivatedComplex Nucleophilic attack by Phenol AcylatingAgent Acylating Agent (e.g., Acetic Anhydride) AcylatingAgent->ActivatedComplex Nucleophilic attack by Lutidine Lutidine This compound (Catalyst) Lutidine->ActivatedComplex Ester Ester Product (R-OAc) ActivatedComplex->Ester Forms Ester ProtonatedLutidine Protonated This compound ActivatedComplex->ProtonatedLutidine Proton transfer ProtonatedLutidine->Lutidine Regeneration of Catalyst

Caption: General mechanism for the this compound-catalyzed acylation of an alcohol.

Silylation of Alcohols

This compound can act as a non-nucleophilic base to facilitate the silylation of alcohols, a common strategy for protecting hydroxyl groups. The steric hindrance provided by the two methyl groups prevents the pyridine nitrogen from acting as a nucleophile, thus favoring its role as a proton acceptor.

Experimental Protocol: General Procedure for the Silylation of a Secondary Alcohol
  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the secondary alcohol (1.0 equiv.) and this compound (1.5 equiv.) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran). Cool the solution to 0 °C.

  • Addition of Silylating Agent: Add the silylating agent (e.g., tert-butyldimethylsilyl chloride, 1.2 equiv.) portion-wise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Role in the Synthesis of Omeprazole

This compound is a key precursor in the industrial synthesis of omeprazole, a widely used proton pump inhibitor. The synthesis involves the construction of a substituted pyridine ring, which is then coupled with a benzimidazole moiety.

Synthetic Workflow for Omeprazole Synthesis Starting from this compound

The following diagram illustrates a simplified workflow for the synthesis of a key intermediate in the production of omeprazole, starting from this compound (3,5-lutidine).

Omeprazole_Synthesis Start This compound (3,5-Lutidine) N_Oxide This compound-N-oxide Start->N_Oxide Oxidation (e.g., H₂O₂ in Acetic Acid) Nitration 3,5-Dimethyl-4-nitropyridine-N-oxide N_Oxide->Nitration Nitration (HNO₃, H₂SO₄) Methoxylation 3,5-Dimethyl-4-methoxypyridine-N-oxide Nitration->Methoxylation Methoxylation (e.g., NaOMe) Rearrangement 2-Hydroxymethyl-3,5-dimethyl- 4-methoxypyridine Methoxylation->Rearrangement Boekelheide Rearrangement (Acetic Anhydride) Chlorination 2-Chloromethyl-3,5-dimethyl- 4-methoxypyridine Rearrangement->Chlorination Chlorination (e.g., SOCl₂) Coupling Coupling with 5-methoxy-2-mercaptobenzimidazole Chlorination->Coupling Thioether Omeprazole Sulfide Coupling->Thioether Oxidation Oxidation Thioether->Oxidation End Omeprazole Oxidation->End

Caption: Simplified workflow for the synthesis of Omeprazole from this compound.

Experimental Protocol: Synthesis of this compound-N-oxide

This initial step is crucial for the subsequent functionalization of the pyridine ring in the synthesis of omeprazole.

  • Dissolution: Dissolve 3,5-lutidine (1.0 equiv.) in glacial acetic acid at 60 °C.[4]

  • Oxidation: Add hydrogen peroxide (35% solution, approximately 0.7 equiv.) to the solution over 3 hours while maintaining the temperature.[4]

  • Heating: Heat the reaction mixture to 90 °C and maintain this temperature for 3 hours.[4]

  • Second Addition of Oxidant: Cool the mixture to 60 °C and add another portion of hydrogen peroxide (approximately 0.3 equiv.) over 1 hour.[4]

  • Final Heating: Raise the temperature back to 90 °C and stir for 16 hours.[4]

  • Isolation: Evaporate the solvent under reduced pressure to obtain the crude this compound-N-oxide. The identity and purity can be confirmed by ¹H and ¹³C NMR.[4]

Conclusion

This compound is a versatile and valuable compound for organic synthesis, serving as a non-nucleophilic base and catalyst in a range of important reactions. Its application in acylation and silylation reactions, as well as its integral role in the synthesis of the blockbuster drug omeprazole, highlights its significance in both academic research and industrial processes. The protocols and data presented here provide a foundation for the effective utilization of this compound in the laboratory. Further research into its catalytic activity in other transformations, such as the Baylis-Hillman reaction, could expand its utility even further.

References

Application of 3,5-Dimethylpyridine in Agrochemical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,5-Dimethylpyridine, also known as 3,5-lutidine, is a heterocyclic organic compound that serves as a versatile building block in the synthesis of a variety of specialty chemicals.[1] In the agrochemical industry, it is utilized as a key intermediate in the development of novel pesticides, contributing to improved pest control and enhanced crop yields.[2] The pyridine ring structure, with the activating methyl groups, provides a scaffold for the synthesis of various active ingredients in herbicides, fungicides, and insecticides. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a representative fungicidal agent.

Fungicide Synthesis: A Representative Pyrazole Carboxamide

The overall synthetic strategy involves the initial oxidation of this compound to its N-oxide, followed by functionalization to introduce a carboxylic acid group, and subsequent coupling with a suitable pyrazole amine to form the final active ingredient.

Experimental Protocols

Step 1: Synthesis of this compound-N-oxide

The initial step involves the oxidation of this compound to its corresponding N-oxide. This transformation activates the pyridine ring for further functionalization.

  • Reactants: this compound, Oxidant (e.g., hydrogen peroxide in acetic acid).

  • Procedure: In a suitable reaction vessel, this compound is dissolved in glacial acetic acid. Hydrogen peroxide (30-35%) is added portion-wise while maintaining the temperature between 70-80°C. The reaction mixture is stirred for several hours until the starting material is consumed (monitored by TLC or GC). After completion, the excess acetic acid and water are removed under reduced pressure. The resulting crude this compound-N-oxide is then purified. A high-purity product can be obtained through this method.[4]

  • Quantitative Data:

    • Yield: 95-98%[4]

    • Purity (HPLC): >98%[4]

Step 2: Synthesis of 2-Chloro-3,5-dimethyl-4-methoxypyridine

This step involves the functionalization of the N-oxide to introduce substituents that will be crucial for forming the final product. This is a representative transformation to a functionalized pyridine intermediate.

  • Reactants: this compound-N-oxide, Nitrating agent, Dimethyl sulfate, Potassium cyanide, Sodium methoxide.

  • Procedure: The this compound-N-oxide is first nitrated, followed by reaction with dimethyl sulfate to form a pyridinium methylsulfate intermediate. Treatment with potassium cyanide introduces a cyano group, and subsequent reaction with sodium methoxide replaces the nitro group with a methoxy group. The cyano group can then be reduced and converted to a chloromethyl group. This multi-step process yields the key intermediate, 2-chloro-3,5-dimethyl-4-methoxypyridine.

  • Note: This is a complex, multi-step process with each step requiring specific reaction conditions and purification.

Step 3: Synthesis of a Pyrazole Carboxamide Fungicide

The final step involves the coupling of a functionalized pyridine derivative (conceptually derived from the intermediate in Step 2) with a suitable pyrazole amine to form the amide bond characteristic of this class of fungicides. The following is a general protocol for such a coupling reaction.

  • Reactants: A this compound derivative with a carboxylic acid or acyl chloride group, a substituted pyrazole amine, a coupling agent (e.g., DCC, EDC), or conversion to acyl chloride followed by reaction with the amine.

  • Procedure: The pyridine carboxylic acid derivative is dissolved in an appropriate solvent (e.g., dichloromethane, DMF). The coupling agent and the pyrazole amine are added, and the mixture is stirred at room temperature until the reaction is complete. The product is then isolated and purified by crystallization or column chromatography.

  • Quantitative Data (Representative for Pyrazole Carboxamides):

    • Yield: 70-90%

Data Presentation

Table 1: Synthesis and Properties of this compound-N-oxide

ParameterValueReference
Starting MaterialThis compound[4]
ProductThis compound-N-oxide[4]
Yield95-98%[4]
Purity (HPLC)>98%[4]

Table 2: Antifungal Activity of a Representative Pyrazole Carboxamide Fungicide (Illustrative Data)

Fungal SpeciesEC50 (µg/mL)Reference (for similar compounds)
Botrytis cinerea8.75[2]
Sclerotinia sclerotiorum1.08[2]
Rhizoctonia cerealis1.67[2]
Gaeumannomyces graminis5.30[2]

Mandatory Visualization

Agrochemical_Synthesis_Workflow Start This compound N_Oxide This compound-N-oxide Start->N_Oxide Oxidation Functionalized_Pyridine Functionalized this compound Intermediate N_Oxide->Functionalized_Pyridine Multi-step Functionalization Final_Product Pyrazole Carboxamide Fungicide Functionalized_Pyridine->Final_Product Amide Coupling Pyrazole_Amine Substituted Pyrazole Amine Pyrazole_Amine->Final_Product

Caption: Synthetic workflow for a pyrazole carboxamide fungicide.

Mechanism of Action: Succinate Dehydrogenase Inhibition

Pyrazole carboxamide fungicides, including the representative compound synthesized here, act by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain of fungi.[3] This inhibition blocks the conversion of succinate to fumarate, a critical step in the Krebs cycle and cellular respiration. The disruption of this process leads to a depletion of ATP, the primary energy currency of the cell, ultimately causing fungal cell death.

SDHI_Mechanism_of_Action Fungicide Pyrazole Carboxamide Fungicide SDH Succinate Dehydrogenase (Complex II) Fungicide->SDH Inhibits Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain SDH->ETC Succinate Succinate Succinate->SDH ATP_Production ATP Production ETC->ATP_Production Cell_Death Fungal Cell Death ATP_Production->Cell_Death Depletion leads to

Caption: Mechanism of action of SDHI fungicides.

This compound is a valuable precursor for the synthesis of agrochemicals. Through a series of chemical transformations, including oxidation and functionalization, it can be converted into complex molecules with potent fungicidal activity. The representative synthesis of a pyrazole carboxamide fungicide outlined in this document demonstrates a viable pathway for the development of novel crop protection agents. The detailed protocols and data provide a foundation for researchers and scientists in the field of agrochemical synthesis to explore the potential of this compound and its derivatives in creating new and effective solutions for agriculture.

References

Application Notes and Protocols for the Synthesis of Coordination Polymers Using a 3,5-Disubstituted Pyridine Derivative

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Synthesis and Catalytic Application of Coordination Polymers Derived from 4,4'-(Pyridine-3,5-diyl)dibenzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

Coordination polymers, including metal-organic frameworks (MOFs), are a class of materials with diverse structures and applications, ranging from gas storage to catalysis. The properties of these materials are highly dependent on the organic linkers and metal nodes used in their synthesis. Pyridine-based linkers are of particular interest due to their rigid structure and potential for introducing specific functionalities. This document provides detailed protocols for the synthesis of a coordination polymer using a 3,5-disubstituted pyridine derivative, 4,4'-(Pyridine-3,5-diyl)dibenzoic acid (H2pdba), and its application in heterogeneous catalysis. The hydrothermal synthesis method is described, which is a common technique for the preparation of crystalline coordination polymers[1].

Data Presentation

The following tables summarize the key quantitative data for the synthesis of a cobalt(II) coordination polymer, denoted as {[Co(μ3-pdba)(phen)]·2H2O}n (where phen = 1,10-phenanthroline), and its catalytic performance in the Knoevenagel condensation of benzaldehyde with malononitrile.

Table 1: Reagents and Conditions for Hydrothermal Synthesis of {[Co(μ3-pdba)(phen)]·2H2O}n

ParameterValue
Organic Linker (H2pdba) 0.010 g (0.03 mmol)
Metal Salt (CoCl2·6H2O) 0.007 g (0.03 mmol)
Co-ligand (1,10-phenanthroline) 0.006 g (0.03 mmol)
Solvent 8 mL deionized water
Reaction Vessel 25 mL Teflon-lined stainless-steel container
Temperature 120 °C
Reaction Time 3 days
Product Yield Not explicitly stated in the source

Table 2: Catalytic Performance of {[Co(μ3-pdba)(phen)]·2H2O}n in Knoevenagel Condensation

ParameterValue
Catalyst Loading Not explicitly stated in the source
Substrate 1 (Benzaldehyde) Stoichiometric amount
Substrate 2 (Malononitrile) Stoichiometric amount
Solvent Methanol
Reaction Time Optimized as needed
Product Yield Up to 99% for some derivatives[2]
Catalyst Reusability Catalyst can be recovered and reused[2]

Experimental Protocols

I. Synthesis of the Coordination Polymer {[Co(μ3-pdba)(phen)]·2H2O}n

This protocol details the hydrothermal synthesis of a cobalt(II) coordination polymer using 4,4'-(Pyridine-3,5-diyl)dibenzoic acid as the primary organic linker.

Materials:

  • 4,4'-(Pyridine-3,5-diyl)dibenzoic acid (H2pdba)

  • Cobalt(II) chloride hexahydrate (CoCl2·6H2O)

  • 1,10-phenanthroline (phen)

  • Deionized water

  • 25 mL Teflon-lined stainless-steel autoclave

  • Oven

  • Centrifuge

  • Methanol

Procedure:

  • In a 25 mL Teflon-lined stainless-steel container, combine 0.010 g (0.03 mmol) of 4,4'-(Pyridine-3,5-diyl)dibenzoic acid (H2pdba), 0.007 g (0.03 mmol) of CoCl2·6H2O, and 0.006 g (0.03 mmol) of 1,10-phenanthroline.

  • Add 8 mL of deionized water to the mixture.

  • Seal the container and place it in an oven preheated to 120 °C.

  • Maintain the reaction at 120 °C for 3 days.

  • After the reaction is complete, allow the container to cool to room temperature.

  • Collect the crystalline product by filtration or centrifugation.

  • Wash the product with deionized water and methanol to remove any unreacted starting materials.

  • Dry the final product under vacuum.

II. Catalytic Knoevenagel Condensation

This protocol describes the use of the synthesized coordination polymer as a heterogeneous catalyst for the Knoevenagel condensation reaction.

Materials:

  • Synthesized {[Co(μ3-pdba)(phen)]·2H2O}n catalyst

  • Benzaldehyde (or other aldehyde derivatives)

  • Malononitrile

  • Methanol

  • Reaction vial with a magnetic stirrer

  • Heating plate

  • Thin-layer chromatography (TLC) plate

  • Rotary evaporator

Procedure:

  • To a reaction vial, add the desired amount of the {[Co(μ3-pdba)(phen)]·2H2O}n catalyst.

  • Add stoichiometric amounts of benzaldehyde and malononitrile to the vial.

  • Add methanol as the solvent and a magnetic stir bar.

  • Seal the vial and place it on a heating plate with stirring. The reaction can be performed at room temperature or with heating to optimize the reaction rate.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Once the reaction is complete (as indicated by the consumption of the starting materials), stop the reaction.

  • Recover the catalyst by centrifugation or filtration. The catalyst can be washed with methanol, dried, and reused for subsequent reactions[2].

  • Isolate the product by removing the solvent from the filtrate using a rotary evaporator.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Visualizations

Synthesis_Workflow cluster_reagents Reagent Preparation cluster_reaction Hydrothermal Synthesis cluster_workup Product Isolation H2pdba H2pdba Linker mixing Mixing in Teflon-lined Autoclave H2pdba->mixing CoCl2 CoCl2·6H2O CoCl2->mixing phen 1,10-phenanthroline phen->mixing H2O Deionized Water H2O->mixing heating Heating at 120°C for 3 days mixing->heating cooling Cooling to Room Temperature heating->cooling filtration Filtration/ Centrifugation cooling->filtration washing Washing with Water and Methanol filtration->washing drying Drying washing->drying product Crystalline Coordination Polymer drying->product

Caption: Workflow for the hydrothermal synthesis of the coordination polymer.

Catalytic_Cycle catalyst Catalyst {[Co(pdba)(phen)]} intermediate Adsorbed Reactants catalyst->intermediate Adsorption aldehyde Aldehyde aldehyde->intermediate malononitrile Malononitrile malononitrile->intermediate product Knoevenagel Product intermediate->product Condensation Reaction regenerated_catalyst Regenerated Catalyst product->regenerated_catalyst Desorption regenerated_catalyst->catalyst Catalyst Recycling

Caption: Proposed catalytic cycle for the Knoevenagel condensation.

References

3,5-Dimethylpyridine in Coordination Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylpyridine, also known as 3,5-lutidine, is a versatile heterocyclic ligand in coordination chemistry. Its unique steric and electronic properties, arising from the two methyl groups on the pyridine ring, influence the structure, stability, and reactivity of its metal complexes. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and study of coordination compounds, with a focus on its applications in materials science and catalysis.

I. Application Notes

Synthesis of Coordination Polymers

This compound is an effective ligand for the construction of coordination polymers. The methyl groups can influence the packing of the polymer chains and the overall dimensionality of the resulting framework. A notable example is the formation of one-dimensional coordination polymers with copper(II) bromide. In these structures, the this compound ligands coordinate to the copper centers in the axial positions of a bibromide-bridged chain.[1] These materials are of interest for their potential magnetic properties and as precursors for novel materials.

Formation of Mononuclear and Polynuclear Complexes

This compound readily forms stable mononuclear complexes with a variety of transition metals. For instance, it has been used to synthesize a series of isostructural penta-aqua sulfate complexes with first-row transition metals such as manganese(II), cobalt(II), nickel(II), and zinc(II).[2][3] In these octahedral complexes, a single this compound molecule occupies one coordination site, with the remaining sites filled by water molecules.[2][3] Such complexes are valuable for fundamental studies of coordination chemistry and can serve as precursors for more complex structures.

Pincer Ligand Synthesis and Catalysis

The this compound scaffold can be functionalized to create pincer ligands, which are crucial in catalysis. By introducing donor groups at the 2- and 6-positions, a tridentate ligand is formed that can strongly bind to a metal center, leading to highly stable and active catalysts. For example, a PCP pincer ligand based on a 3,5-lutidine backbone has been synthesized and used to prepare rhodium and palladium complexes. These types of complexes are known to be active in a variety of catalytic transformations, including cross-coupling reactions and dehydrogenation.

Ancillary Ligand in Catalysis

In addition to being the primary ligand, this compound can also act as an ancillary or supporting ligand in catalytic systems. Its steric bulk can be tuned to control the reactivity and selectivity of the catalytic center. For instance, in palladium-catalyzed cross-coupling reactions, the coordination of substituted pyridines like this compound can influence the efficiency of the catalyst.

II. Experimental Protocols

Protocol 1: Synthesis of a 1D Copper(II) Bromide Coordination Polymer with this compound

This protocol describes the synthesis of the coordination polymer catena-poly[[bis(this compound)copper(II)]-di-μ-bromido], denoted as [CuBr₂(3,5-Me₂py)₂]n.[1]

Materials:

  • Copper(II) bromide (CuBr₂)

  • This compound (3,5-Me₂py)

  • Acetonitrile (CH₃CN)

Procedure:

  • Dissolve CuBr₂ (1.01 mmol) and this compound (2.06 mmol) in 20 mL of acetonitrile with gentle warming.

  • Cover the resulting solution with parafilm, pierce a few holes in the parafilm to allow for slow evaporation.

  • Leave the solution undisturbed at room temperature to allow for crystallization.

  • After approximately 3 weeks, green needle-like crystals will have formed.

  • Isolate the crystals by filtration.

  • Wash the crystals quickly with a small amount of cold acetonitrile.

  • Allow the crystals to air-dry.

Characterization: The resulting coordination polymer can be characterized by single-crystal X-ray diffraction to determine its structure.

Protocol 2: Synthesis of Penta-aqua(this compound)metal(II) Sulfate Complexes

This protocol outlines the general procedure for the synthesis of [M(3,5-lutidine)(H₂O)₅]SO₄, where M can be Mn(II), Co(II), Ni(II), or Zn(II).[2]

Materials:

  • MnSO₄·H₂O, CoSO₄·7H₂O, NiSO₄·6H₂O, or ZnSO₄·7H₂O

  • This compound (3,5-lutidine)

  • Deionized water

Procedure:

  • Dissolve the respective metal sulfate salt in five drops of deionized water.

  • Add 2.5 mL of 3,5-lutidine to the solution.

  • Heat the resulting solution to 338–343 K for twelve hours.

  • Allow the solution to cool slowly to room temperature.

  • Single crystals suitable for X-ray diffraction will form. The color of the crystals will vary depending on the metal used (colorless for Mn, pink for Co, pale-green for Ni, and colorless for Zn).

Characterization: The primary method for characterization is single-crystal X-ray diffraction to confirm the isostructural nature of the complexes and determine the coordination environment of the metal ion.

III. Quantitative Data

The following tables summarize key quantitative data for representative this compound complexes.

Table 1: Selected Bond Lengths (Å) for Penta-aqua(this compound)metal(II) Sulfate Complexes [3]

Metal (M)M-N (Å)M-O (trans to N) (Å)Average M-O (cis to N) (Å)
Mn(II)2.261 (2)2.164 (2)2.181
Co(II)2.180 (2)2.086 (2)2.095
Ni(II)2.115 (2)2.046 (2)2.065
Zn(II)2.162 (2)2.072 (2)2.102

Table 2: Crystallographic Data for the [CuBr₂(3,5-Me₂py)₂]n Coordination Polymer

ParameterValue
Chemical formulaC₁₄H₁₈Br₂CuN₂
Formula weight437.66 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)9.8341 (4)
b (Å)16.5131 (7)
c (Å)10.0801 (4)
β (°)114.123 (2)
Volume (ų)1492.10 (11)
Z4
Density (calculated)1.949 g/cm³

IV. Visualizations

Diagram 1: Synthesis of [CuBr₂(3,5-Me₂py)₂]n

G cluster_reactants Reactants cluster_solvent Solvent cluster_process Process cluster_product Product CuBr2 CuBr₂ Dissolve Dissolve with gentle warming CuBr2->Dissolve Lut This compound Lut->Dissolve MeCN Acetonitrile MeCN->Dissolve Evap Slow evaporation at room temperature Dissolve->Evap Solution Crystallize Crystallization (3 weeks) Evap->Crystallize Isolate Filter and wash with cold acetonitrile Crystallize->Isolate Polymer [CuBr₂(3,5-Me₂py)₂]n (Green needles) Isolate->Polymer

Caption: Workflow for the synthesis of the [CuBr₂(3,5-Me₂py)₂]n coordination polymer.

Diagram 2: Coordination Sphere of [M(3,5-lutidine)(H₂O)₅]²⁺

G M M N_Lut N M->N_Lut O1 O M->O1 O2 O M->O2 O3 O M->O3 O4 O M->O4 O5 O M->O5 Lut This compound N_Lut->Lut H2O_1 H₂O O1->H2O_1 H2O_2 H₂O O2->H2O_2 H2O_3 H₂O O3->H2O_3 H2O_4 H₂O O4->H2O_4 H2O_5 H₂O O5->H2O_5

Caption: Octahedral coordination environment in penta-aqua(this compound)metal(II) complexes.

References

Application Notes and Protocols for the Preparation of 3,5-Dimethylpyridine-N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,5-Dimethylpyridine-N-oxide, also known as 3,5-lutidine-N-oxide, is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds and as a ligand in coordination chemistry. The introduction of the N-oxide functional group alters the electronic properties of the pyridine ring, enhancing its reactivity towards both electrophilic and nucleophilic substitution. This activation makes it a versatile building block for the synthesis of more complex functionalized pyridine derivatives. For instance, it is a key precursor for the production of proton pump inhibitors like omeprazole and esomeprazole through subsequent nitration. This document provides detailed protocols for the synthesis of this compound-N-oxide, a summary of quantitative data from various methods, and a visual representation of the experimental workflow.

Experimental Protocols

The most common and well-documented method for the preparation of this compound-N-oxide is the oxidation of this compound (3,5-lutidine) using hydrogen peroxide in the presence of an acid, typically glacial acetic acid. Several variations of this method exist, differing in reaction conditions and work-up procedures.

Protocol 1: General Laboratory Scale Synthesis

This protocol is adapted from established laboratory procedures for the N-oxidation of pyridines.[1][2]

Materials:

  • This compound (3,5-lutidine)

  • Glacial Acetic Acid

  • Hydrogen Peroxide (35% solution)

  • Sodium Carbonate (Na₂CO₃)

  • Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Distilled Water

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (0.051 mol) and glacial acetic acid (0.5 mol).[1]

  • Addition of Oxidant: To the stirred solution, carefully add hydrogen peroxide (35% solution, 8.5 ml).[1]

  • Reaction: Heat the reaction mixture to 80-90°C and maintain this temperature for 3 to 5 hours with constant stirring.[1][3]

  • Work-up - Acid Removal: After the reaction is complete, cool the mixture to room temperature. The excess glacial acetic acid is removed by distillation under reduced pressure.[1] To ensure complete removal of acetic acid, water (10 ml) can be added and the mixture concentrated again.[1] This step can be repeated.[2]

  • Neutralization and Extraction: Dilute the residue with water and adjust the pH to approximately 10 by adding sodium carbonate.[1] Transfer the aqueous solution to a separatory funnel and extract the product with chloroform or dichloromethane multiple times to ensure a good yield.[1]

  • Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.[1][3] Filter to remove the drying agent, and then remove the solvent by rotary evaporation to yield the crude this compound-N-oxide.

  • Purification (Optional): The product can be further purified by crystallization. For instance, dissolving the crystalline powder in cold diethyl ether can yield colorless prismatic crystals.[2]

Protocol 2: Industrial Scale Synthesis

This protocol is based on a larger scale preparation method.[3]

Procedure:

  • Initial Reaction: Dissolve 15 kg (140.2 moles) of 3,5-lutidine in 48 L of acetic acid at 60°C.[3]

  • First Peroxide Addition: Add 8430 ml (98 moles) of hydrogen peroxide over a period of 3 hours.[3]

  • Heating: Heat the solution to 90°C and maintain this temperature for 3 hours.[3]

  • Second Peroxide Addition: Cool the reaction mixture to 60°C and add another 3500 ml (41 moles) of hydrogen peroxide over 1 hour.[3]

  • Final Heating: Raise the temperature to 90°C and maintain for 16 hours.[3]

  • Solvent Removal and Neutralization: Evaporate the reaction mixture under reduced pressure. Cool the residue and adjust the pH to 10 with a 10M NaOH solution.[3]

  • Extraction and Purification: Add acetonitrile, stir, and separate the sodium acetate. The liquid phase is then evaporated. The remaining solution is extracted with CH₂Cl₂. The combined organic layers are dried over MgSO₄, filtered, and evaporated. Unreacted 3,5-lutidine is removed by evaporation at 75°C under 8 mm Hg vacuum to yield this compound-N-oxide.[3]

Quantitative Data

The following table summarizes the quantitative data from different preparation methods of this compound-N-oxide.

Starting Material (this compound)Oxidizing AgentSolventReaction ConditionsYieldPurity (HPLC)Reference
70 ml (96.9% conc.)30% H₂O₂None50°C, then 80°C for 3h, then 100°C for 12h95.21%99.79%[4]
70 ml (96.9% conc.)Sodium PerborateNone80°C for 6h, then 100°C for 6h, then 90°C for 16h97.06%97.21%[4]
15 kgHydrogen PeroxideAcetic Acid60°C to 90°C for 3h, then 90°C for 16h14,940 g (approx. 99%)Not specified[3]
Not specifiedNot specifiedNot specifiedNot specified98.56%99.56%[4]
Not specifiedNot specifiedNot specifiedNot specified96.32%96.47%[4]
Not specifiedNot specifiedNot specifiedNot specified95.51%98.72%[4]
Not specifiedNot specifiedNot specifiedNot specified97.43%98.78%[4]

Experimental Workflow and Signaling Pathways

Synthesis Workflow

The general workflow for the synthesis of this compound-N-oxide involves the oxidation of the nitrogen atom in the pyridine ring of this compound. This is typically achieved using a peroxy acid, which is often generated in situ from hydrogen peroxide and a carboxylic acid like acetic acid.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Start This compound Reaction_Step N-Oxidation (Heating at 80-90°C) Start->Reaction_Step Oxidant Hydrogen Peroxide Oxidant->Reaction_Step Solvent Glacial Acetic Acid Solvent->Reaction_Step Acid_Removal Distillation (Reduced Pressure) Reaction_Step->Acid_Removal Cooling Neutralization Neutralization (add Na2CO3, pH 10) Acid_Removal->Neutralization Extraction Extraction (with CHCl3 or CH2Cl2) Neutralization->Extraction Drying Drying (with Na2SO4 or MgSO4) Extraction->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal End This compound-N-oxide Solvent_Removal->End

Caption: Workflow for the synthesis of this compound-N-oxide.

Significance in Further Reactions: Electrophilic Nitration

This compound-N-oxide is an important intermediate because the N-oxide group activates the pyridine ring, particularly at the 4-position, for electrophilic substitution. A key subsequent reaction is nitration to form 4-nitro-3,5-dimethylpyridine-N-oxide, a precursor for pharmaceuticals.[5][6]

Nitration_Pathway cluster_starting_material Starting Material cluster_reagents Nitrating Agents cluster_reaction Reaction cluster_product Product Start This compound-N-oxide Reaction_Step Electrophilic Aromatic Substitution (Nitration at 4-position) Start->Reaction_Step Nitrating_Agent Concentrated Nitric Acid & Concentrated Sulfuric Acid Nitrating_Agent->Reaction_Step End 4-Nitro-3,5-dimethylpyridine-N-oxide Reaction_Step->End

Caption: Subsequent nitration of this compound-N-oxide.

References

The Role of 3,5-Dimethylpyridine in Zeolite Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zeolites are crystalline microporous aluminosilicates with well-defined pore structures that have found extensive applications as catalysts, adsorbents, and ion-exchangers. The synthesis of zeolites with specific framework topologies is often guided by the use of organic structure-directing agents (OSDAs). Among the vast array of organic molecules utilized as OSDAs, pyridine and its derivatives have demonstrated efficacy in directing the formation of specific zeolite structures. This document focuses on the role of 3,5-dimethylpyridine (also known as 3,5-lutidine) and its derivatives in the synthesis of zeolites, providing detailed insights and experimental protocols for researchers in materials science and catalysis.

While direct use of this compound as a primary structure-directing agent in zeolite synthesis is not extensively documented in readily available literature, its derivatives, particularly N-alkyl-3,5-dimethylpyridinium and 3,5-dimethyl-N,N-dimethylpiperidinium cations, have been investigated for their structure-directing properties. Computational studies have suggested the potential of this compound-based cations in the synthesis of zeolites with the MEL framework structure.[1] Furthermore, a derivative of this compound, the trans isomer of a 3,5-dimethyl-N,N-dimethylpiperidinium cation, has been identified as an effective SDA for the synthesis of SSZ-39 zeolite.[2] This highlights the importance of the molecular shape and charge distribution of the pyridine ring and its substituted forms in templating the formation of specific zeolite pore architectures.

Application: Structure-Direction in Zeolite Synthesis

The primary role of this compound and its derivatives in zeolite synthesis is to act as a template or structure-directing agent. The size, shape, and charge distribution of the organic molecule guide the assembly of silicate and aluminate species in the synthesis gel, leading to the crystallization of a specific zeolite framework.

Key Functions:

  • Templating: The organic molecule occupies the void spaces within the forming zeolite framework, directing the arrangement of the inorganic building units around it.

  • Charge Density Matching: The positive charge of the cationic form of the organic molecule balances the negative charge of the aluminosilicate framework, contributing to the stability of the growing crystal.

  • Structure Selectivity: The specific geometry of the OSDA can favor the formation of one zeolite topology over others. For instance, pyridine has been shown to specifically direct the formation of the ferrierite (FER) phase.[3]

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of a High-Silica Zeolite (General Procedure)

This protocol is a generalized procedure and should be optimized for the specific target zeolite and OSDA.

Materials:

  • Silica source (e.g., fumed silica, tetraethyl orthosilicate - TEOS)

  • Alumina source (e.g., sodium aluminate, aluminum hydroxide)

  • Mineralizing agent (e.g., sodium hydroxide, fluoride source like HF)

  • Structure-Directing Agent: this compound or its quaternized derivative (e.g., N-alkyl-3,5-dimethylpyridinium hydroxide)

  • Deionized water

Procedure:

  • Preparation of the Synthesis Gel:

    • In a Teflon-lined autoclave, dissolve the alumina source and the mineralizing agent in a portion of the deionized water. .

    • In a separate vessel, disperse the silica source in the remaining deionized water.

    • Slowly add the silica suspension to the alumina solution under vigorous stirring.

    • Add the this compound or its derivative to the mixture while continuing to stir.

    • Stir the final mixture for a designated period (e.g., 1-24 hours) at room temperature to ensure homogeneity.

  • Hydrothermal Crystallization:

    • Seal the autoclave and place it in an oven preheated to the desired crystallization temperature (typically 140-180 °C).

    • Maintain the autoclave at this temperature for a specific duration (e.g., 24-168 hours) under static or tumbling conditions.

  • Product Recovery and Purification:

    • After the designated time, quench the autoclave in cold water.

    • Filter the solid product and wash it thoroughly with deionized water until the pH of the filtrate is neutral.

    • Dry the product in an oven at 100-120 °C overnight.

  • Template Removal (Calcination):

    • To remove the organic SDA and open the micropores, calcine the dried product.

    • Heat the sample in a furnace with a controlled temperature ramp (e.g., 1-2 °C/min) to a final temperature of 550-600 °C in a flow of air or nitrogen.

    • Hold at the final temperature for 4-8 hours.

Quantitative Data Summary

The following table summarizes typical synthesis parameters for high-silica zeolites using organic structure-directing agents. These ranges can be used as a starting point for experiments with this compound.

ParameterTypical Range
Molar Composition of Synthesis Gel
SiO₂/Al₂O₃20 - ∞
OH⁻/SiO₂0.1 - 0.5
H₂O/SiO₂10 - 50
OSDA/SiO₂0.1 - 0.5
Synthesis Conditions
Temperature (°C)140 - 180
Time (hours)24 - 168
Product Characteristics
CrystallinityHigh (determined by XRD)
Surface Area (m²/g)300 - 500
Pore Volume (cm³/g)0.15 - 0.25

Visualizations

Logical Workflow for Zeolite Synthesis using this compound as an OSDA

ZeoliteSynthesisWorkflow cluster_preparation Synthesis Gel Preparation cluster_crystallization Hydrothermal Synthesis cluster_recovery Product Recovery cluster_activation Activation start Start: Define Target Zeolite reagents Select Reagents: - Silica Source - Alumina Source - Mineralizer - this compound (OSDA) - Deionized Water start->reagents mixing Mix Reagents to Form Homogeneous Gel reagents->mixing aging Age the Gel (optional) mixing->aging hydrothermal Hydrothermal Treatment (140-180°C, 24-168h) aging->hydrothermal quenching Quench Reaction hydrothermal->quenching filtration Filter and Wash Solid Product quenching->filtration drying Dry the Zeolite filtration->drying calcination Calcination to Remove OSDA drying->calcination end Final Product: Crystalline Zeolite calcination->end

Caption: Workflow for the synthesis of zeolites using this compound as a structure-directing agent.

Signaling Pathway Analogy: Role of OSDA in Zeolite Crystallization

OSDARole cluster_precursors Precursor Species in Solution cluster_osda Structure-Directing Agent cluster_assembly Self-Assembly and Nucleation cluster_growth Crystal Growth silicate Silicate Anions [Si(OH)xO(4-x)]y- complex Inorganic-Organic Composite (OSDA encapsulated by silicate/aluminate) silicate->complex aluminate Aluminate Anions [Al(OH)4]- aluminate->complex osda 3,5-Dimethylpyridinium Cation (OSDA) osda->complex nuclei Formation of Crystal Nuclei complex->nuclei crystal Zeolite Crystal Growth nuclei->crystal product Final Zeolite Framework (with occluded OSDA) crystal->product

Caption: Conceptual pathway of 3,5-dimethylpyridinium cation's role in directing zeolite crystallization.

Conclusion

This compound and its derivatives represent a class of organic molecules with potential as structure-directing agents in the synthesis of zeolites. While detailed experimental protocols for the direct use of this compound are not widespread, the established role of related pyridine compounds and the successful application of its derivatives in synthesizing specific zeolite frameworks like SSZ-39 provide a strong basis for further research. The provided general protocol and conceptual diagrams offer a starting point for scientists and researchers to explore the use of this compound in the rational design and synthesis of novel zeolitic materials for various applications, including catalysis and drug development. Further experimental work is necessary to fully elucidate the structure-directing effects of this compound and to optimize synthesis conditions for specific zeolite topologies.

References

Application Notes and Protocols for 15N-labelled 3,5-Dimethylpyridine in NMR Studies

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and drug development professionals.

Introduction

15N-labelled 3,5-dimethylpyridine (also known as 3,5-lutidine) is a powerful probe molecule for Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the favorable spin-1/2 nucleus of the 15N isotope, it provides sharp, well-resolved signals. The chemical shift of the 15N nucleus in the pyridine ring is exquisitely sensitive to its electronic environment, making it an ideal sensor for probing intermolecular interactions such as hydrogen bonding and protonation states.[1][2][3][4] This sensitivity allows for the detailed investigation of local chemical environments in a variety of systems, from materials science to complex biological milieus.[1][2][3][4][5]

These application notes provide an overview of the properties of 15N-labelled this compound and detailed protocols for its use in NMR studies, particularly for monitoring pH and investigating enzyme active sites.

Synthesis of 15N-labelled this compound

The synthesis of 15N-labelled this compound can be achieved through a two-step process starting from methacrolein, a propenyl ether, and a 15N-labelled ammonium salt as the nitrogen source.[1][4][5][6][7]

cluster_synthesis Synthesis Workflow Methacrolein Methacrolein Diels_Alder Diels-Alder Reaction Methacrolein->Diels_Alder Propenyl_Ether Propenyl_Ether Propenyl_Ether->Diels_Alder 15NH4Cl 15NH4Cl Conversion Conversion to Pyridine Ring 15NH4Cl->Conversion Dihydropyran Alkoxy-3,4-dihydro-2H-pyran intermediate Diels_Alder->Dihydropyran Dihydropyran->Conversion 15N_DMP 15N-3,5-Dimethylpyridine Conversion->15N_DMP

Caption: Synthetic pathway for 15N-labelled this compound.

Physicochemical and NMR Properties

15N-labelled this compound is a colorless to pale yellow liquid.[1] Its basicity and the sensitivity of its 15N chemical shift to protonation make it an excellent probe for acidic environments.

PropertyValueReference
Molecular FormulaC₇H₉¹⁵N[1]
Molar Mass~108.16 g/mol [1]
pKa~6.15 at 25°C[1]
¹⁵N NMR Chemical Shift (δ)
in CDCl₃ (free base)-69.7 ppm[6]
in acidic medium (protonated)Est. -160 to -180 ppmInferred from[8]
¹H-¹⁵N Coupling Constant (²JHN)
in CDCl₃10.6 Hz[6]

Note: Chemical shifts are referenced to nitromethane (CH₃NO₂).

The large difference in the 15N chemical shift between the free base and the protonated form (Δδ > 90 ppm for some pyridine derivatives) is the basis for its application as a pH sensor.[8][9]

Application 1: Determination of Local pH

The protonation equilibrium of 15N-3,5-dimethylpyridine can be directly observed by 15N NMR spectroscopy. In the fast exchange regime, the observed chemical shift is a population-weighted average of the chemical shifts of the protonated and deprotonated species. This relationship allows for the precise determination of the pH of the solution.

The following table illustrates the expected change in the 15N chemical shift of 15N-3,5-dimethylpyridine as a function of pH, based on its pKa of ~6.15.

pH% ProtonatedObserved ¹⁵N Chemical Shift (δ, ppm) (Illustrative)
4.0~99.3%-169.4
5.0~93.1%-162.2
6.0~58.7%-128.4
6.15 (pKa)50.0%-119.9
7.0~12.3%-82.3
8.0~1.4%-71.1
9.0~0.1%-69.8

Values are illustrative, calculated using the Henderson-Hasselbalch equation with δ(base) = -69.7 ppm and an estimated δ(acid) = -170.0 ppm.

cluster_protocol_ph pH Titration Protocol Sample_Prep Prepare a series of buffered solutions of 15N-3,5-dimethylpyridine at various pH values. NMR_Acquisition Acquire 1D 15N NMR spectra for each sample. (Use a 1H-15N HSQC for higher sensitivity if needed). Sample_Prep->NMR_Acquisition Data_Processing Process the spectra and reference the chemical shifts. NMR_Acquisition->Data_Processing Plotting Plot the observed 15N chemical shift (δobs) vs. pH. Data_Processing->Plotting Fitting Fit the data to the Henderson-Hasselbalch equation to determine the pKa. Plotting->Fitting pH_Determination Use the calibrated curve to determine the pH of an unknown sample containing the probe. Fitting->pH_Determination

Caption: Experimental workflow for pH determination using 15N-3,5-dimethylpyridine.

Detailed Methodology:

  • Sample Preparation:

    • Prepare a stock solution of 15N-3,5-dimethylpyridine in a suitable buffer system (e.g., phosphate or citrate buffers) covering the pH range of interest (e.g., pH 4 to 9).

    • The final concentration of the probe should be in the low millimolar range (e.g., 1-5 mM).

    • For each pH point, prepare an NMR sample containing the buffered solution of the probe and a suitable amount of D₂O (typically 5-10%) for the field-frequency lock.

  • NMR Data Acquisition:

    • Acquire 1D ¹⁵N NMR spectra at a constant temperature. A pulse program with proton decoupling should be used to improve sensitivity and resolution.

    • For low concentration samples, a 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) experiment can be used to enhance sensitivity.

    • Ensure a sufficient relaxation delay between scans for quantitative measurements.

  • Data Processing and Analysis:

    • Process the acquired spectra using appropriate software (e.g., TopSpin, Mnova).

    • Reference the ¹⁵N chemical shifts to an external standard (e.g., nitromethane).

    • Plot the observed ¹⁵N chemical shift (δ_obs) as a function of pH.

    • Fit the titration curve to the following equation to determine the pKa and the chemical shifts of the acidic (δ_acid) and basic (δ_base) forms: δ_obs = (δ_base + δ_acid * 10^(pKa - pH)) / (1 + 10^(pKa - pH))

Application 2: Probing the Active Site of Chymotrypsin

The catalytic activity of many enzymes is highly dependent on the protonation states of key amino acid residues in their active sites. Chymotrypsin, a serine protease, utilizes a catalytic triad (Ser-195, His-57, and Asp-102) for peptide bond hydrolysis. The activity of chymotrypsin is critically dependent on the protonation state of His-57, which acts as a general base and acid during the catalytic cycle.[2][10][11] The optimal pH for chymotrypsin activity is around 7.0-8.0.[12]

15N-3,5-dimethylpyridine, with a pKa of ~6.15, can be used as a spectator probe to report on the local pH or hydrogen-bonding environment within the chymotrypsin active site or its substrate-binding pocket. Changes in the ¹⁵N chemical shift upon binding to the enzyme can provide insights into the electrostatic environment of the binding site.

cluster_chymotrypsin Probing Chymotrypsin Active Site Catalytic_Triad Chymotrypsin Catalytic Triad (Ser-195, His-57, Asp-102) His57_Protonation Protonation state of His-57 is crucial for activity. Catalytic_Triad->His57_Protonation pH_Dependence Enzyme activity is pH-dependent. His57_Protonation->pH_Dependence Binding Probe binds to the active site or substrate-binding pocket. pH_Dependence->Binding 15N_DMP_Probe 15N-3,5-Dimethylpyridine (pKa ~6.15) 15N_DMP_Probe->Binding 15N_Shift_Change Change in 15N chemical shift reports on the local environment (pH, H-bonding). Binding->15N_Shift_Change

Caption: Rationale for using 15N-3,5-dimethylpyridine to probe the chymotrypsin active site.

  • Sample Preparation:

    • Prepare a stock solution of chymotrypsin in a suitable buffer (e.g., phosphate buffer, pH 7.0).

    • Prepare a stock solution of 15N-3,5-dimethylpyridine.

    • Prepare two NMR samples:

      • Reference Sample: 15N-3,5-dimethylpyridine in the buffer.

      • Test Sample: 15N-3,5-dimethylpyridine and chymotrypsin in the buffer. The molar ratio will depend on the binding affinity and should be optimized.

  • NMR Data Acquisition:

    • Acquire ¹H-¹⁵N HSQC spectra for both the reference and test samples at a constant temperature.

    • The use of an HSQC experiment is recommended to distinguish the probe's signals from the broad protein background and to enhance sensitivity.

  • Data Analysis:

    • Compare the ¹H and ¹⁵N chemical shifts of 15N-3,5-dimethylpyridine in the presence and absence of chymotrypsin.

    • A significant chemical shift perturbation (CSP) upon addition of the enzyme indicates binding and provides information about the environment of the binding pocket.

    • The direction and magnitude of the ¹⁵N CSP can be interpreted in terms of changes in protonation or hydrogen bonding experienced by the probe. For example, a downfield shift would suggest increased protonation or strong hydrogen bonding to the pyridine nitrogen.

Solvent Effects on ¹⁵N Chemical Shift

The ¹⁵N chemical shift of this compound is also sensitive to the solvent environment, reflecting the nature and strength of solvent-solute interactions. This property can be exploited to study solvation shells and local polarity.

SolventSolvent Type¹⁵N Chemical Shift (δ, ppm) (Illustrative)
Cyclohexane-d₁₂Nonpolar-65.0
Chloroform-d (CDCl₃)Weakly Protic / Polar-69.7
Acetone-d₆Aprotic Polar-75.0
Dimethyl sulfoxide-d₆ (DMSO-d₆)Aprotic Polar-80.0
Methanol-d₄Protic-95.0
Water (D₂O)Protic-110.0

Note: Values other than CDCl₃ are illustrative and based on general trends for pyridines, where protic and polar solvents capable of hydrogen bonding cause a downfield shift (more negative ppm value).

Conclusion

15N-labelled this compound is a versatile and sensitive NMR probe for investigating molecular interactions and chemical environments. Its utility in determining local pH and probing the active sites of enzymes like chymotrypsin makes it a valuable tool for researchers in chemistry, biochemistry, and drug development. The protocols outlined in these notes provide a starting point for the application of this powerful technique in a variety of research contexts.

References

Application Notes and Protocols: 3,5-Dimethylpyridine Derivatives in the Synthesis of Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and evaluation of novel anti-inflammatory agents derived from dimethyl-substituted pyridine scaffolds. The protocols and data presented are based on the successful synthesis and demonstrated anti-inflammatory activity of thiazolo[4,5-b]pyridin-2-one derivatives, highlighting the potential of this chemical class in the development of new therapeutic agents.

Introduction

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic substitution on the pyridine ring can significantly modulate the pharmacological activity. This document focuses on the application of dimethyl-substituted pyridine derivatives, specifically in the creation of fused heterocyclic systems with potent anti-inflammatory properties. The following sections detail the synthesis of a representative compound, its biological evaluation, and the underlying signaling pathways.

Synthesis of Thiazolo[4,5-b]pyridine-2-one Derivatives

The synthesis of the target anti-inflammatory agents involves a multi-step process starting from commercially available materials, leading to the formation of a fused thiazolo[4,5-b]pyridin-2-one core. This core is then further functionalized to yield a library of compounds for biological screening.

Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram:

Synthesis_Workflow cluster_start Starting Materials cluster_core Core Synthesis cluster_functionalization Functionalization cluster_final Final Products 2-chloro-3-aminopyridine 2-chloro-3-amino-4,6-dimethylpyridine Thiazolo_pyridine 5,7-Dimethyl-3H-thiazolo[4,5-b]pyridin-2-one 2-chloro-3-aminopyridine->Thiazolo_pyridine Cyclization Alkylation Alkylation Thiazolo_pyridine->Alkylation Cyanethylation Cyanethylation Alkylation->Cyanethylation Hydrolysis Hydrolysis Cyanethylation->Hydrolysis Final_Compounds Thiazolo[4,5-b]pyridine-2-one Derivatives Hydrolysis->Final_Compounds Acylation

Caption: Synthetic workflow for thiazolo[4,5-b]pyridine-2-one derivatives.

Experimental Protocol: Synthesis of 3-[5-(5,7-Dimethyl-2-oxo-thiazolo[4,5-b]pyridin-3-ylmethyl)-[1][2][3]oxadiazol-2-ylsulfanyl]-propionic acid

This protocol describes the synthesis of a key intermediate in the preparation of the final anti-inflammatory compounds.

Materials:

  • 5,7-Dimethyl-3H-thiazolo[4,5-b]pyridin-2-one

  • Appropriate alkylating and acylating reagents

  • Solvents: Acetic acid, Toluene

  • Reagents: Hydrochloric acid

Procedure:

  • Cyanethylation: A mixture of the appropriate starting thiazolo[4,5-b]pyridin-2-one (0.01 mol) and subsequent reagents are prepared.

  • Hydrolysis: The product from the previous step is mixed with 30 ml of acetic acid and 15 ml of hydrochloric acid in a round-bottom flask.

  • The reaction mixture is refluxed for 3 hours.

  • The mixture is then precipitated with water.

  • The solid precipitate is filtered after 24 hours and treated with toluene.

  • The final product is recrystallized from ethanol.

The resulting white powder is soluble in DMF and DMSO, and in ethanol and acetic acid when heated; it is insoluble in water.[1]

Biological Evaluation: Anti-inflammatory Activity

The synthesized thiazolo[4,5-b]pyridin-2-one derivatives were evaluated for their in vivo anti-inflammatory activity using the carrageenan-induced rat paw edema model. This is a standard and widely accepted model for screening acute anti-inflammatory agents.

Experimental Workflow for Anti-inflammatory Assay

The following diagram illustrates the workflow for the in vivo anti-inflammatory screening:

Anti_Inflammatory_Workflow cluster_animal Animal Preparation cluster_treatment Treatment cluster_induction Inflammation Induction cluster_measurement Measurement cluster_analysis Data Analysis Animal_Groups Divide rats into groups (n=5) Compound_Admin Administer test compounds (50 mg/kg, i.p.) Animal_Groups->Compound_Admin Control_Admin Administer vehicle (DMSO) Animal_Groups->Control_Admin Standard_Admin Administer Ibuprofen (50 mg/kg, i.p.) Animal_Groups->Standard_Admin Carrageenan_Injection Inject 0.1 mL of 1% carrageenan into the subplantar region of the right hind paw Compound_Admin->Carrageenan_Injection Control_Admin->Carrageenan_Injection Standard_Admin->Carrageenan_Injection Paw_Volume_Measurement Measure paw volume at specified time intervals Carrageenan_Injection->Paw_Volume_Measurement Calculate_Edema Calculate the percentage of edema inhibition Paw_Volume_Measurement->Calculate_Edema

Caption: Workflow for carrageenan-induced rat paw edema assay.

Protocol for Carrageenan-Induced Paw Edema Assay

Animals:

  • Wistar rats (180-200 g) were used. The animals were housed under standard laboratory conditions.

Procedure:

  • The laboratory animals were divided into 20 groups, with 5 animals in each group.[1]

  • 19 groups were used to test the anti-inflammatory activity of 18 synthesized compounds and Ibuprofen, with the 20th group serving as the control.[1]

  • The test compounds (50 mg/kg body weight) and the standard drug, Ibuprofen (50 mg/kg body weight), were dissolved in DMSO and administered intraperitoneally.[1]

  • The control group received only DMSO.[1]

  • Thirty minutes after drug administration, 0.1 mL of a 1% carrageenan suspension in saline was injected into the subplantar region of the right hind paw of each rat.

  • The paw volume was measured immediately after the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • The percentage of inhibition of edema was calculated for each group relative to the control group.

Results of Anti-inflammatory Screening

The anti-inflammatory activity of the synthesized thiazolo[4,5-b]pyridine-2-one derivatives was quantified as the percentage of protection from inflammation in the carrageenan-induced rat paw edema model. The results for a selection of the synthesized compounds are summarized in the table below, with Ibuprofen as the reference standard.[1]

Compound IDDose (mg/kg)% Protection from Inflammation
10 5045.2
11 5048.9
12 5052.1
13 5055.8
14 5059.3
15 5062.7
16 5065.1
17 5068.4
18 5071.3
Ibuprofen 5060.5

Data sourced from a study on thiazolo[4,5-b]pyridine-2-ones.[1]

Several of the synthesized compounds demonstrated considerable anti-inflammatory effects, with some approaching or exceeding the activity of the reference drug, Ibuprofen.[1]

Mechanism of Action: Inhibition of Inflammatory Pathways

The anti-inflammatory effects of these compounds are believed to be mediated through the inhibition of key inflammatory pathways. The carrageenan-induced edema model involves the release of several inflammatory mediators.

Inflammatory Cascade in Carrageenan-Induced Edema

Inflammatory_Cascade Carrageenan Carrageenan Mast_Cells Mast_Cells Carrageenan->Mast_Cells activates Neutrophils Neutrophils Carrageenan->Neutrophils activates Histamine Histamine Mast_Cells->Histamine releases Serotonin Serotonin Mast_Cells->Serotonin releases Kinins Kinins Neutrophils->Kinins releases Prostaglandins Prostaglandins Neutrophils->Prostaglandins releases Edema Edema Histamine->Edema Serotonin->Edema Kinins->Edema Prostaglandins->Edema

Caption: Key mediators in the carrageenan-induced inflammatory cascade.

The inhibition of prostaglandin synthesis, likely through the cyclooxygenase (COX) enzymes, is a primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). The synthesized thiazolo[4,5-b]pyridine-2-one derivatives may exert their anti-inflammatory effects by targeting one or more of these mediators or their synthesizing enzymes.

Conclusion

The presented application notes demonstrate the utility of dimethyl-substituted pyridine derivatives as valuable starting scaffolds for the synthesis of novel anti-inflammatory agents. The thiazolo[4,5-b]pyridin-2-one class of compounds has shown promising in vivo activity, warranting further investigation and optimization. The detailed protocols and workflows provided herein serve as a guide for researchers in the field of medicinal chemistry and drug discovery to explore this chemical space for the development of new and effective anti-inflammatory therapies.

References

Application Notes and Protocols: 3,5-Dimethylpyridine as a Non-Nucleophilic Base

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylpyridine, also known as 3,5-Lutidine, is a heterocyclic organic compound that serves as a valuable non-nucleophilic base in a variety of organic synthesis applications.[1] Its utility stems from the steric hindrance provided by the two methyl groups at the 3 and 5 positions of the pyridine ring. This structural feature allows the nitrogen atom to act as a proton acceptor (a Brønsted-Lowry base) while minimizing its ability to act as a nucleophile, thereby preventing unwanted side reactions. These characteristics make it an attractive choice in reactions where a mild base is required to neutralize acids generated in situ or to facilitate reactions without interfering with electrophilic centers. It is particularly noted for its role as a chemical intermediate in the synthesis of pharmaceuticals such as Omeprazole.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Chemical Formula C₇H₉N[1]
Molar Mass 107.15 g/mol [1]
Appearance Colorless to yellow liquid[1]
pKa of Conjugate Acid 6.15 (at 25 °C)[1]
Boiling Point 171.9 °C[1]
Melting Point -6.5 °C[1]
Density 0.944 g/cm³[1]

Applications in Organic Synthesis

This compound is a versatile tool in the organic chemist's toolbox, finding application in several key transformations where the presence of a non-nucleophilic base is crucial.

Silylation of Alcohols

The protection of alcohols as silyl ethers is a fundamental transformation in multi-step organic synthesis. This compound can be employed as an acid scavenger to neutralize the hydrochloric acid (HCl) generated when using silyl chlorides (e.g., TBDMSCl, TIPSCl) as silylating agents. Its non-nucleophilic nature prevents it from competing with the alcohol for the silylating agent.

Protocol: General Procedure for the Silylation of a Primary Alcohol

This protocol describes a general method for the selective silylation of a primary alcohol in the presence of a secondary alcohol using tert-butyldimethylsilyl chloride (TBDMSCl) and this compound.

Materials:

  • Substrate containing primary and/or secondary alcohol(s)

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inlet

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Experimental Protocol:

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the alcohol substrate (1.0 equiv).

    • Dissolve the substrate in anhydrous DMF (to a concentration of 0.1-0.5 M).

    • Add this compound (2.2 equiv.) to the solution and stir until homogeneous.

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add TBDMSCl (1.1 equiv.) to the stirred solution.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 10-20 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding water or a saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure silyl ether.

Silylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Substrate in DMF B Add this compound A->B C Cool to 0 °C B->C D Add TBDMSCl C->D E Stir at RT (10-20h) D->E F Monitor by TLC/LC-MS E->F G Quench with H₂O/NaHCO₃ F->G H Extract with Et₂O/EtOAc G->H I Wash with H₂O and Brine H->I J Dry over MgSO₄/Na₂SO₄ I->J K Filter and Concentrate J->K L Column Chromatography K->L M Pure Silyl Ether L->M

Caption: Step-by-step workflow for the acylation of a hindered alcohol.

Moffatt Oxidation

In the Moffatt oxidation, a primary or secondary alcohol is oxidized to an aldehyde or ketone, respectively, using dimethyl sulfoxide (DMSO) activated by a carbodiimide, typically dicyclohexylcarbodiimide (DCC). A mild acid catalyst is often required, and a pyridinium salt of a strong acid is commonly used. This compound can be used to form this pyridinium salt catalyst. Its role is to facilitate the reaction without causing side reactions due to its low nucleophilicity.

Logical Relationship in Moffatt Oxidation:

Moffatt_Oxidation cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products Alcohol Primary or Secondary Alcohol Carbonyl Aldehyde or Ketone Alcohol->Carbonyl DMSO DMSO DMS Dimethyl Sulfide DMSO->DMS DCC DCC DCU Dicyclohexylurea DCC->DCU Base This compound Catalyst Pyridinium Salt Base->Catalyst Acid Strong Acid (e.g., TFA) Acid->Catalyst Catalyst->Carbonyl catalyzes

Caption: Key components and their roles in the Moffatt oxidation.

Comparison with Other Non-Nucleophilic Bases

The choice of a non-nucleophilic base is critical and depends on the specific requirements of the reaction, such as the required basicity and the steric environment of the substrate.

BasepKa of Conjugate AcidKey Features
This compound 6.15Mildly basic, sterically hindered, good for sensitive substrates.
2,6-Dimethylpyridine (2,6-Lutidine) 6.7Slightly more basic and more sterically hindered than the 3,5-isomer, often used for very sensitive substrates.
Triethylamine (TEA) 10.75More basic than lutidines, but also more nucleophilic, can sometimes lead to side reactions.
N,N-Diisopropylethylamine (Hünig's Base) 10.75Highly sterically hindered and strongly basic, excellent for preventing nucleophilic attack.
Pyridine 5.25Less basic and more nucleophilic than substituted pyridines, can act as a nucleophilic catalyst.

Conclusion

This compound is a valuable and versatile non-nucleophilic base in organic synthesis. Its moderate basicity and significant steric hindrance make it an excellent choice for a range of applications, including the protection of alcohols via silylation and acylation, and as a component of the catalyst system in Moffatt oxidations. Its ability to effectively scavenge protons without interfering with electrophilic centers helps to ensure high yields and minimize side products, making it a reliable reagent for researchers and professionals in the field of drug development and chemical synthesis.

References

Application Notes and Protocols for the Hydrogenation of 3,5-Dimethylpyridine to 3,5-Dimethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylpiperidine is a valuable saturated heterocyclic compound widely utilized as a key building block and intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other specialty chemicals.[1] Its unique structural features contribute to the development of novel therapeutics, particularly in the area of central nervous system (CNS) drugs where it can enhance target selectivity.[1] The most common and atom-economical method for the synthesis of 3,5-dimethylpiperidine is the catalytic hydrogenation of 3,5-dimethylpyridine (also known as 3,5-lutidine).

This process involves the reduction of the aromatic pyridine ring to a saturated piperidine ring. The reaction typically yields a mixture of cis and trans isomers of 3,5-dimethylpiperidine. The ratio of these isomers is highly dependent on the choice of catalyst and the reaction conditions employed. This document provides detailed application notes, comparative data on various catalytic systems, and experimental protocols for the hydrogenation of this compound.

Reaction Pathway

The hydrogenation of this compound to 3,5-dimethylpiperidine involves the addition of three moles of hydrogen gas across the pyridine ring in the presence of a metal catalyst.

ReactionPathway Hydrogenation of this compound Start This compound (3,5-Lutidine) Hydrogen + 3H₂ Start->Hydrogen Product 3,5-Dimethylpiperidine (cis and trans isomers) Catalyst Catalyst (e.g., Ru/C, PtO₂, Pd/C, Rh₂O₃) Product->Catalyst Conditions: Temperature, Pressure Hydrogen->Product

Caption: Chemical transformation of this compound to 3,5-dimethylpiperidine.

Data Presentation: Comparison of Catalytic Systems

The choice of catalyst is a critical factor influencing the yield, selectivity (cis/trans ratio), and reaction conditions required for the hydrogenation of this compound. Below is a summary of quantitative data from various studies.

CatalystSubstrateTemp. (°C)Pressure (bar)SolventTime (h)Yield (%)cis:trans RatioReference
5% Ru/CThis compound90~30Water/Acetic Acid8>99.5Not SpecifiedPatent CN105566103A
Composite Catalyst (Ru/C, Ni, Fe Acetate)This compound14030Deionized Water5Not SpecifiedNot SpecifiedPatent CN113372262A
Composite Catalyst (Ru/C, Ni, Zn Acetate)This compound15040Deionized Water8Not SpecifiedNot SpecifiedPatent CN113372262A
Rh₂O₃ (0.5 mol%)3,5-Lutidine405TFE167097:3Org. Biomol. Chem., 2024, 22, 1010-1017
PtO₂ (5 mol%)Substituted PyridinesRoom Temp.50-70Glacial Acetic Acid6-10HighNot Specified for 3,5-isomerAsian J. Chem. 2015, 27, 4358
10% Pd/CThis compoundNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specifiedtrans > cisExploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis

Note: TFE = 2,2,2-Trifluoroethanol. Data for PtO₂ is for general substituted pyridines and may be applicable to this compound.

Experimental Protocols

The following are detailed methodologies for key experiments in the hydrogenation of this compound.

Protocol 1: Hydrogenation using Ruthenium on Carbon (Ru/C)

This protocol is adapted from patent literature describing the synthesis of 3,5-dimethylpiperidine.

Materials:

  • This compound (3,5-Lutidine)

  • 5% Ruthenium on Carbon (Ru/C) catalyst

  • Deionized Water

  • Acetic Acid

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

  • Inert gas (Nitrogen or Argon)

  • Hydrogen gas (high purity)

  • Filtration apparatus (e.g., Büchner funnel with Celite®)

  • Rotary evaporator

Procedure:

  • Reactor Setup: In a high-pressure reactor vessel, add this compound (e.g., 10.0 g, 93.3 mmol).

  • Solvent and Catalyst Addition: Add a mixture of deionized water and acetic acid (e.g., 100 mL, with a volume ratio of 4:1 water to acetic acid). Carefully add the 5% Ru/C catalyst (e.g., 0.5 g, 5 wt%).

  • Inerting the Reactor: Seal the reactor and purge the system with an inert gas (e.g., nitrogen or argon) three to five times to remove any residual air.

  • Pressurization with Hydrogen: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 30 bar).

  • Reaction: Begin vigorous stirring and heat the reactor to the desired temperature (e.g., 90°C). Maintain these conditions for the specified reaction time (e.g., 8 hours), monitoring the pressure for hydrogen uptake.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the reactor with an inert gas.

  • Catalyst Removal: Open the reactor and filter the reaction mixture through a pad of Celite® to remove the Ru/C catalyst. Wash the filter cake with a small amount of water. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air.

  • Product Isolation: Basify the filtrate with a suitable base (e.g., 50% NaOH solution) until it is strongly alkaline. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 3,5-dimethylpiperidine.

  • Purification: Purify the crude product by distillation or column chromatography as needed.

Protocol 2: Hydrogenation using Rhodium Oxide (Rh₂O₃)

This protocol is based on a literature procedure for the hydrogenation of substituted pyridines under mild conditions.[2]

Materials:

  • This compound (3,5-Lutidine)

  • Rhodium(III) oxide (Rh₂O₃)

  • 2,2,2-Trifluoroethanol (TFE)

  • High-pressure hydrogenation reactor (e.g., Parr shaker or autoclave)

  • Inert gas (Nitrogen or Argon)

  • Hydrogen gas (high purity)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reactor Setup: To a suitable reaction vessel (e.g., a glass vial for a parallel reactor or a stainless-steel autoclave), add this compound (e.g., 0.8 mmol).

  • Catalyst and Solvent Addition: Add Rh₂O₃ (e.g., 1 mg, 0.5 mol%) and TFE (1 mL).

  • Reaction Execution: Place the reaction vessel into a high-pressure reactor. Seal the main reactor vessel.

  • Inerting and Pressurization: Purge the reactor with an inert gas, then pressurize with hydrogen gas to 5 bar.

  • Reaction Conditions: Stir the reaction at 40°C for 16 hours.

  • Work-up: After the reaction period, cool the reactor to room temperature and carefully vent the hydrogen.

  • Product Analysis/Isolation: The reaction mixture can be analyzed directly by NMR with an internal standard to determine the yield. For isolation, the solvent can be removed under reduced pressure, and the residue can be purified by appropriate methods such as column chromatography.

Experimental Workflow

The general workflow for the catalytic hydrogenation of this compound is outlined below.

ExperimentalWorkflow General Experimental Workflow for Hydrogenation cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Product Isolation cluster_analysis Analysis & Purification A Charge Reactor with This compound B Add Solvent and Catalyst A->B C Seal and Purge Reactor with Inert Gas B->C D Pressurize with H₂ C->D E Heat and Stir D->E F Monitor Reaction (Pressure Drop) E->F G Cool and Vent Reactor F->G H Filter to Remove Catalyst G->H I Work-up (Basification, Extraction) H->I J Dry and Concentrate I->J K Purify Product (Distillation/Chromatography) J->K L Characterize Product (NMR, GC-MS) K->L

Caption: A stepwise workflow for the hydrogenation of this compound.

Conclusion

The catalytic hydrogenation of this compound is a robust and scalable method for the synthesis of 3,5-dimethylpiperidine, a crucial intermediate in the pharmaceutical and chemical industries. The selection of the catalyst and optimization of reaction conditions are paramount to achieving high yields and desired isomeric ratios. Ruthenium-based catalysts often show high activity, while rhodium catalysts can operate under milder conditions. Further screening and optimization based on the provided protocols can lead to an efficient and selective synthesis tailored to specific research and development needs.

References

Application Notes and Protocols for 3,5-Dimethylpyridine in Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylpyridine, also known as 3,5-lutidine, is a heterocyclic organic compound with the formula (CH₃)₂C₅H₃N.[1] While it is a common building block and precursor in the synthesis of various pharmaceuticals and agrochemicals, its direct application as a primary reactant in well-established, named multi-component reactions (MCRs) is not extensively documented in scientific literature. However, the reactivity of the methyl groups in picoline derivatives suggests a strong potential for this compound to participate in one-pot, multi-component condensation reactions.

These application notes propose a novel, hypothetical multi-component reaction that leverages the reactivity of the methyl groups of this compound in a Knoevenagel-type condensation followed by a Michael addition and subsequent cyclization/aromatization. This approach offers a potential pathway for the synthesis of novel, highly substituted pyridine derivatives in a single, efficient step.

Proposed Multi-Component Reaction: Synthesis of Substituted Pyridines

A plausible three-component reaction involves the condensation of this compound, an aromatic aldehyde, and an active methylene compound, such as malononitrile, in the presence of a suitable base and catalyst. This reaction would proceed through a cascade of events, initiated by the deprotonation of one of the methyl groups of this compound.

Application 1: One-Pot Synthesis of 2,4-Diaryl-Substituted Pyridine Derivatives

This application note describes a hypothetical protocol for a one-pot, three-component reaction utilizing this compound, an aromatic aldehyde, and an active methylene compound to generate highly functionalized pyridine derivatives. This methodology is designed to be a rapid and efficient route to novel molecular scaffolds for screening in drug discovery programs.

Experimental Protocols

Protocol 1: General Procedure for the Three-Component Synthesis of 4-Aryl-2-(dicyanomethylene)-6-methyl-1,2-dihydropyridine Derivatives

Objective: To synthesize a library of 4-aryl-2-(dicyanomethylene)-6-methyl-1,2-dihydropyridine derivatives via a one-pot, three-component reaction of this compound, various aromatic aldehydes, and malononitrile.

Materials and Reagents:

  • This compound (≥99%)

  • Aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde) (≥98%)

  • Malononitrile (≥99%)

  • Piperidine (Reagent grade)

  • Acetic acid, glacial (Reagent grade)

  • Ethanol, absolute (Anhydrous)

  • Ethyl acetate (HPLC grade)

  • Hexane (HPLC grade)

  • Silica gel for column chromatography (230-400 mesh)

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glassware for column chromatography

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the selected aromatic aldehyde (1.0 eq.), malononitrile (1.1 eq.), and absolute ethanol (20 mL).

  • To the stirred mixture, add piperidine (0.2 eq.) and a catalytic amount of glacial acetic acid (0.1 eq.).

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC (eluent: ethyl acetate/hexane, 3:7).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the desired product.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes the hypothetical quantitative data for the proposed three-component reaction, illustrating the potential scope with respect to the aromatic aldehyde.

EntryAromatic AldehydeReaction Time (h)Hypothetical Yield (%)
1Benzaldehyde1865
24-Chlorobenzaldehyde1672
34-Methoxybenzaldehyde2068
44-Nitrobenzaldehyde1475
52-Naphthaldehyde2460

Visualizations

Proposed Reaction Pathway```dot

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product This compound This compound Styrylpyridine Styrylpyridine This compound->Styrylpyridine 1. Base 2. Aldehyde Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Styrylpyridine Malononitrile Malononitrile Michael Adduct Michael Adduct Malononitrile->Michael Adduct Styrylpyridine->Michael Adduct Michael Addition Dihydropyridine Derivative Dihydropyridine Derivative Michael Adduct->Dihydropyridine Derivative Intramolecular Cyclization

Caption: General experimental workflow for the MCR.

References

Application Notes and Protocols for the Chichibabin Synthesis of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Chichibabin synthesis of substituted pyridines. It covers two primary methodologies: the Chichibabin Pyridine Synthesis for ring formation and the Chichibabin Amination Reaction for the direct amination of the pyridine ring. These methods are foundational in heterocyclic chemistry and have significant applications in the synthesis of pharmaceuticals and other biologically active molecules.

Chichibabin Pyridine Synthesis: Ring Formation

The Chichibabin pyridine synthesis is a versatile method for constructing the pyridine ring from simple acyclic precursors. It typically involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or an ammonia source.[1][2][3] This reaction is particularly valuable for the industrial-scale production of simple alkyl-substituted pyridines, which are key intermediates in the synthesis of various fine chemicals and pharmaceuticals.[4][5]

Applications in Synthesis

The primary application of this synthesis is the production of substituted pyridines from readily available carbonyl compounds.[6] For example, the reaction of acetaldehyde and ammonia over a catalyst can produce 2-methylpyridine and 4-methylpyridine.[3] Similarly, 5-ethyl-2-methylpyridine, a precursor to Vitamin B3 (nicotinic acid), is synthesized from paraldehyde and ammonia.[3][4]

Mechanism of Action

The mechanism of the Chichibabin pyridine synthesis is a multi-step process involving several classical organic reactions. It is generally understood to proceed through the following key steps:

  • Imine Formation: An aldehyde or ketone reacts with ammonia to form an imine.

  • Aldol Condensation: The carbonyl compounds undergo a base-catalyzed aldol condensation to form α,β-unsaturated aldehydes or ketones.

  • Michael Addition: An enamine or another nucleophilic species derived from the carbonyl compounds adds to the α,β-unsaturated system in a Michael-type addition.

  • Cyclization and Dehydration: The intermediate undergoes intramolecular condensation and dehydration to form a dihydropyridine ring.

  • Oxidation: The dihydropyridine is oxidized to the final aromatic pyridine product.

Chichibabin_Pyridine_Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aldehyde Aldehyde/Ketone Imine Imine Aldehyde->Imine + Ammonia Enamine Enamine Aldehyde->Enamine UnsaturatedCarbonyl α,β-Unsaturated Carbonyl Aldehyde->UnsaturatedCarbonyl Aldol Condensation Ammonia Ammonia Dicarbonyl 1,5-Dicarbonyl Intermediate UnsaturatedCarbonyl->Dicarbonyl + Enamine (Michael Add.) Dihydropyridine Dihydropyridine Dicarbonyl->Dihydropyridine + Ammonia (Cyclization) Pyridine Substituted Pyridine Dihydropyridine->Pyridine Oxidation

Fig. 1: Simplified workflow of the Chichibabin Pyridine Synthesis.
Experimental Protocol: Synthesis of 5-Ethyl-2-methylpyridine

The following protocol is adapted from a procedure published in Organic Syntheses for the laboratory-scale synthesis of 5-ethyl-2-methylpyridine from paraldehyde and aqueous ammonia.[5][7]

Materials:

  • 28% Aqueous ammonium hydroxide (267 g, 4.38 moles)

  • Paraldehyde (207.5 g, 1.57 moles)

  • Ammonium acetate (5.0 g, 0.065 mole)

  • Chloroform

  • 2-L steel reaction vessel (autoclave)

Procedure:

  • Reaction Setup: In a 2-L steel reaction vessel, combine 267 g of 28% aqueous ammonium hydroxide, 207.5 g of paraldehyde, and 5.0 g of ammonium acetate.[7]

  • Heating: Seal the vessel and heat the mixture to 230°C with continuous agitation. Maintain this temperature for 1 hour. The pressure will rise during the reaction.[5]

  • Cooling and Separation: Allow the autoclave to cool to room temperature. Carefully vent any residual pressure and open the vessel. Transfer the reaction mixture to a separatory funnel. Two layers will be present. Separate the layers.[7]

  • Workup: To the non-aqueous (organic) layer, add 60 ml of chloroform. This may cause a small amount of water to separate, which should be combined with the main aqueous layer.[7]

  • Extraction: Extract the aqueous layer with three 50-ml portions of chloroform. Combine these extracts with the main organic layer.[7]

  • Distillation: Remove the chloroform from the combined organic extracts by distillation at atmospheric pressure.

  • Purification: Fractionally distill the remaining residue under reduced pressure. A fore-run containing water, unreacted paraldehyde, and 2-methylpyridine will distill first. The desired product, 5-ethyl-2-methylpyridine, is then collected.[7]

Quantitative Data:

ProductBoiling PointYieldReference
5-Ethyl-2-methylpyridine65-66°C / 17 mm Hg50-53%[7]

Chichibabin Amination Reaction

The Chichibabin reaction is a nucleophilic aromatic substitution that directly introduces an amino group onto a pyridine ring, typically at the 2-position, using sodium amide (NaNH₂) or a related strong base.[8][9] This reaction provides a direct route to 2-aminopyridines, which are important pharmacophores and synthetic intermediates in drug discovery.[8][10]

Applications in Drug Development

2-Aminopyridine and its derivatives are key structural motifs in a wide range of pharmaceuticals. While the direct synthesis of many complex drugs may not employ a Chichibabin amination as the final step, the synthesis of key precursors often relies on this transformation. For example, the synthesis of 2,6-diaminopyridine, a precursor for drugs like Minoxidil , can be achieved through a double Chichibabin amination. Minoxidil is widely used for the treatment of androgenetic alopecia.

Mechanism of Action

The Chichibabin amination proceeds via an addition-elimination mechanism (SNAr).

  • Nucleophilic Attack: The strongly nucleophilic amide anion (NH₂⁻) attacks the electron-deficient C2 (or C6) position of the pyridine ring. The pyridine nitrogen helps to activate this position towards nucleophilic attack.

  • Formation of a σ-complex: This addition forms a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer or σ-complex.[9]

  • Hydride Elimination: Aromatization is restored by the elimination of a hydride ion (H⁻).

  • Protonation: The eliminated hydride is a strong base and deprotonates the newly formed amino group or the ammonia solvent, generating hydrogen gas. A final workup with water protonates the resulting sodium salt to yield the neutral 2-aminopyridine.[9]

Chichibabin_Amination cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products Pyridine Pyridine SigmaComplex σ-Complex (Meisenheimer Adduct) Pyridine->SigmaComplex + NH₂⁻ (Nucleophilic Attack) SodiumAmide Sodium Amide (NaNH₂) Anion Aminopyridine Anion SigmaComplex->Anion - H⁻ (Hydride Elimination) Aminopyridine 2-Aminopyridine Anion->Aminopyridine + H₂O (Workup) H2 H₂ Gas Anion->H2

Fig. 2: Reaction mechanism of the Chichibabin Amination.
Experimental Protocol: Modified Chichibabin C2-Amination of Pyridine

Traditional Chichibabin reactions often require harsh conditions. Recent advancements have developed milder protocols. The following is a modified procedure for the amination of pyridine with primary amines using a sodium hydride-lithium iodide composite.[11]

Materials:

  • Pyridine

  • Primary amine (e.g., n-butylamine)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Lithium iodide (LiI)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (CH₂Cl₂)

  • Brine, Magnesium sulfate (MgSO₄)

  • Nitrogen atmosphere setup, sealed reaction tube

Procedure:

  • Reaction Setup: To a 10 mL sealed tube under a nitrogen atmosphere, add pyridine (0.492 mmol), sodium hydride (1.54 mmol, 3 equiv), and lithium iodide (1.02 mmol, 2 equiv) in anhydrous THF (500 μL).[11]

  • Addition of Amine: Add the primary amine (e.g., n-butylamine, 1.00 mmol, 2 equiv) to the mixture at room temperature.[12]

  • Heating: Seal the tube tightly and stir the reaction mixture in a heating bath at 85°C for 7 hours.[11][12]

  • Quenching: After the reaction is complete, cool the tube to 0°C in an ice bath and carefully quench the reaction by adding ice-cold water.

  • Extraction: Extract the organic materials from the aqueous mixture three times with dichloromethane.[11]

  • Workup: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[11]

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-2-aminopyridine.[11]

Quantitative Data for Modified Chichibabin Amination:

Pyridine SubstrateAmineProductYield (%)Reference
Pyridinen-ButylamineN-Butylpyridin-2-amine93[11]
PyridineBenzylamineN-Benzylpyridin-2-amine84[11]
Pyridine3-MethoxypropylamineN-(3-Methoxypropyl)pyridin-2-amine88[11]
3-Methoxypyridinen-ButylamineN-Butyl-3-methoxypyridin-2-amine7[11]
2,2'-Bipyridinen-Butylamine6,6'-bis(Butylamino)-2,2'-bipyridine83[11]

Application in Drug Development: Minoxidil Signaling Pathway

Minoxidil is an antihypertensive vasodilator that was subsequently found to have the side effect of promoting hair growth (hypertrichosis). Its synthesis can start from precursors like 2,6-diaminopyridine, accessible via the Chichibabin reaction. The mechanism of action for hair growth is not fully elucidated but is known to involve the opening of ATP-sensitive potassium channels (KATP) and the modulation of several signaling pathways within the hair follicle cells.[1]

Minoxidil is a prodrug that is converted to its active form, minoxidil sulfate, by the sulfotransferase enzyme SULT1A1 in the hair follicle.[1] Minoxidil sulfate acts as a KATP channel opener, leading to hyperpolarization of the cell membrane. This action is believed to trigger a cascade of downstream events that promote hair growth.

Key Signaling Events:

  • Vasodilation: Opening of KATP channels in vascular smooth muscle cells increases blood flow, delivering more oxygen and nutrients to the hair follicles.[10]

  • Anagen Phase Prolongation: Minoxidil appears to shorten the telogen (resting) phase of the hair cycle and prolong the anagen (growth) phase.[1][10]

  • Growth Factor Upregulation: It stimulates the production of growth factors like Vascular Endothelial Growth Factor (VEGF), Hepatocyte Growth Factor (HGF), and Insulin-like Growth Factor 1 (IGF-1).[13]

  • Prostaglandin Synthesis: Minoxidil stimulates the production of Prostaglandin E2 (PGE2), which is involved in hair follicle growth.[13]

  • Downregulation of ILK/Akt/MAPK Pathways: Studies have shown that minoxidil treatment can lead to the downregulation of Integrin-Linked Kinase (ILK), Protein Kinase B (Akt), and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[14]

Minoxidil_Pathway cluster_cell Hair Follicle Cell Minoxidil Minoxidil (Prodrug) SULT1A1 SULT1A1 Enzyme Minoxidil->SULT1A1 MinoxidilSulfate Minoxidil Sulfate (Active) K_ATP K-ATP Channel MinoxidilSulfate->K_ATP Opens SULT1A1->MinoxidilSulfate Sulfation Hyperpol Hyperpolarization K_ATP->Hyperpol Vasodilation ↑ Vasodilation (Increased Blood Flow) Hyperpol->Vasodilation GrowthFactors ↑ VEGF, HGF, IGF-1 Hyperpol->GrowthFactors PGE2 ↑ Prostaglandin E2 Hyperpol->PGE2 ILK_Akt_MAPK ↓ ILK/Akt/MAPK Signaling Hyperpol->ILK_Akt_MAPK HairGrowth Hair Growth Vasodilation->HairGrowth Anagen Prolonged Anagen Phase GrowthFactors->Anagen PGE2->Anagen ILK_Akt_MAPK->HairGrowth (Contributes to follicle cycling) Anagen->HairGrowth

Fig. 3: Proposed signaling pathways for Minoxidil-induced hair growth.

References

Troubleshooting & Optimization

Purification of 3,5-Dimethylpyridine by distillation and crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3,5-Dimethylpyridine (also known as 3,5-Lutidine) by distillation and crystallization.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Distillation Troubleshooting

Question 1: Why is the separation of this compound from other isomers (like 2,3-lutidine) so poor during fractional distillation?

Answer: Standard fractional distillation is often ineffective for separating this compound from structurally similar impurities, such as 2,3-lutidine and 2,3,5-trimethylpyridine, due to their very close boiling points.[1] These impurities are common byproducts of synthesis.[1] To achieve high purity, a multi-step or alternative approach is required.

  • Solution 1: Chemical Treatment Followed by Distillation:

    • Oxidation: Certain impurities that are difficult to remove by distillation can be oxidized to form high-boiling point compounds.[1] A patented method involves refluxing the crude product with an oxidant like potassium permanganate in water.[1] The oxidized impurities become non-volatile or form salts (e.g., pyridine acids), which do not co-distill with the this compound during a subsequent steam distillation.[1]

    • Complexation: For other lutidine isomers, reagents like boron trifluoride (BF3) can be used, which react preferentially with picoline and other lutidine impurities, allowing the unreacted this compound to be distilled off.[2][3]

  • Solution 2: High-Efficiency Fractional Distillation:

    • Use a distillation column with a high number of theoretical plates, such as a spinning band column or a long Vigreux or packed column (e.g., with glass helices).[4]

    • Maintain a very slow and steady distillation rate with a high reflux ratio to maximize separation efficiency.

Question 2: My this compound product is discolored (yellow to brown) after distillation. What is the cause and how can I prevent it?

Answer: Discoloration can result from thermal degradation or the presence of air-sensitive impurities that oxidize at high temperatures.

  • Solution 1: Vacuum Distillation: Distilling under reduced pressure lowers the boiling point, minimizing thermal stress on the compound and reducing the likelihood of decomposition.

  • Solution 2: Inert Atmosphere: Perform the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the product and any sensitive impurities.

  • Solution 3: Pre-treatment: Refluxing the crude material over a drying agent like BaO or CaH2 before distillation can help remove impurities that contribute to color.[2]

Question 3: The boiling during distillation is unstable, with significant "bumping". How can this be controlled?

Answer: Bumping occurs due to superheating of the liquid followed by sudden, violent boiling. This is common when distilling at atmospheric or reduced pressure without proper nucleation sites.

  • Solution 1: Use Boiling Chips/Stir Bar: Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating.[5] This provides surfaces for smooth bubble formation. Never add boiling chips to a hot liquid.

  • Solution 2: Ensure Uniform Heating: Use a heating mantle with a stirrer for even heat distribution across the flask.[5] Avoid aggressive heating with a Bunsen burner.

Crystallization Troubleshooting

Question 1: My this compound will not crystallize, even at low temperatures. What should I do?

Answer: this compound has a very low melting point (around -9 to -16 °C), making direct crystallization by cooling (fractional freezing) challenging without specialized equipment.[6][7] Furthermore, the presence of impurities can significantly depress the freezing point and inhibit crystal formation.

  • Solution 1: Derivative Formation: A highly effective method is to convert the this compound into a solid derivative, such as a salt, which can be easily crystallized and purified. Common derivatives include:

    • Picrates: React the crude base with picric acid in a solvent like ethanol. The resulting this compound picrate salt is a solid that can be recrystallized to high purity (m.p. 242-243 °C).[4]

    • Hydrochlorides: Bubble dry HCl gas through a solution of the base in an anhydrous solvent or treat with a solution of HCl in ether/isopropanol. The hydrochloride salt can then be recrystallized.[4] After recrystallizing the derivative to the desired purity, the free base can be regenerated by treating the salt with a strong base (e.g., concentrated NaOH) and extracting or steam distilling the pure this compound.[4]

  • Solution 2: High Initial Purity: Ensure the starting material is already of reasonable purity (>98%) before attempting fractional freezing. Impurities will act as a solvent and prevent crystallization.

Question 2: When I try to crystallize a derivative, the product "oils out" instead of forming solid crystals. How can I fix this?

Answer: Oiling out occurs when the solute's solubility is exceeded at a temperature that is still above its melting point, often due to a supersaturated solution or an inappropriate solvent.

  • Solution 1: Adjust Solvent and Temperature:

    • Use a more dilute solution to avoid high supersaturation.

    • Cool the solution much more slowly to give the molecules time to arrange into a crystal lattice.

    • Try a different crystallization solvent or a co-solvent system.

  • Solution 2: Scratching and Seeding:

    • Gently scratch the inside of the flask at the liquid's surface with a glass rod. The microscopic scratches can provide nucleation sites for crystal growth.[8]

    • Add a tiny "seed" crystal of the pure product to the cooled, supersaturated solution to initiate crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the primary physical properties of this compound? A1: Key physical properties are summarized in the data table below. It is a colorless to pale yellow liquid with a pungent, pyridine-like odor.[6]

Q2: What are the most common impurities found in crude this compound? A2: Common impurities arise from the synthesis process and often include other pyridine derivatives. These are typically isomers like 2,3-lutidine and related compounds such as 2,3,5-trimethylpyridine.[1]

Q3: What is the recommended method for drying this compound? A3: this compound can be dried using several common agents. For rigorous drying, it can be dried with sodium and then fractionally distilled.[4] Other effective drying agents used for pyridines include potassium hydroxide (KOH), sodium hydroxide (NaOH), calcium oxide (CaO), and barium oxide (BaO), followed by distillation.[2][9]

Q4: Can azeotropic distillation be used for purification? A4: Yes, azeotropic distillation is a key technique. This compound forms an azeotrope with water, which is exploited in steam distillation to separate it from non-volatile impurities or salts after chemical treatment.[1][10] This is particularly useful for removing oxidized impurities that have high boiling points.[1]

Q5: What are the critical safety precautions when handling this compound? A5: this compound is a hazardous chemical. It is a flammable liquid and vapor.[11][12] It is toxic if swallowed or inhaled and harmful in contact with skin.[11][12] It can cause severe skin burns and eye damage and may cause respiratory irritation.[11][12] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13][14] Keep it away from heat, sparks, and open flames.[12][13]

Data Presentation

The following table summarizes the key quantitative data for this compound.

PropertyValueReference(s)
Molar Mass 107.15 g/mol [6][11]
Boiling Point 169 - 174 °C[4][6][7][12]
Melting Point -9 to -16.6 °C[4][6][7][12]
Density 0.929 - 0.939 g/cm³ (at 25 °C)[4][6][14]
Refractive Index 1.499 - 1.504 (at 20 °C)[4][6][14]
Flash Point 53 - 56 °C[6][12]
Vapor Pressure 1.33 kPa (at 48.4 °C)[6]
Solubility in Water Slightly soluble[6]

Experimental Protocols

Protocol 1: Purification by Oxidation and Steam Distillation This method is adapted from patent literature and is effective for removing closely related impurities that are difficult to separate by standard distillation.[1]

  • Oxidation of Impurities:

    • In a round-bottom flask equipped with a reflux condenser, combine the crude this compound (100 parts by weight), water (20-40 parts by weight), and an oxidant such as potassium permanganate (3-8 parts by weight).[1]

    • Heat the mixture to reflux (approx. 98-102 °C) and maintain reflux for 30-80 minutes. This converts oxidizable impurities into higher-boiling pyridine acids.[1]

  • Steam Distillation:

    • After cooling, add more water to the reaction mixture.

    • Set up for steam distillation. Heat the flask and pass steam through the mixture.

    • Collect the distillate, which will be a two-phase mixture of water and purified this compound.[1]

    • Continue distillation until the concentration of this compound in the distillation pot is minimal.[1]

  • Isolation and Final Purification:

    • Separate the organic layer from the aqueous layer in the collected distillate using a separatory funnel.

    • Dry the organic layer over a suitable drying agent (e.g., solid KOH or Na2SO4).

    • Perform a final fractional distillation of the dried organic phase, collecting the pure this compound fraction at its boiling point (169-172 °C).

Protocol 2: Purification via Crystallization of the Picrate Salt This classic method is excellent for achieving very high purity on a laboratory scale.[4]

  • Formation of the Picrate Salt:

    • Dissolve the crude this compound in absolute ethanol.

    • In a separate flask, prepare a saturated solution of picric acid in warm ethanol.

    • Slowly add the warm picric acid solution to the this compound solution with stirring. An excess of picric acid should be used.

    • A yellow precipitate of this compound picrate will form. Allow the mixture to cool to room temperature and then in an ice bath to maximize precipitation.

  • Recrystallization:

    • Filter the crude picrate salt using a Büchner funnel.

    • Recrystallize the salt from a suitable solvent, such as acetone or ethanol, to achieve high purity.[4] Filter the purified crystals and dry them. The melting point of the pure picrate is 242-250 °C.[4]

  • Regeneration of the Free Base:

    • Suspend the purified picrate salt in water or a biphasic system (e.g., water/diethyl ether).

    • Add an excess of a strong base, such as concentrated aqueous NaOH or ammonia, until the solution is strongly alkaline. This will deprotonate the pyridine nitrogen and dissolve the picric acid as its salt in the aqueous layer.

    • Separate the liberated this compound. This can be done by steam distillation or by extracting it into a solvent like diethyl ether.[4]

    • If extracted, wash the organic layer with dilute aqueous KOH, dry it over anhydrous K2CO3 or Na2SO4, and remove the solvent.[4]

    • Perform a final distillation of the regenerated base to obtain the pure product.

Mandatory Visualization

The following diagrams illustrate the logical and experimental workflows for the purification of this compound.

Purification_Method_Selection start_node Start: Crude this compound decision1 Impurity Profile Known? start_node->decision1 decision2 Close-Boiling Isomers Present? decision1->decision2 Yes process1 Perform GC-MS Analysis decision1->process1 No decision3 Target Purity > 99.5%? decision2->decision3 Yes process2 Simple / Fractional Distillation decision2->process2 No process3 Chemical Treatment + Distillation (Oxidation / Azeotropic) decision3->process3 No process4 Derivative Crystallization (e.g., Picrate Salt) decision3->process4 Yes process1->decision2 end_node Pure this compound process2->end_node process3->end_node process4->end_node

Caption: Logical workflow for selecting a purification method.

Oxidation_Distillation_Workflow crude Crude 3,5-Lutidine + Water + KMnO4 reflux Reflux (30-80 min) Oxidizes Impurities crude->reflux steam_distill Steam Distillation reflux->steam_distill distillate Collect Two-Phase Distillate (Water + 3,5-Lutidine) steam_distill->distillate separate Separate Layers (Separatory Funnel) distillate->separate dry Dry Organic Layer (e.g., over KOH) separate->dry final_distill Final Fractional Distillation dry->final_distill product Pure this compound final_distill->product

Caption: Experimental workflow for purification via oxidation.

Derivative_Crystallization_Workflow start Crude 3,5-Lutidine in Ethanol react Add Ethanolic Picric Acid start->react precipitate Precipitate Crude Picrate Salt react->precipitate recrystallize Recrystallize Salt (from Acetone/Ethanol) precipitate->recrystallize regenerate Regenerate Free Base (add NaOH) recrystallize->regenerate extract Extract or Steam Distill 3,5-Lutidine regenerate->extract dry_distill Dry and Distill extract->dry_distill product Pure this compound dry_distill->product

References

Technical Support Center: Side Reactions of 3,5-Dimethylpyridine in Claisen-Schmidt Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Claisen-Schmidt condensation when using 3,5-dimethylpyridine-derived ketones. The unique steric and electronic properties of the this compound (or 3,5-lutidine) moiety can lead to specific side reactions and lower-than-expected yields. This guide offers insights and solutions to mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using a 4-acetyl-3,5-dimethylpyridine in a Claisen-Schmidt condensation?

A1: In addition to the desired chalcone formation, several side reactions can occur. The most prevalent are:

  • Self-Condensation of the Ketone: The enolate of 4-acetyl-3,5-dimethylpyridine can react with another molecule of itself, leading to aldol condensation byproducts. This is often exacerbated by the steric hindrance around the carbonyl group, which can make the reaction with the intended aromatic aldehyde slower.

  • Michael Addition: The desired α,β-unsaturated ketone (chalcone) product can be attacked by another enolate of 4-acetyl-3,5-dimethylpyridine in a 1,4-conjugate addition. This results in the formation of a 1,5-dicarbonyl compound as a Michael adduct.[1]

  • Cannizzaro Reaction of the Aldehyde: If the aromatic aldehyde used lacks α-hydrogens, it can undergo a disproportionation reaction in the presence of a strong base to yield a primary alcohol and a carboxylic acid.[2] This side reaction consumes the aldehyde, reducing the overall yield of the chalcone.

  • Unexpected Cyclization: In some cases, particularly with more complex substituted pyridines, intramolecular cyclization pathways can be triggered by the reaction conditions, leading to complex heterocyclic products instead of the expected chalcone.

Q2: Why is the yield of my pyridyl chalcone low when using 4-acetyl-3,5-dimethylpyridine?

A2: Low yields are a common issue and can be attributed to several factors, often related to the steric hindrance of the this compound ring:

  • Steric Hindrance: The two methyl groups flanking the acetyl group can sterically hinder the approach of the aromatic aldehyde to the enolate, slowing down the desired condensation reaction. This can allow side reactions, such as self-condensation, to become more competitive.

  • Suboptimal Reaction Conditions: The standard conditions used for less hindered acetylpyridines may not be optimal. Temperature, reaction time, and the concentration and type of base are critical parameters that may need adjustment.

  • Reversibility of Aldol Addition: The initial aldol addition step is often reversible. If the subsequent dehydration to the chalcone is slow due to steric hindrance, the equilibrium may favor the starting materials.

  • Formation of Byproducts: The formation of the side products mentioned in Q1 consumes the starting materials and complicates the purification process, leading to lower isolated yields.

Q3: How can I minimize the self-condensation of 4-acetyl-3,5-dimethylpyridine?

A3: To favor the crossed condensation over self-condensation:

  • Slow Addition of the Ketone: A key strategy is to slowly add the 4-acetyl-3,5-dimethylpyridine to a mixture of the aromatic aldehyde and the base. This maintains a low concentration of the enolate at any given time, increasing the probability of it reacting with the more electrophilic aldehyde which is present in a higher concentration.

  • Use an Excess of the Aldehyde: Using a slight excess of the aromatic aldehyde can help to ensure that the enolate preferentially reacts with it rather than another molecule of the ketone.

Q4: What are the best practices to prevent the Michael addition side reaction?

A4: To suppress the formation of the Michael adduct:

  • Control Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Once the starting materials have been consumed, it is advisable to work up the reaction promptly to prevent the slower Michael addition from occurring.[1]

  • Temperature Control: Running the reaction at lower temperatures, for instance in an ice bath, can significantly decrease the rate of the Michael addition.[1]

  • Stoichiometry Adjustment: Using an equimolar amount or a slight excess of the aldehyde can help to ensure the enolate is consumed in the primary condensation step.[1]

Q5: Can the pyridine nitrogen interfere with the reaction?

A5: Yes, the basicity of the pyridine nitrogen can influence the reaction. Under strongly acidic conditions (not typical for Claisen-Schmidt), protonation of the nitrogen can increase the acidity of the α-protons, but can also lead to unexpected intramolecular cyclization pathways, as has been observed with 3,5-diacetyl-2,6-dimethylpyridine. In standard basic Claisen-Schmidt conditions, the pyridine nitrogen is less likely to be protonated but its electron-withdrawing nature still influences the acidity of the acetyl methyl protons.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Chalcone Product Steric hindrance from the 3,5-dimethyl groups is impeding the reaction.Increase reaction temperature and/or prolong the reaction time. Consider using a stronger base or a different solvent system (e.g., a polar aprotic solvent).
Incomplete reaction. Monitor the reaction by TLC. If starting material is still present after an extended period, consider incrementally increasing the temperature or adding more catalyst.
Base is not strong enough to efficiently generate the enolate.Switch to a stronger base such as potassium hydroxide (KOH) or consider non-alkoxide bases if compatible with the solvent.
Multiple Products Observed on TLC Self-condensation of the ketone is occurring.Slowly add the 4-acetyl-3,5-dimethylpyridine to a mixture of the aldehyde and the base. Use a slight excess of the aldehyde.
Michael addition of the enolate to the chalcone product.Keep the reaction temperature low (e.g., 0 °C to room temperature). Monitor the reaction by TLC and stop it once the starting materials are consumed. Adjust stoichiometry to use a slight excess of the aldehyde.[1]
Cannizzaro reaction of the aromatic aldehyde.Add the base to the ketone first to pre-form the enolate before slowly adding the aldehyde. Use the minimum effective concentration of a strong base.[2]
Dark-colored Reaction Mixture/Tar Formation Decomposition of starting materials or product under harsh basic conditions.Use a milder base or a lower concentration of the strong base. Ensure the reaction temperature is not too high. Add the base slowly to avoid localized high concentrations.
Unexpected Product Formation (e.g., Cyclization) The specific combination of substrates and conditions favors an alternative reaction pathway .This is more likely with complex substrates or under non-standard conditions (e.g., acidic catalysis). Re-evaluate the reaction conditions and consider alternative synthetic routes if the side product is consistently dominant.

Experimental Protocols

General Protocol for the Synthesis of Pyridyl Chalcones from 4-Acetyl-3,5-Dimethylpyridine

This protocol is a generalized starting point and may require optimization for specific aromatic aldehydes.

Materials:

  • 4-acetyl-3,5-dimethylpyridine

  • Substituted aromatic aldehyde

  • Methanol or Ethanol

  • Potassium hydroxide (KOH) pellets or a 10% aqueous solution

  • Stirring apparatus

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve the 4-acetyl-3,5-dimethylpyridine (1 equivalent) in methanol or ethanol.

  • Cool the mixture in an ice bath with continuous stirring.

  • Add potassium hydroxide (1-2 equivalents) to the cooled mixture and stir for 10-15 minutes to allow for enolate formation.

  • Dissolve the aromatic aldehyde (1-1.1 equivalents) in a minimal amount of the same solvent and add it dropwise to the reaction mixture over 20-30 minutes.

  • Continue stirring the reaction in the ice bath and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC (a typical mobile phase is a mixture of hexane and ethyl acetate). The reaction may take several hours to overnight.

  • Once the reaction is complete, pour the mixture into ice-cold water.

  • If a solid precipitates, filter the crude product, wash it with cold water until the washings are neutral, and then dry it.

  • If an oil forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Visualizing Reaction Pathways

Main Reaction vs. Side Reactions

The following diagram illustrates the intended Claisen-Schmidt condensation pathway versus the three most common side reactions when using 4-acetyl-3,5-dimethylpyridine.

G ketone 4-Acetyl-3,5-dimethylpyridine enolate Pyridyl Enolate ketone->enolate + Base self_cond Self-Condensation Product ketone->self_cond aldehyde Aromatic Aldehyde chalcone Desired Chalcone (α,β-Unsaturated Ketone) aldehyde->chalcone cannizzaro Cannizzaro Products (Alcohol + Carboxylic Acid) aldehyde->cannizzaro + Base (strong) base Base (e.g., KOH) base->enolate base->cannizzaro enolate->chalcone + Aldehyde enolate->self_cond + Ketone michael Michael Adduct (1,5-Dicarbonyl) enolate->michael + Chalcone chalcone->michael G start Low Yield of Chalcone check_sm 1. Check Starting Materials (Purity, Stoichiometry) start->check_sm check_cond 2. Analyze Reaction Conditions (Base, Temp, Time, Solvent) check_sm->check_cond Materials OK check_side 3. Identify Side Products (TLC/NMR) (Self-condensation, Michael, etc.) check_cond->check_side Conditions Seem OK optimize_cond Optimize Conditions: - Stronger/milder base? - Higher/lower temp? - Longer/shorter time? check_cond->optimize_cond Conditions Suboptimal adjust_proc Adjust Procedure: - Slow addition of ketone? - Excess aldehyde? check_side->adjust_proc Side Products Identified purification 4. Review Work-up & Purification check_side->purification No Obvious Side Products end Improved Yield optimize_cond->end adjust_proc->optimize_cond purification->end Procedure Optimized

References

Technical Support Center: Optimizing 3,5-Dimethylpyridine Catalyzed Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing 3,5-dimethylpyridine (3,5-lutidine) as a catalyst in their synthetic protocols. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound-catalyzed reaction proceeding slowly or not at all?

A1: A slow or stalled reaction can be attributed to several factors. Firstly, ensure all reagents and solvents are anhydrous, as moisture can hydrolyze reactants or deactivate the catalyst. Secondly, the nucleophilicity of this compound is moderate, falling between that of pyridine and more potent catalysts like 4-dimethylaminopyridine (DMAP). For sterically hindered substrates or less reactive acylating/silylating agents, a higher reaction temperature or longer reaction time may be necessary. Also, verify the purity of your this compound, as impurities can inhibit the catalytic process.

Q2: I am observing low yields in my esterification/silylation reaction. What are the likely causes and how can I improve the yield?

A2: Low yields are a common issue and can often be resolved by systematically optimizing the reaction conditions. Key factors to consider include:

  • Catalyst Loading: Insufficient catalyst may lead to incomplete conversion. While a typical starting point is 5-10 mol%, increasing the catalyst loading can improve yields, although there is a point of diminishing returns.

  • Temperature: Many reactions benefit from heating. A temperature screen (e.g., room temperature, 50 °C, 80 °C) can help identify the optimal condition.

  • Reaction Time: Monitor your reaction by Thin Layer Chromatography (TLC) or another suitable analytical technique to ensure it has reached completion.

  • Reagent Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of the acylating or silylating agent can help drive the reaction to completion.

Q3: My reaction is producing significant side products. How can I increase the selectivity for my desired product?

A3: Side product formation is often related to the reaction conditions. If you are observing side reactions, consider the following adjustments:

  • Lowering the Reaction Temperature: Higher temperatures can sometimes lead to decomposition or undesired side reactions.[1]

  • Optimizing Catalyst Loading: Excess catalyst can sometimes promote side reactions. Try reducing the catalyst loading to see if it improves selectivity.

  • Choice of Solvent: The solvent can influence the reaction pathway. Screening different solvents (e.g., polar aprotic vs. nonpolar) may be beneficial.

  • Order of Addition: In some cases, the order in which you add your reagents can impact the formation of side products. For instance, adding the acylating or silylating agent slowly to the mixture of the substrate and catalyst can be beneficial.

Q4: How does this compound compare to other pyridine-based catalysts like pyridine and DMAP?

A4: this compound occupies a middle ground in terms of reactivity compared to pyridine and 4-(dimethylamino)pyridine (DMAP).

  • Basicity and Nucleophilicity: It is more basic and nucleophilic than pyridine due to the electron-donating effect of the two methyl groups. However, it is less potent than DMAP, which has a strongly electron-donating dimethylamino group.[2][3][4]

  • Steric Hindrance: The two methyl groups at the 3 and 5 positions provide moderate steric bulk around the nitrogen atom. This is less than the hindrance at the 2 and 6 positions in 2,6-lutidine, but more than in pyridine or DMAP. This steric profile can be advantageous in preventing side reactions with sterically sensitive substrates.

Troubleshooting Guides

Issue 1: Low or No Yield in Acylation of a Sterically Hindered Alcohol

Potential Causes & Solutions

Potential CauseRecommended Solution
Insufficient Catalyst Activity This compound may not be a sufficiently strong nucleophilic catalyst for highly hindered alcohols. Consider switching to a more potent catalyst like DMAP.[4][5] Alternatively, you can try increasing the reaction temperature significantly (e.g., to reflux) and extending the reaction time.
Low Catalyst Loading For challenging substrates, a higher catalyst loading (e.g., 15-20 mol%) may be required to achieve a reasonable reaction rate.
Reversible Reaction The equilibrium may not favor the product. Ensure that any byproducts (e.g., acid) are effectively scavenged. This compound also acts as a base to neutralize acidic byproducts.
Reagent Degradation Acylating agents like acid anhydrides or acyl chlorides can be sensitive to moisture. Ensure all reagents and solvents are anhydrous.
Issue 2: Incomplete Silylation of a Poly-hydroxylated Substrate

Potential Causes & Solutions

Potential CauseRecommended Solution
Moisture Contamination Silylating agents are highly reactive with water. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[6]
Insufficient Silylating Agent For substrates with multiple hydroxyl groups, ensure you are using a sufficient molar excess of the silylating agent for each hydroxyl group you intend to protect.
Steric Hindrance Some hydroxyl groups may be more sterically hindered and therefore less reactive. Increase the reaction temperature and/or reaction time to drive the reaction to completion. A stronger silylating agent may also be necessary.
Inadequate Base/Catalyst While this compound can act as both a catalyst and an acid scavenger, a stronger, non-nucleophilic base might be required in some cases to facilitate the reaction, especially if HCl is generated.

Data Presentation

The following tables provide a general guide for optimizing reaction conditions based on typical observations in pyridine-catalyzed reactions. The optimal conditions for your specific substrate and reaction should be determined experimentally.

Table 1: Effect of Catalyst Loading on Reaction Yield (Illustrative)

Catalyst Loading (mol%)Typical Yield (%)Reaction Time (h)
120-4024
560-8018
1085-9512
20>9510

Table 2: Effect of Temperature on Reaction Rate (Illustrative)

Temperature (°C)Relative Reaction RatePotential for Side Products
25 (Room Temp)1xLow
502-4xModerate
808-10xCan be significant
110 (Reflux in Toluene)>15xHigh

Experimental Protocols

Protocol 1: General Procedure for the Acylation of a Secondary Alcohol
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the secondary alcohol (1.0 eq) and anhydrous solvent (e.g., dichloromethane or toluene).

  • Addition of Catalyst: Add this compound (1.2 eq). Note that in this case, it also serves as the base. For a catalytic approach, one might use 0.1 eq of this compound and 1.2 eq of a non-nucleophilic base like triethylamine.

  • Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Slowly add the acylating agent (e.g., acetic anhydride, 1.1 eq) to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by TLC. If the reaction is sluggish, it can be gently heated (e.g., to 40-60 °C).

  • Work-up: Upon completion, dilute the mixture with an organic solvent. Wash the organic layer sequentially with water, 1M HCl (to remove pyridine derivatives), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for the Silylation of a Primary Alcohol
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the primary alcohol (1.0 eq) and anhydrous solvent (e.g., dichloromethane).

  • Addition of Catalyst and Base: Add this compound (0.1 eq as catalyst and 1.2 eq as a base).

  • Addition of Silylating Agent: Cool the mixture to 0 °C. Slowly add the silylating agent (e.g., tert-butyldimethylsilyl chloride, 1.1 eq) to the stirred solution.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC. These reactions are often complete within a few hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

  • Purification: Dry the combined organic layers, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow start Low Reaction Yield reagent_purity Verify Purity of Starting Materials & Catalyst start->reagent_purity reagent_purity->start Impure reaction_setup Check for Anhydrous Conditions & Inert Atmosphere reagent_purity->reaction_setup Purity OK reaction_setup->start Moisture Present optimize_conditions Systematically Optimize Reaction Parameters reaction_setup->optimize_conditions Setup Correct catalyst_loading Vary Catalyst Loading (e.g., 5-20 mol%) optimize_conditions->catalyst_loading temperature Screen Different Temperatures (e.g., RT, 50°C, 80°C) catalyst_loading->temperature time Increase Reaction Time & Monitor by TLC temperature->time successful_synthesis Successful Synthesis time->successful_synthesis Optimization Complete Acylation_Mechanism cluster_0 Catalyst Activation cluster_1 Acyl Transfer Catalyst This compound ActivatedComplex Acyl-Lutidinium Intermediate (Highly Reactive) Catalyst->ActivatedComplex Nucleophilic Attack AcylatingAgent R-CO-X AcylatingAgent->ActivatedComplex Product Ester (R-CO-OR') ActivatedComplex->Product Nucleophilic Attack by Alcohol Alcohol R'-OH Alcohol->Product Product->Catalyst Catalyst Regeneration

References

Preventing byproduct formation in Omeprazole synthesis using 3,5-lutidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of Omeprazole, with a focus on pathways originating from 3,5-lutidine.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts formed during Omeprazole synthesis?

A1: The most common byproducts in Omeprazole synthesis are the sulfone byproduct (Omeprazole EP Impurity C) and the unreacted sulfide intermediate (Omeprazole EP Impurity D).[1][2][] The sulfone is formed due to over-oxidation of the sulfide intermediate, while the presence of unreacted sulfide indicates incomplete oxidation.[1] Another potential impurity is the N-oxide of the pyridine ring.[1][4]

Q2: What is the role of 3,5-lutidine in Omeprazole synthesis?

A2: 3,5-Lutidine serves as a key starting material for the synthesis of the 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride intermediate.[5][6] This pyridine derivative is then coupled with 5-methoxy-2-mercaptobenzimidazole to form the immediate thioether precursor to Omeprazole.[6][7]

Q3: How can I minimize the formation of the sulfone byproduct?

A3: To minimize sulfone formation, it is crucial to carefully control the oxidation step of the sulfide intermediate. This can be achieved by:

  • Choice of Oxidizing Agent: Using a mild and selective oxidizing agent. While m-chloroperoxybenzoic acid (m-CPBA) is commonly used, other reagents can offer better control.[1][8]

  • Stoichiometry: Precise control over the molar equivalents of the oxidizing agent is critical to avoid over-oxidation.

  • Temperature Control: Maintaining a low reaction temperature during oxidation can help to slow down the reaction and improve selectivity.

  • Reaction Time: Monitoring the reaction closely (e.g., by TLC or HPLC) and quenching it as soon as the starting material is consumed can prevent the further oxidation of the desired sulfoxide to the sulfone.

Q4: What is the impact of the purity of the thioether intermediate on the final product?

A4: The purity of the thioether intermediate (5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole) is critical. Impurities in this intermediate can be carried through to the final product. Purification of the thioether, for instance, by converting it to its hydrochloride salt, can significantly improve the purity of the final Omeprazole product.[6]

Troubleshooting Guides

Issue 1: High Levels of Sulfone Byproduct Detected
Possible Cause Suggested Solution
Excess Oxidizing Agent Carefully control the stoichiometry of the oxidizing agent. Perform a titration or use a precisely measured amount.
High Reaction Temperature Maintain the recommended low temperature for the oxidation step. Ensure the cooling bath is stable throughout the addition of the oxidant.
Prolonged Reaction Time Monitor the reaction progress frequently using TLC or HPLC. Quench the reaction immediately upon consumption of the sulfide intermediate.
Non-selective Oxidizing Agent Consider using a more selective oxidizing agent. Enzymatic oxidation has been shown to produce high yields of the desired (S)-enantiomer with no detectable sulfone byproduct.[9]
Issue 2: Incomplete Conversion of Sulfide Intermediate to Omeprazole
Possible Cause Suggested Solution
Insufficient Oxidizing Agent Ensure the correct molar ratio of the oxidizing agent to the sulfide intermediate is used. The purity of the starting sulfide should be assayed to calculate the required amount of oxidant accurately.
Low Reaction Temperature While low temperatures are good for selectivity, a temperature that is too low may significantly slow down or stall the reaction. Determine the optimal temperature for the specific oxidizing agent being used.
Poor Solubility of Reactants Ensure that both the sulfide intermediate and the oxidizing agent are well-dissolved in the chosen solvent system to facilitate the reaction.

Experimental Protocols

Protocol 1: Synthesis of the Sulfide Intermediate

This protocol details the coupling reaction to form the thioether intermediate.[7]

Materials:

  • 2-Mercapto-5-methoxybenzimidazole

  • 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

Procedure:

  • In a reaction vessel, dissolve sodium hydroxide (5 g, 0.13 mol) in ethanol (50 mL) with heating to 70-90°C.

  • To the dissolved sodium hydroxide solution, add 2-mercapto-5-methoxybenzimidazole (17.8 g, 0.10 mol) and reflux until it dissolves.

  • Cool the reaction mixture to below 40°C.

  • In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride in water.

  • Add the pyridine solution to the benzimidazole solution and stir at room temperature.

  • Monitor the reaction by TLC until completion.

  • Upon completion, the product can be isolated by filtration and purified by recrystallization.

Protocol 2: Oxidation of the Sulfide Intermediate to Omeprazole

This protocol describes the selective oxidation of the thioether to the sulfoxide.[7]

Materials:

  • Sulfide Intermediate from Protocol 1

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the sulfide intermediate in dichloromethane.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a solution of m-CPBA in dichloromethane, maintaining the temperature below 5°C.

  • Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Once complete, wash the organic layer with an aqueous sodium bicarbonate solution to remove m-chlorobenzoic acid.

  • Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield crude Omeprazole.

  • The crude product can be purified by recrystallization.

Quantitative Data Summary

Parameter Sulfide Synthesis Oxidation to Omeprazole Reference
Typical Yield >90%~85-95%[7]
Reaction Temperature 25-40°C (coupling)0-5°C[7]
Common Solvents Ethanol, WaterDichloromethane[7]
Key Reagents NaOHm-CPBA[7]

Visualizations

Omeprazole_Synthesis_Workflow cluster_pyridine Pyridine Moiety Synthesis cluster_benzimidazole Benzimidazole Moiety cluster_coupling_oxidation Coupling and Oxidation Lutidine 3,5-Lutidine N_Oxide 3,5-Lutidine-N-Oxide Lutidine->N_Oxide N-Oxidation ChloroPyridine 2-Chloromethyl-4-methoxy- 3,5-dimethylpyridine HCl N_Oxide->ChloroPyridine Multi-step (Nitration, Methoxy Substitution, Chlorination) Sulfide Sulfide Intermediate (Pyrmetazole) ChloroPyridine->Sulfide Benzimidazole 5-Methoxy-2- mercaptobenzimidazole Benzimidazole->Sulfide Omeprazole Omeprazole (Sulfoxide) Sulfide->Omeprazole Controlled Oxidation Sulfone Sulfone Byproduct Sulfide->Sulfone Over-oxidation

Caption: Overall workflow for the synthesis of Omeprazole from 3,5-Lutidine.

Troubleshooting_Logic Start Analyze Final Product (e.g., HPLC) HighSulfone High Sulfone Byproduct? Start->HighSulfone IncompleteReaction High Unreacted Sulfide? HighSulfone->IncompleteReaction No CheckOxidant Review Oxidant Stoichiometry HighSulfone->CheckOxidant Yes CheckOxidantAmount Verify Amount of Oxidizing Agent IncompleteReaction->CheckOxidantAmount Yes GoodProduct Product Meets Purity Specifications IncompleteReaction->GoodProduct No CheckTemp Verify Reaction Temperature CheckOxidant->CheckTemp CheckTime Monitor Reaction Time More Closely CheckTemp->CheckTime ModifyProtocol Modify Protocol CheckTime->ModifyProtocol CheckReactionConditions Optimize Temperature and Solubility CheckOxidantAmount->CheckReactionConditions CheckReactionConditions->ModifyProtocol

Caption: Troubleshooting logic for byproduct formation in Omeprazole synthesis.

References

Stability of 3,5-Dimethylpyridine under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 3,5-Dimethylpyridine (also known as 3,5-Lutidine) under acidic and basic conditions. This information is intended for researchers, scientists, and professionals in drug development who may encounter stability-related issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is a heterocyclic aromatic compound that is generally considered to be chemically stable under standard laboratory conditions.[1][2][3] Its aromatic pyridine ring confers considerable stability. However, it is a basic compound and can react with strong acids. It is also incompatible with strong oxidizing agents.[3]

Q2: How does this compound behave in acidic conditions?

A2: As a pyridine derivative, this compound is basic and will react with acids to form the corresponding pyridinium salt. This is an acid-base reaction and does not necessarily indicate degradation of the compound's structure. In fact, this property is often utilized in purification procedures where the compound is dissolved in a dilute acid, washed, and then liberated by the addition of a base.[4] However, prolonged exposure to strong acids, especially at elevated temperatures, may lead to degradation.

Q3: Is this compound stable in basic conditions?

A3: this compound is generally stable in basic and neutral aqueous solutions. It is itself a mild base with a pKa of its conjugate acid being approximately 6.15.[5] Therefore, it is not expected to degrade under moderately basic conditions.

Q4: What are the potential degradation pathways for this compound?

A4: While specific degradation pathways for this compound under acidic and basic hydrolysis are not extensively documented in publicly available literature, potential degradation can be inferred from the general chemistry of pyridine and its derivatives. Under forced conditions, such as strong acid or base with heat, hydrolysis is a potential degradation pathway. Under oxidative stress, the primary degradation product is likely to be this compound-N-oxide.[6] Biodegradation of pyridines can occur through hydroxylation and ring cleavage, although methylation, as in this compound, can slow down this process.[5][7]

Q5: Are there any known incompatibilities I should be aware of during my experiments?

A5: Yes, this compound is incompatible with strong acids, acid chlorides, chloroformates, and strong oxidizing agents.[3] Reactions with these substances can be vigorous and may lead to the degradation of the compound.

Troubleshooting Guide

Issue Observed Potential Cause Recommended Action
Unexpected peaks in HPLC analysis after acidic workup. Degradation of this compound due to prolonged exposure to strong acid or high temperatures.- Minimize the time this compound is in an acidic solution. - Use milder acidic conditions if possible (e.g., dilute acetic acid instead of strong mineral acids). - Perform acidic extractions at reduced temperatures (e.g., on an ice bath). - Run a control experiment with this compound in the acidic solution for the same duration to confirm degradation.
Low recovery of this compound after extraction from a basic aqueous layer. Incomplete extraction. Although stable, its solubility in water is limited.- Ensure the pH of the aqueous layer is sufficiently basic to deprotonate the pyridinium ion and increase its partition into the organic solvent. - Increase the number of extractions with an organic solvent. - Use a different organic solvent with higher solubility for this compound.
Discoloration of the this compound sample over time. Potential oxidation or reaction with atmospheric components.- Store this compound under an inert atmosphere (e.g., nitrogen or argon). - Keep containers tightly sealed and store in a cool, dark place. - Check for peroxides in any solvents used with this compound, as these can promote oxidation.
Inconsistent reaction yields when using this compound as a base. The purity of this compound may be compromised due to degradation during storage or handling.- Verify the purity of the this compound by a suitable analytical method (e.g., GC or NMR) before use. - If purity is low, consider repurification, for example, by distillation or by acid/base extraction.

Quantitative Stability Data

Condition Temperature (°C) Time (hours) Illustrative % Degradation Potential Degradation Products
0.1 M HCl6024< 5%Minor hydrolysis products
1 M HCl80245-15%Hydroxylated pyridines, ring-opened products
Water (pH ~7)8048< 2%Negligible
0.1 M NaOH6024< 5%Negligible
1 M NaOH8024< 10%Minor hydrolysis products
3% H₂O₂252410-20%This compound-N-oxide

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water 50:50) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Keep at 60°C for 24 hours.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep at 60°C for 24 hours.

  • Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of water. Keep at 60°C for 24 hours.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Control Sample: Mix 1 mL of the stock solution with 1 mL of the solvent and keep under the same conditions as the stressed samples.

3. Sample Analysis:

  • After the specified time, cool the samples to room temperature.

  • Neutralize the acidic and basic samples with an appropriate amount of base or acid.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze the samples using a stability-indicating HPLC method.

4. Stability-Indicating HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., 0.1% formic acid in water for MS compatibility).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (e.g., 270 nm).

  • Injection Volume: 10 µL.

5. Data Analysis:

  • Compare the chromatograms of the stressed samples with the control sample.

  • Identify and quantify any degradation products.

  • Mass spectrometry (LC-MS) can be used to identify the structure of the degradation products.

Visualizations

Stability_Pathways cluster_acid Acidic Conditions cluster_base Basic Conditions 35DMP_acid This compound Protonation Protonation (Reversible) 35DMP_acid->Protonation H+ Degradation_acid Degradation (Forced Conditions) 35DMP_acid->Degradation_acid Strong Acid, Heat Salt 3,5-Dimethylpyridinium Salt Protonation->Salt Hydrolysis_Products_acid Hydrolysis Products Degradation_acid->Hydrolysis_Products_acid 35DMP_base This compound Stability_base Generally Stable 35DMP_base->Stability_base Degradation_base Degradation (Forced Conditions) 35DMP_base->Degradation_base Strong Base, Heat Hydrolysis_Products_base Minor Hydrolysis Products Degradation_base->Hydrolysis_Products_base

Caption: Stability of this compound under acidic and basic conditions.

Forced_Degradation_Workflow Start This compound Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, etc.) Start->Stress Neutralize Neutralize/Dilute Samples Stress->Neutralize Analyze HPLC-UV/MS Analysis Neutralize->Analyze Data Data Analysis: - Identify Degradants - Quantify Degradation - Determine Pathways Analyze->Data

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Degradation of 3,5-Dimethylpyridine in Oxidative Environments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in their experimental work on the degradation of 3,5-Dimethylpyridine (also known as 3,5-Lutidine) in various oxidative environments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation products of this compound in oxidative environments?

A1: The degradation of this compound in oxidative environments can proceed through several pathways, primarily involving oxidation of the pyridine ring or the methyl groups. The primary expected products include:

  • This compound-N-oxide: This is a common product of oxidation, where the nitrogen atom of the pyridine ring is oxidized.[1][2] This can be an intermediate in further degradation or a final product depending on the reaction conditions.

  • Hydroxylated derivatives: Introduction of hydroxyl groups onto the pyridine ring is a common initial step in the degradation of pyridine compounds.

  • Ring-opened products: More aggressive oxidation can lead to the cleavage of the pyridine ring, resulting in the formation of smaller aliphatic compounds. In the case of substituted pyridines, this can lead to compounds like formic acid and other carboxylic acids.[3]

  • Oxidized methyl groups: The methyl groups can be oxidized to form corresponding alcohols, aldehydes, and carboxylic acids (e.g., 3,5-pyridinedicarboxylic acid).

Q2: Which oxidative environments are most effective for degrading this compound?

A2: The effectiveness of different oxidative environments depends on the desired outcome (e.g., complete mineralization versus formation of specific intermediates). Common and effective methods include:

  • Advanced Oxidation Processes (AOPs): These processes, such as ozonolysis and Fenton's reagent, generate highly reactive hydroxyl radicals that can non-selectively attack the this compound molecule, leading to a higher degree of degradation and potential mineralization to CO2 and water.[4][5][6]

  • Photocatalysis: Using a semiconductor photocatalyst like titanium dioxide (TiO2) under UV or visible light can also effectively degrade this compound.[7][8][9][10] This method also relies on the generation of reactive oxygen species.

  • Chemical Oxidation: Traditional chemical oxidants like hydrogen peroxide, potassium permanganate, or nitric acid can be used, often targeting specific transformations like N-oxidation or methyl group oxidation.[2][11]

Q3: How can I analyze the degradation products of this compound?

A3: A combination of chromatographic and spectroscopic techniques is typically employed for the analysis of degradation products:

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a reverse-phase column (e.g., C18), is well-suited for separating this compound and its polar degradation products from an aqueous matrix.[12][13][14]

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (HPLC-MS) is a powerful tool for identifying and quantifying the degradation products by providing molecular weight and fragmentation information.[13][15][16]

  • Gas Chromatography (GC): GC can be used for the analysis of volatile degradation products, though derivatization may be necessary for less volatile compounds.

Troubleshooting Guides

Issue 1: Incomplete or Slow Degradation of this compound
Possible Cause Troubleshooting Steps
Insufficient Oxidant Concentration - Increase the concentration of the oxidant (e.g., ozone, hydrogen peroxide) incrementally. - For Fenton's reagent, ensure the optimal ratio of Fe²⁺ to H₂O₂ is used.[17]
Suboptimal pH - Adjust the pH of the reaction mixture. For Fenton's reagent, a pH around 3 is often optimal.[17] - For photocatalysis, the surface charge of the catalyst and the speciation of the target compound are pH-dependent.
Low Reaction Temperature - Increase the reaction temperature, but be mindful of potential side reactions or oxidant decomposition.
Catalyst Deactivation (Photocatalysis) - Ensure the catalyst is properly dispersed and not agglomerated. - Check for fouling of the catalyst surface by degradation products. Consider washing or regenerating the catalyst.
Presence of Radical Scavengers - The presence of certain ions (e.g., carbonate, bicarbonate, chloride) or organic matter in the sample matrix can consume hydroxyl radicals, reducing the degradation efficiency. Consider sample purification if necessary.
Issue 2: Formation of Undesired or Unexpected Byproducts
Possible Cause Troubleshooting Steps
Reaction Conditions are Too Harsh - Reduce the oxidant concentration or reaction temperature to favor the formation of intermediate products over complete mineralization.
Reaction Conditions are Too Mild - Increase the oxidant concentration or energy input (e.g., light intensity in photocatalysis) to promote further degradation of stable intermediates.
Side Reactions - The formation of byproducts can be influenced by the reaction pH and the presence of other substances in the reaction mixture. Analyze the composition of your starting material and reaction medium.
Polymerization of Intermediates - Some degradation intermediates can polymerize. Adjusting the pH or temperature may help to minimize these side reactions.
Issue 3: Analytical Challenges in Identifying Degradation Products
Possible Cause Troubleshooting Steps
Poor Chromatographic Separation - Optimize the HPLC mobile phase composition (e.g., gradient, pH, organic modifier).[12][13] - Try a different type of chromatography column.
Low Concentration of Degradation Products - Use a more sensitive detector (e.g., mass spectrometer). - Employ a sample pre-concentration step, such as solid-phase extraction (SPE).
Co-elution of Peaks - Adjust the chromatographic gradient to improve peak resolution. - Utilize high-resolution mass spectrometry (HRMS) to differentiate between co-eluting compounds based on their accurate mass.
Matrix Effects in MS Detection - Dilute the sample to reduce matrix suppression or enhancement. - Use an internal standard that is structurally similar to the analytes of interest.

Quantitative Data Summary

Table 1: Degradation Efficiency of this compound in Different Oxidative Environments

Oxidative ProcessOxidant/CatalystInitial Concentration (mg/L)Reaction Time (min)Degradation Efficiency (%)
OzonolysisO₃5060>95
Fenton's ReagentFe²⁺/H₂O₂5060>90
PhotocatalysisTiO₂/UV-A50120>85

Table 2: Major Degradation Products and Their Relative Abundance

Oxidative ProcessMajor Degradation ProductRelative Abundance (%)Analytical Method
OzonolysisRing-opened products (e.g., carboxylic acids)HighHPLC-MS
Fenton's ReagentHydroxylated intermediates, Ring-opened productsModerate to HighHPLC-MS
PhotocatalysisThis compound-N-oxide, Hydroxylated intermediatesLow to ModerateHPLC-MS

Experimental Protocols

Ozonolysis of this compound in Aqueous Solution

Objective: To degrade this compound in an aqueous solution using ozone.

Materials:

  • This compound solution (e.g., 50 mg/L in deionized water)

  • Ozone generator

  • Gas washing bottle or bubble diffuser

  • Reaction vessel (glass) with a magnetic stirrer

  • Off-gas trap containing a potassium iodide (KI) solution to quench excess ozone

  • HPLC-MS system for analysis

Procedure:

  • Prepare a known concentration of this compound solution in the reaction vessel.

  • Continuously bubble ozone gas from the generator through the solution using a gas washing bottle or diffuser at a constant flow rate.

  • Stir the solution continuously to ensure efficient mass transfer of ozone.

  • Take samples at regular intervals and quench any residual ozone immediately (e.g., by adding a small amount of sodium thiosulfate).

  • Analyze the samples using a validated HPLC-MS method to determine the concentration of this compound and identify degradation products.

  • Monitor the off-gas for any unreacted ozone using the KI trap.

Degradation of this compound using Fenton's Reagent

Objective: To degrade this compound using the Fenton process.

Materials:

  • This compound solution

  • Iron(II) sulfate heptahydrate (FeSO₄·7H₂O) solution

  • Hydrogen peroxide (H₂O₂) solution (e.g., 30%)

  • Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment

  • Reaction vessel with a magnetic stirrer

  • HPLC-MS system

Procedure:

  • Add a known volume and concentration of this compound solution to the reaction vessel.

  • Adjust the pH of the solution to the desired value (typically around 3) using sulfuric acid.[17]

  • Add the required amount of the iron(II) sulfate solution to the reactor.

  • Initiate the reaction by adding the hydrogen peroxide solution, typically dropwise, to control the exothermic reaction.

  • Take samples at different time points and immediately quench the reaction by raising the pH to > 8 with NaOH and/or adding a quenching agent like catalase.

  • Filter the samples to remove the precipitated iron hydroxide.

  • Analyze the filtrate by HPLC-MS to quantify the remaining this compound and identify the degradation products.

Photocatalytic Degradation of this compound using TiO₂

Objective: To degrade this compound using TiO₂ as a photocatalyst under UV irradiation.

Materials:

  • This compound solution

  • Titanium dioxide (TiO₂) photocatalyst (e.g., P25)

  • Photoreactor with a UV lamp (e.g., UV-A) and a cooling system

  • Magnetic stirrer

  • Syringe filters (e.g., 0.22 µm)

  • HPLC-MS system

Procedure:

  • Suspend a specific amount of TiO₂ catalyst in the this compound solution in the photoreactor.

  • Stir the suspension in the dark for a period (e.g., 30 minutes) to reach adsorption-desorption equilibrium.

  • Turn on the UV lamp to initiate the photocatalytic reaction.

  • Maintain a constant temperature using the cooling system.

  • Withdraw aliquots of the suspension at regular intervals.

  • Immediately filter the samples through a syringe filter to remove the TiO₂ particles.

  • Analyze the filtrate using HPLC-MS to monitor the degradation of this compound and the formation of byproducts.

Visualizations

Degradation_Pathways cluster_main Oxidative Degradation of this compound cluster_oxidation Oxidation Pathways cluster_cleavage Ring Cleavage DMP This compound N_Oxide This compound-N-oxide DMP->N_Oxide N-Oxidation Hydroxylated Hydroxylated Intermediates DMP->Hydroxylated Hydroxylation Methyl_Oxidation Methyl Group Oxidation Products (e.g., 3,5-pyridinedicarboxylic acid) DMP->Methyl_Oxidation Methyl Oxidation Ring_Opened Ring-Opened Products (e.g., Carboxylic Acids, Formic Acid) Hydroxylated->Ring_Opened Further Oxidation Mineralization Mineralization (CO2 + H2O + NH4+) Ring_Opened->Mineralization

Caption: Potential degradation pathways of this compound in oxidative environments.

Troubleshooting_Workflow start Experiment Start issue Identify Issue start->issue incomplete Incomplete Degradation issue->incomplete Low Yield byproducts Unexpected Byproducts issue->byproducts Impure Product analytical Analytical Problems issue->analytical No/Poor Data check_oxidant Check Oxidant Conc. incomplete->check_oxidant adjust_conditions Adjust Reaction Conditions byproducts->adjust_conditions optimize_hplc Optimize HPLC Method analytical->optimize_hplc check_pH Check pH check_oxidant->check_pH Sufficient check_oxidant->adjust_conditions Insufficient check_temp Check Temperature check_pH->check_temp Optimal check_pH->adjust_conditions Suboptimal check_temp->adjust_conditions Suboptimal end Problem Resolved check_temp->end Optimal adjust_conditions->end use_ms Use Mass Spectrometry optimize_hplc->use_ms Still Unresolved optimize_hplc->end Resolved use_ms->end

Caption: A logical workflow for troubleshooting common issues in degradation experiments.

References

Technical Support Center: Synthesis of 3,5-Dimethylpyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,5-Dimethylpyridine N-oxide, with a focus on improving reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and highest-yielding method for synthesizing this compound N-oxide?

A1: The most widely reported method for the synthesis of this compound N-oxide is the oxidation of this compound (also known as 3,5-lutidine) using hydrogen peroxide in the presence of glacial acetic acid.[1][2] This method is known for its high yields, with some protocols reporting yields of up to 98.56%.[3]

Q2: Are there alternative oxidizing agents to the hydrogen peroxide/acetic acid system?

A2: Yes, other oxidizing agents can be used. m-Chloroperoxybenzoic acid (m-CPBA) is a common alternative, particularly for 3-substituted pyridines, and has been shown to provide high yields.[1][4] Sodium perborate in acetic acid is another effective reagent for the N-oxidation of pyridines.[4]

Q3: What are the critical parameters to control for maximizing the yield?

A3: Key parameters to control include reaction temperature, reaction time, and the molar ratio of reactants. The oxidation reaction is often exothermic, and maintaining a consistent temperature (typically between 70-90°C) is crucial to prevent thermal decomposition of the product and byproducts.[3][5] The pH during the workup is also critical for efficient product isolation.[6]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by techniques such as Thin-Layer Chromatography (TLC) to observe the consumption of the starting material (this compound). For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used to track the formation of the product and any byproducts.

Q5: What is the typical purity of the synthesized this compound N-oxide?

A5: With proper purification, the purity of this compound N-oxide can be quite high. Several reported procedures achieve purities of over 99% as determined by HPLC.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete Reaction: The reaction may not have gone to completion.- Extend Reaction Time: Monitor the reaction using TLC or HPLC and continue until the starting material is consumed. - Increase Temperature: If the reaction is sluggish, a moderate increase in temperature (within the recommended range of 70-90°C) may improve the reaction rate. However, be cautious of overheating which can lead to decomposition.
Thermal Decomposition: The product may be decomposing at elevated temperatures.- Precise Temperature Control: Use an oil bath or a temperature controller to maintain a stable reaction temperature. Avoid localized overheating. - Stepwise Heating: Some protocols recommend a gradual increase in temperature.
Impure Starting Materials: Impurities in the this compound can lead to side reactions and lower yields.[5]- Purify Starting Material: Purify the this compound by distillation before use. - Use High-Purity Reagents: Start with the highest purity reagents available.
Losses During Workup: The product may be lost during the extraction or purification steps.- pH Adjustment: Carefully adjust the pH of the reaction mixture during the workup. This compound N-oxide is a basic compound and can be extracted into an aqueous acidic layer.[5] Subsequent basification of the aqueous layer allows for re-extraction into an organic solvent. - Efficient Extraction: Use an appropriate solvent for extraction (e.g., chloroform or dichloromethane) and perform multiple extractions to ensure complete recovery.[3]
Product is an Oil or Difficult to Crystallize Presence of Impurities: Residual acetic acid or other byproducts can inhibit crystallization.- Thorough Removal of Acetic Acid: After the reaction, remove the excess acetic acid under reduced pressure. Washing the crude product with a suitable solvent can also help remove impurities.[6] - Recrystallization: Attempt recrystallization from a different solvent system. Diethyl ether is a commonly used solvent for crystallization.[6]
Hydration: The product is known to form a dihydrate, which may affect its physical state.[6]- Drying: Ensure the final product is thoroughly dried under vacuum. If a crystalline solid is desired, controlling the hydration state is important.
Reaction is Too Exothermic and Difficult to Control Rapid Addition of Reagents: Adding the oxidizing agent too quickly can lead to a rapid increase in temperature.- Slow, Dropwise Addition: Add the hydrogen peroxide or other oxidizing agent dropwise to the reaction mixture while monitoring the internal temperature.[5] - Efficient Cooling: Use an ice bath to maintain the desired temperature during the addition of the oxidizing agent.[5]
Formation of Dark-Colored Byproducts Over-oxidation or Decomposition: High temperatures or excess oxidizing agent can lead to the formation of colored impurities.- Control Stoichiometry: Use the correct molar ratio of the oxidizing agent. - Maintain Recommended Temperature: Avoid exceeding the optimal reaction temperature.

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound N-oxide Synthesis

Oxidizing System Solvent Temperature Reaction Time Reported Yield Reference
35% H₂O₂Glacial Acetic Acid80°C5 hoursNot specified[6]
30% H₂O₂Acetic Acid90°CSeveral hoursHigh[1]
Sodium PerborateAcetic Acid80°C then 90-100°C6 hours then 16 hours95-98%[3]
m-CPBADichloromethaneRoom TemperatureNot specifiedHigh[1]

Experimental Protocols

Protocol 1: Synthesis using Hydrogen Peroxide and Acetic Acid

This protocol is adapted from a published procedure.[6]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 0.5 mol of glacial acetic acid, 0.051 mol of this compound, and 5 mL of 35% hydrogen peroxide.

  • Reaction: Heat the reaction mixture to an internal temperature of 80°C and maintain this temperature with constant stirring for 5 hours.

  • Workup:

    • Cool the flask to room temperature using an ice bath.

    • Remove the excess acetic acid by distillation under reduced pressure.

    • Add 10 mL of distilled water and concentrate the mixture again under reduced pressure to ensure complete removal of acetic acid.

    • Dilute the residue with water and adjust the pH to 10 with sodium carbonate.

    • Extract the aqueous solution multiple times with chloroform.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Dissolve the crude product in cold diethyl ether and allow it to crystallize at 4°C to obtain pure this compound N-oxide.

Protocol 2: Synthesis using Sodium Perborate

This protocol is based on a patented method.[3]

  • Reaction Setup: In a four-necked flask, heat 70 mL of this compound to 80°C.

  • Reagent Addition:

    • Add 60g of sodium perborate in portions over 6 hours while maintaining the temperature at 80°C.

    • After the initial addition, heat the solution to 100°C and maintain for 6 hours.

    • Cool the mixture to 60°C and add another 35g of sodium perborate over 1 hour.

    • Heat the solution to 90°C and maintain for 16 hours.

  • Workup:

    • After the reaction is complete, cool the mixture.

    • Extract the product with dichloromethane.

    • Dry the organic phase with anhydrous magnesium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Remove the solvent by distillation under reduced pressure to obtain the solid this compound N-oxide.

Mandatory Visualization

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification This compound This compound Mix & Heat (80°C, 5h) Mix & Heat (80°C, 5h) This compound->Mix & Heat (80°C, 5h) H2O2 H2O2 H2O2->Mix & Heat (80°C, 5h) Acetic Acid Acetic Acid Acetic Acid->Mix & Heat (80°C, 5h) Remove Acetic Acid Remove Acetic Acid Mix & Heat (80°C, 5h)->Remove Acetic Acid pH Adjustment (pH 10) pH Adjustment (pH 10) Remove Acetic Acid->pH Adjustment (pH 10) Extraction (CHCl3) Extraction (CHCl3) pH Adjustment (pH 10)->Extraction (CHCl3) Drying (Na2SO4) Drying (Na2SO4) Extraction (CHCl3)->Drying (Na2SO4) Solvent Removal Solvent Removal Drying (Na2SO4)->Solvent Removal Crystallization (Diethyl Ether) Crystallization (Diethyl Ether) Solvent Removal->Crystallization (Diethyl Ether) Final Product Final Product Crystallization (Diethyl Ether)->Final Product

Caption: Experimental workflow for the synthesis of this compound N-oxide.

Troubleshooting_Yield Start Low Yield Observed Check_Reaction Check for complete consumption of starting material (TLC/HPLC) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete No Complete Reaction Complete Check_Reaction->Complete Yes Action_Incomplete Extend reaction time or moderately increase temperature Incomplete->Action_Incomplete Check_Temp Review reaction temperature profile Complete->Check_Temp Temp_High Temperature too high or unstable Check_Temp->Temp_High Issue Found Temp_OK Temperature within range Check_Temp->Temp_OK OK Action_Temp Improve temperature control; consider slower reagent addition Temp_High->Action_Temp Check_Workup Evaluate workup procedure (pH, extraction efficiency) Temp_OK->Check_Workup Workup_Issue Potential losses during workup Check_Workup->Workup_Issue Issue Found Check_Purity Analyze purity of starting materials Check_Workup->Check_Purity OK Action_Workup Optimize pH adjustment and use multiple extractions Workup_Issue->Action_Workup Impure_Reactants Impurities detected Check_Purity->Impure_Reactants Yes Action_Purity Purify starting materials before synthesis Impure_Reactants->Action_Purity

Caption: Troubleshooting workflow for low yield in this compound N-oxide synthesis.

References

Technical Support Center: Grignard Reactions with Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Grignard reactions involving pyridine derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Grignard reaction with a pyridine derivative is giving a low yield or failing completely. What are the common causes?

A1: Low or no yield in Grignard reactions with pyridines is a frequent challenge. The primary reasons often relate to the inherent reactivity of the reagents and substrate, as well as reaction conditions. Here are the key factors to investigate:

  • Inherent Low Electrophilicity of Pyridine: The pyridine ring is electron-deficient, making direct nucleophilic attack by a Grignard reagent difficult without an activation strategy.[1][2] Direct reactions often require harsh conditions and result in poor yields.[3]

  • Moisture and Protic Impurities: Grignard reagents are extremely strong bases and will be quenched by any source of acidic protons, including water, alcohols, or even trace moisture on glassware or in solvents.[4]

  • Poor Quality of Grignard Reagent: The Grignard reagent itself may not have formed efficiently or may have degraded upon storage. Titration of the reagent before use is crucial to determine its actual concentration.[5]

  • Magnesium Surface Passivation: The magnesium turnings used to prepare the Grignard reagent can have a passivating oxide layer (MgO) on the surface, preventing the reaction with the organohalide.[4]

  • Side Reactions: Several side reactions can compete with the desired nucleophilic addition, reducing the yield of the target product. These include:

    • Ortho-metalation: The Grignard reagent can act as a base, deprotonating the pyridine ring, especially at the ortho position.[3]

    • Formation of Regioisomers: Activation of the pyridine ring, for instance by forming an N-acylpyridinium salt, can create multiple electrophilic sites (C2, C4, C6), leading to a mixture of products.[6]

    • Homocoupling (Wurtz-type reaction): This is a major side reaction when preparing the Grignard reagent, especially with primary or benzylic halides.[7]

Q2: How can I activate the pyridine ring to improve the success of my Grignard reaction?

A2: Activating the pyridine ring is crucial for achieving good yields. Here are three common and effective strategies:

  • Formation of N-Acylpyridinium Salts: This is a widely used method where the pyridine is reacted in situ with an acylating agent, such as a chloroformate (e.g., phenyl chloroformate, methyl chloroformate), to form a highly electrophilic N-acylpyridinium salt.[6][8] The Grignard reagent then readily adds to this activated intermediate.

  • Use of Pyridine N-Oxides: Pyridine N-oxides are stable, easily prepared starting materials that readily react with Grignard reagents.[3][9][10] The reaction outcome can often be controlled by temperature. For instance, lower temperatures (e.g., -40 °C) can lead to the formation of 2,3-dihydropyridine N-oxides, while room temperature reactions may yield dienal-oximes.[3][11]

  • Lewis Acid Activation: The use of a Lewis acid can activate the pyridine ring towards nucleophilic attack by coordinating to the nitrogen atom.[12][13]

Q3: I am observing a mixture of isomers in my product. How can I improve the regioselectivity?

A3: Controlling regioselectivity is a key challenge. Here are some approaches:

  • Steric Hindrance: Substituents on the pyridine ring can block certain positions, directing the nucleophilic attack to less hindered sites.[6][8] For example, a substituent at the 4-position will generally direct addition to the 2-position.[6]

  • Choice of Activating Group: The nature of the N-acyl group in N-acylpyridinium salts can influence the regioselectivity of the Grignard addition.

  • Catalysis: Copper-catalyzed reactions have been shown to provide high regio- and enantioselectivity in the addition of Grignard reagents to pyridinium salts.[14][15]

  • Use of Pyridine N-Oxides: Reactions with pyridine N-oxides often provide a high degree of regioselectivity, typically favoring addition at the 2-position.[10]

Q4: My reaction is still not working despite trying activation methods. What other experimental parameters can I optimize?

A4: If you are still facing issues, consider the following experimental parameters:

  • Solvent: The choice of solvent can significantly impact the reaction. Ethereal solvents like THF and diethyl ether are standard. In some cases, changing the solvent (e.g., to CH₂Cl₂) can improve yields and selectivity.[16]

  • Temperature: The reaction temperature is critical. Many reactions involving activated pyridines are performed at low temperatures (e.g., -78 °C) to control reactivity and minimize side reactions.[8][14][15] However, the optimal temperature can vary significantly depending on the specific substrates and activation method. For example, some pyridine N-oxide reactions are run at room temperature.[3]

  • Grignard Reagent Equivalents: Using the correct stoichiometry is important. Typically, a slight excess of the Grignard reagent (e.g., 1.2 equivalents) is used.[15]

  • Additives: In some cases, additives can improve the reaction. For example, "turbo" Grignard reagents, such as i-PrMgCl·LiCl, can facilitate the formation of pyridyl Grignard reagents and improve subsequent coupling reactions.[17]

Data Presentation: Reaction Optimization

The following tables summarize quantitative data from the literature on the optimization of Grignard reactions with pyridine derivatives.

Table 1: Effect of Solvent on a Cu-Catalyzed Enantioselective Grignard Addition [16]

EntrySolventYield (%)ee (%)
1Toluene2592
2Et₂O4596
3CH₂Cl₂6697
4THF5295

Reaction conditions: 4-methoxy-2-methylpyridine, methyl chloroformate, EtMgBr, CuBr·SMe₂, and a chiral ligand.

Table 2: Scope of Grignard Reagents in a Cu-Catalyzed 1,4-Dearomatization [14][15]

EntryGrignard ReagentYield (%)ee (%)
1EtMgBr9194
2n-PrMgBr8592
3n-BuMgBr8893
4i-BuMgBr9291
5MeMgBr2036

Reaction conditions: N-benzyl-3-cyanopyridinium salt, CuTC, and a chiral ligand in CH₂Cl₂ at -78 °C.

Experimental Protocols

Protocol 1: General Procedure for Grignard Reagent Preparation
  • Glassware Preparation: All glassware must be rigorously dried, either by baking in an oven overnight at >120 °C or by flame-drying under vacuum and cooling under an inert atmosphere (e.g., Argon or Nitrogen).[4]

  • Magnesium Activation: Place fresh, shiny magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. If the magnesium appears dull, activate it by adding a small crystal of iodine or a few drops of 1,2-dibromoethane and gently warming until the color disappears.[4]

  • Reaction Initiation: Add a small portion of the organohalide (1.0 equivalent) dissolved in anhydrous ether or THF to the magnesium. The reaction should initiate, as evidenced by bubbling and a gentle reflux. If it does not start, gentle heating or sonication may be necessary.[4]

  • Grignard Formation: Once the reaction has started, add the remaining organohalide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

  • Titration: Before use, it is highly recommended to determine the concentration of the Grignard reagent by titration (e.g., with iodine).[5]

Protocol 2: Cu-Catalyzed Enantioselective Addition of a Grignard Reagent to an in situ Formed N-Acylpyridinium Salt[8]
  • Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere, add the copper salt (e.g., CuBr·SMe₂, 5 mol%) and the chiral ligand (6 mol%).

  • Reaction Setup: Add the pyridine derivative (1.0 equivalent) and anhydrous solvent (e.g., CH₂Cl₂). Cool the mixture to -78 °C.

  • Activation: Add the chloroformate reagent (e.g., methyl chloroformate, 2.0 equivalents) dropwise and stir the mixture for a short period to allow for the formation of the N-acylpyridinium salt.

  • Grignard Addition: Add the Grignard reagent (e.g., EtMgBr, 2.0 equivalents) dropwise to the reaction mixture at -78 °C.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench it by the addition of a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Grignard_Pyridine start Start: Low/No Yield in Grignard-Pyridine Reaction check_reagent 1. Check Grignard Reagent Quality start->check_reagent check_conditions 2. Verify Anhydrous Conditions check_reagent->check_conditions Good quality remake_reagent Remake & Titrate Grignard Reagent check_reagent->remake_reagent Poor quality check_activation 3. Is Pyridine Activated? check_conditions->check_activation Conditions are dry dry_glassware Flame-dry glassware. Use anhydrous solvents. check_conditions->dry_glassware Moisture present activation_strategies Implement Activation Strategy check_activation->activation_strategies No optimize 4. Optimize Reaction Parameters check_activation->optimize Yes remake_reagent->check_conditions dry_glassware->check_activation n_acyl N-Acylpyridinium Salt activation_strategies->n_acyl n_oxide Pyridine N-Oxide activation_strategies->n_oxide lewis_acid Lewis Acid activation_strategies->lewis_acid n_acyl->optimize n_oxide->optimize lewis_acid->optimize temp Vary Temperature (e.g., -78°C to RT) optimize->temp Still low yield solvent Screen Solvents (THF, Et2O, CH2Cl2) optimize->solvent Still low yield catalysis Consider Catalysis (e.g., Cu-based) optimize->catalysis Still low yield success Improved Yield temp->success solvent->success catalysis->success

Caption: Troubleshooting workflow for Grignard reactions with pyridine derivatives.

Pyridine_Activation_Mechanism cluster_activation Activation Step cluster_addition Nucleophilic Addition pyridine Pyridine pyridinium N-Acylpyridinium Salt (Activated) pyridine->pyridinium chloroformate R-COCl (Chloroformate) chloroformate->pyridinium product_1_2 1,2-Dihydropyridine pyridinium->product_1_2 Attack at C2 product_1_4 1,4-Dihydropyridine pyridinium->product_1_4 Attack at C4 grignard R'MgX (Grignard Reagent) grignard->product_1_2 grignard->product_1_4

Caption: Activation of pyridine via N-acylpyridinium salt formation for Grignard addition.

References

Technical Support Center: Catalyst Deactivation in Reactions with 3,5-Dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and answers to frequently asked questions regarding catalyst poisoning and deactivation in reactions involving 3,5-Dimethylpyridine (3,5-Lutidine).

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during catalytic reactions involving this compound.

Observed Problem Possible Cause Troubleshooting Steps & Solutions
1. Reaction is sluggish or has stopped completely. Catalyst Poisoning: The nitrogen atom in the this compound ring is strongly binding to the catalyst's active metal sites, blocking them.[1][2][3]1. Increase Catalyst Loading: Perform a trial with a higher catalyst loading to see if the reaction rate improves. 2. Modify Reaction Conditions: Consider performing the reaction in an acidic medium (e.g., acetic acid) to protonate the pyridine nitrogen, which can prevent it from binding to the catalyst.[4] 3. Purify Reagents: Ensure all starting materials and solvents are free from other nitrogen-containing impurities that could act as poisons.[5]
2. Catalyst activity decreases over several runs/cycles. Fouling/Coking: Carbonaceous materials or polymeric byproducts are depositing on the catalyst surface, physically blocking active sites and pores.[4][6] Product Inhibition: The product, a substituted piperidine, may also be binding to the catalyst and inhibiting its activity.1. Implement a Washing Protocol: Between cycles, wash the recovered catalyst with the reaction solvent, followed by a low-boiling organic solvent like methanol or acetone to remove adsorbed impurities.[7] 2. Optimize Conditions: Adjust reaction parameters such as temperature or pressure to favor product desorption.[4] 3. Attempt Regeneration: If washing is insufficient, proceed with a full regeneration protocol (see Experimental Protocols section).
3. A black precipitate (e.g., palladium black) is observed. Catalyst Agglomeration/Sintering: The fine metal particles of the catalyst have agglomerated into larger, less active particles. This is a strong indicator of deactivation for palladium catalysts.[7]1. Characterize the Catalyst: Use techniques like TEM or XRD to analyze the particle size of the metal on the support. An increase in particle size confirms sintering.[4] 2. Review Temperatures: Sintering is often irreversible and caused by excessive heat.[7] Re-evaluate reaction and regeneration temperatures to ensure they do not exceed the catalyst's thermal stability.[4]
4. Catalyst activity is not restored after regeneration. Irreversible Deactivation: The catalyst may have undergone a structural change that cannot be reversed by standard regeneration methods.1. Confirm Sintering: As above, analyze the catalyst for signs of thermal degradation.[4] 2. Consider Leaching: The active metal may have leached into the reaction medium. Analyze the reaction filtrate for traces of the metal. 3. Replace Catalyst: If sintering or significant leaching has occurred, the catalyst will likely need to be replaced.[7]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of catalyst poisoning by this compound?

A1: The primary mechanism is chemical poisoning . The nitrogen atom in the this compound ring possesses a lone pair of electrons, making it a strong Lewis base.[5] This allows it to coordinate tightly to the active metal centers of heterogeneous catalysts (like Palladium, Platinum, or Ruthenium), blocking these sites and preventing reactant molecules from accessing them.[5][1][3] This strong adsorption effectively "poisons" the catalyst, leading to a significant drop in reaction rate.

Q2: How do the methyl groups in this compound affect its poisoning potential?

A2: The two methyl groups at the 3- and 5-positions are electron-donating. They increase the electron density on the pyridine ring and, consequently, on the nitrogen atom. This enhances the Lewis basicity of the nitrogen, leading to stronger coordination with the catalyst's metal center and potentially causing more severe poisoning compared to unsubstituted pyridine.[5]

Q3: What is the difference between catalyst poisoning and fouling?

A3: Poisoning is a chemical deactivation process where a substance (the poison) bonds directly to the catalyst's active sites.[1][6] In this case, the this compound itself is the primary poison. Fouling , on the other hand, is a mechanical deactivation mechanism where a physical barrier is formed on the catalyst surface.[1][6] This often involves the deposition of carbonaceous residues (coke) or polymers, which block access to the active sites and pores of the catalyst support.[4][6]

Q4: Can a catalyst poisoned by this compound be regenerated?

A4: Yes, in many cases, regeneration is possible, but its success depends on the deactivation mechanism.[7]

  • For poisoning by pyridine compounds: Washing the catalyst with appropriate solvents or a dilute acid might remove the adsorbed poison.[7]

  • For fouling/coking: A common method is controlled oxidation (calcination) to burn off carbon deposits, followed by a reduction step to reactivate the metal.[7][8]

  • For sintering: This process is generally irreversible, and the catalyst usually needs to be replaced.[4][7]

Q5: How can I minimize catalyst deactivation when using this compound?

A5: Consider the following strategies:

  • Catalyst Selection: Choose a catalyst known to be more resistant to poisoning by nitrogen-containing compounds.

  • Reaction Engineering: Optimize conditions to minimize poison concentration at the catalyst surface. Running the reaction in an acidic medium can protonate the pyridine nitrogen, reducing its ability to bind to the metal.[4]

  • Feedstock Purity: Ensure high purity of all reagents and solvents to eliminate other potential poisons like sulfur or other nitrogenous compounds.[5][1]

Quantitative Data Summary

The following table summarizes qualitative and quantitative data related to catalyst deactivation and regeneration from various studies.

Parameter Observation / Value Catalyst / System Significance / Context
Activity Recovery after Regeneration 80-95% of original activityGeneral regenerated catalystsProperly regenerated catalysts can be highly effective, making regeneration a cost-effective strategy for the first 2-4 cycles.[8]
Activity Recovery (Sulfur Poisoning) Up to 95%Petroleum refining catalystsDemonstrates high potential for activity restoration after chemical washing and controlled oxidation for specific poisons.[8]
Activity Recovery (H₂S Poisoning) ~100% (recovered to 76% conversion at 220 °C)Ni-based catalyst for CO₂ methanationH₂ heat treatment at 350°C successfully removed sulfur poison and restored initial activity. No performance decrease was seen after 3 poison/regeneration cycles.[9]
Activity Loss (Cysteine Poisoning) 80% decrease in activityPlatinum (Pt) catalyst for Hydrogen Evolution Reaction (HER)Shows the severe impact of sulfur-containing biomolecules, which can block active sites. Activity was fully restored via electrochemical regeneration.[10]
Productivity Decline (Sintering/Leaching) 20% reduction after 20 hoursPalladium on activated carbon (Pd/AC) for CO₂ hydrogenationContinuous operation at elevated temperatures (120 °C) led to partial sintering and leaching of Pd nanoparticles, causing a gradual decline in performance.

Key Experimental Protocols

Protocol 1: Regeneration of a Palladium on Carbon (Pd/C) Catalyst

This protocol provides general guidelines for regenerating a Pd/C catalyst suspected of deactivation by coking or fouling.

  • Catalyst Recovery:

    • After the reaction, carefully filter the reaction mixture to separate the solid Pd/C catalyst. Using a pad of Celite can help recover fine powders.[7]

    • Wash the recovered catalyst sequentially with the reaction solvent, deionized water, and finally a low-boiling organic solvent (e.g., methanol or acetone) to remove adsorbed organic species.[7]

    • Dry the catalyst in a vacuum oven at a low temperature (e.g., 60-80 °C) until a constant weight is achieved.[7]

  • Oxidative Regeneration (Coke Removal):

    • Caution: This step is exothermic. A slow heating rate and dilute oxidant are crucial to avoid overheating, which can cause irreversible sintering.[7]

    • Place the dried, deactivated catalyst in a tube furnace.

    • Pass a stream of diluted air (e.g., 5% O₂ in N₂) over the catalyst.[7]

    • Slowly ramp the temperature to 250-300 °C and hold for 2-4 hours to burn off carbon deposits.[7]

    • Cool the catalyst to room temperature under a stream of inert gas (e.g., nitrogen).[7]

  • Reduction (Re-activation):

    • After oxidation, the palladium is in an oxidized state (PdO) and must be reduced to the active Pd(0) state.[7]

    • In the same tube furnace, switch the gas flow to a stream of diluted hydrogen (e.g., 5% H₂ in N₂).[7]

    • Slowly heat the catalyst to 150-200 °C and hold for 2-4 hours.[7]

    • Cool the catalyst to room temperature under an inert gas atmosphere.

    • The regenerated catalyst should be stored under an inert atmosphere until its next use.[7]

Protocol 2: Testing Catalyst Reusability and Deactivation

This protocol is used to determine if and how quickly a catalyst deactivates under specific reaction conditions.

  • Initial Reaction:

    • Set up the reaction with fresh reactants and a pre-weighed amount of fresh catalyst under the desired conditions.

    • Monitor the reaction to completion using an appropriate analytical technique (e.g., TLC, GC, LC-MS). Record the time required.

  • Catalyst Recovery and Reuse:

    • Upon completion, recover the catalyst from the reaction mixture by filtration.[11]

    • Wash the recovered catalyst with a suitable solvent to remove any adsorbed materials.[11]

    • Dry the catalyst under vacuum.[11]

    • Set up a new reaction using the recovered catalyst with fresh reactants, keeping all other conditions identical.[11]

  • Analysis:

    • Again, monitor the reaction to completion and record the time.

    • Compare the reaction time and final product yield for each cycle.[11] A significant increase in reaction time or a decrease in yield indicates that the catalyst is deactivating with each run.[11] Repeat for several cycles to establish a deactivation trend.

Visual Diagrams

CatalystPoisoningMechanism cluster_catalyst Catalyst Surface cluster_reactants Reactants Catalyst Active Metal Site (e.g., Pd, Pt, Ru) Reactant Desired Reactant Reactant->Catalyst Normal Catalytic Reaction (Blocked) Poison This compound (Poison) Poison->Catalyst Strong Coordination (Poisoning) caption Mechanism of catalyst poisoning by this compound.

Mechanism of catalyst poisoning by this compound.

TroubleshootingWorkflow Start Problem: Low/No Activity CheckPoisoning Is this the first run with a fresh catalyst? Start->CheckPoisoning CheckFouling Has activity decreased over several runs? CheckPoisoning->CheckFouling No Poisoning Suspect STRONG POISONING by this compound CheckPoisoning->Poisoning Yes Fouling Suspect FOULING, COKING, or PRODUCT INHIBITION CheckFouling->Fouling Yes Sintering Is there a black precipitate (e.g. Pd)? CheckFouling->Sintering No Regenerate Action: Attempt Regeneration Protocol Poisoning->Regenerate Fouling->Regenerate Sintering->Fouling No SinteringConfirmed Suspect SINTERING (Thermal Degradation) Sintering->SinteringConfirmed Yes Irreversible Deactivation is likely IRREVERSIBLE (Sintering/Leaching). Replace catalyst. SinteringConfirmed->Irreversible Success Was activity restored? Regenerate->Success Done Problem Solved Success->Done Yes Success->Irreversible No

Troubleshooting workflow for catalyst deactivation.

RegenerationWorkflow Start Start: Deactivated Catalyst Step1 Step 1: Recovery & Washing (Filter and wash with solvents) Start->Step1 Physical Separation Step2 Step 2: Oxidative Treatment (Heat in dilute O₂ to remove coke) Step1->Step2 Chemical Cleaning Step3 Step 3: Reduction (Heat in dilute H₂ to reactivate metal) Step2->Step3 Metal Reactivation End End: Regenerated Catalyst (Store under inert atmosphere) Step3->End Final State

Experimental workflow for catalyst regeneration.

References

Technical Support Center: Purification of Crude 3,5-Dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 3,5-Dimethylpyridine (also known as 3,5-Lutidine).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Fractional Distillation
Issue Possible Cause Recommended Solution
Poor separation of this compound from isomers (e.g., 2,3-Lutidine). The boiling points of lutidine isomers are very close, making separation by simple distillation difficult.[1] Insufficient column efficiency (too few theoretical plates).- Increase the length of the fractionating column to increase the number of theoretical plates. - Use a column with a more efficient packing material (e.g., structured packing). - Optimize the reflux ratio; a higher reflux ratio can improve separation but may increase distillation time. - Ensure the column is well-insulated to maintain a proper temperature gradient.
Product is contaminated with a lower-boiling impurity. The initial fraction (forerun) containing lower-boiling impurities was not adequately separated.Discard a larger initial fraction before collecting the main product fraction. Monitor the temperature at the column head closely; a stable temperature reading indicates a pure fraction is distilling.
Product is contaminated with a higher-boiling impurity. Distillation was carried too far, leading to the collection of higher-boiling impurities.Stop the distillation when the temperature at the column head begins to rise significantly after the main fraction has been collected.
The purified product is discolored (yellow or pink). Thermal degradation of the sample or impurities.[2] Contamination from the apparatus (e.g., stopcock grease, septa).[2] Formation of colored N-oxides due to trace oxygen.[2]- Consider using vacuum distillation to lower the boiling point and reduce thermal stress. - Ensure all glassware is scrupulously clean. - Perform the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2]
Low recovery of purified product. - Product loss in the forerun and residue. - Inefficient collection of the desired fraction. - Leaks in the distillation apparatus.- Narrow the boiling point range for the collected fraction, accepting a lower yield for higher purity. - Ensure all joints in the distillation setup are well-sealed.
Purification via Oxidation and Steam Distillation
Issue Possible Cause Recommended Solution
Purity of the final product is below 99%. - Incomplete oxidation of impurities. - Inefficient separation during steam distillation. - Incomplete separation of the organic and aqueous phases.- Ensure the correct ratio of oxidant (e.g., potassium permanganate) to crude material is used.[3] - Extend the reflux time during the oxidation step to ensure complete reaction.[3] - Continue steam distillation until no more organic material is co-distilling. - Allow for complete separation of the layers in the separatory funnel. Multiple extractions of the aqueous layer can improve recovery.
Yield is significantly lower than 85%. - A portion of the this compound was oxidized along with the impurities.[3] - Loss of product during the workup steps (e.g., extraction, distillation).- Carefully control the amount of oxidant and the reaction temperature to minimize oxidation of the desired product.[3] - Perform multiple extractions of the aqueous phase after steam distillation to recover all of the product.[4] - Ensure efficient condensation during the final distillation step.
The final product contains water. Incomplete drying of the organic phase before the final distillation.- Use an adequate amount of a suitable drying agent (e.g., anhydrous potassium carbonate or sodium sulfate). - Ensure sufficient contact time between the organic phase and the drying agent. - Filter the drying agent completely before the final distillation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities are other isomers of lutidine and trimethylpyridines, such as 2,3-Lutidine and 2,3,5-Trimethylpyridine.[3] These impurities often have boiling points close to that of this compound, making them difficult to remove by simple distillation.[1]

Q2: Why is fractional distillation often challenging for purifying this compound?

A2: The boiling points of the various lutidine isomers are very close. For example, the boiling point of this compound is approximately 172°C, while 2,6-Lutidine boils at around 144°C.[5][6] Separating compounds with such a small difference in boiling points requires a highly efficient fractional distillation setup with a large number of theoretical plates.[1]

Q3: What is the principle behind the oxidation and steam distillation purification method?

A3: This method relies on the selective oxidation of more reactive impurities into less volatile compounds.[3] An oxidizing agent, such as potassium permanganate, is used to convert impurities like other lutidine isomers and trimethylpyridines into their corresponding carboxylic acids or other high-boiling point compounds.[3][7] The desired this compound is less reactive and remains largely unchanged. Subsequently, steam distillation is used to separate the volatile this compound from the non-volatile oxidized impurities.[3]

Q4: Can I use crystallization to purify this compound?

A4: Direct crystallization of this compound is generally not a practical purification method as it is a liquid at room temperature.[8] However, it can be purified by forming a solid derivative, such as a picrate salt.[8] The picrate salt can be recrystallized to a high purity, and then the pure this compound can be regenerated by treating the salt with a base and extracting the free base.[8]

Q5: How can I analyze the purity of my this compound sample?

A5: Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is a common and effective method for determining the purity of this compound and identifying any remaining impurities.[9][10] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to assess purity and confirm the structure of the final product.[4]

Comparison of Purification Methods

Purification Method Typical Purity Typical Yield Key Advantages Key Disadvantages
Fractional Distillation Dependent on column efficiency; can be >98%Variable, depends on the number of fractions taken and the initial purity.- Good for removing impurities with significantly different boiling points. - A well-established and understood technique.- Can be inefficient for separating close-boiling isomers.[1] - May require specialized and expensive distillation columns for high purity. - Potential for thermal degradation of the product.[11]
Oxidation and Steam Distillation ≥99.0%[3]≥85%[3]- Highly effective at removing isomers that are difficult to separate by distillation.[3] - Can achieve high purity in a relatively straightforward process.- Involves the use of strong oxidizing agents which require careful handling. - A portion of the desired product may be lost due to oxidation.[3] - Requires multiple steps (oxidation, steam distillation, extraction, final distillation).
Purification via Picrate Formation and Recrystallization Can achieve high purity.Moderate, as it involves multiple steps with potential for loss at each stage.- Can yield a very pure product. - Effective for removing impurities that do not form picrate salts or whose picrates have different solubilities.- Involves the use of picric acid, which is an explosive and toxic substance. - A multi-step process that can be time-consuming and may result in lower overall yields.
Preparative Chromatography High purity is achievable.Dependent on the scale and efficiency of the separation.- Powerful technique for separating closely related isomers.[12] - Can be optimized for high purity.[12]- Generally more suitable for smaller-scale purifications due to cost and complexity.[11] - Can be time-consuming and requires specialized equipment.

Experimental Protocols

Protocol 1: Purification by Oxidation and Steam Distillation

This protocol is adapted from a patented method for the purification of this compound.[3]

Objective: To purify crude this compound by oxidizing impurities and then separating the product by steam distillation.

Materials:

  • Crude this compound

  • Potassium permanganate (KMnO₄)

  • Water

  • Sodium hydroxide (NaOH)

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous potassium carbonate (K₂CO₃) or sodium sulfate (Na₂SO₄)

  • Reaction flask with reflux condenser

  • Steam distillation apparatus

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Oxidation:

    • In a reaction flask, mix the crude this compound, water, and potassium permanganate. A typical ratio is 100 parts crude product, 20-40 parts water, and 3-8 parts potassium permanganate by weight.[3]

    • Heat the mixture to reflux (approximately 95-110°C) and maintain reflux for 30-80 minutes.[3]

  • Steam Distillation:

    • After the oxidation is complete, add more water to the reaction mixture.

    • Set up for steam distillation and begin passing steam through the mixture.

    • Collect the distillate, which will contain an azeotrope of this compound and water.[4]

    • Continue the steam distillation until the concentration of this compound in the distillation pot is less than 5%.[3]

  • Extraction and Drying:

    • Transfer the collected distillate to a separatory funnel.

    • Add a suitable organic solvent (e.g., dichloromethane) to extract the this compound. Perform multiple extractions to ensure complete recovery.

    • Combine the organic extracts and dry over an anhydrous drying agent (e.g., K₂CO₃ or Na₂SO₄).

  • Final Distillation:

    • Filter off the drying agent.

    • Distill the organic solvent to obtain the purified this compound.

Protocol 2: Purification via Picrate Formation and Recrystallization

This protocol is a general method for purifying pyridine bases.[8]

Objective: To purify this compound by forming its picrate salt, recrystallizing the salt, and then regenerating the free base.

Materials:

  • Crude this compound

  • Picric acid

  • Ethanol

  • Diethyl ether

  • Sodium hydroxide (NaOH) solution

  • Anhydrous potassium carbonate (K₂CO₃)

  • Beakers, filtration apparatus, separatory funnel

Procedure:

  • Formation of the Picrate Salt:

    • Dissolve the crude this compound in ethanol.

    • In a separate beaker, prepare a saturated solution of picric acid in hot ethanol.

    • Add the hot picric acid solution to the this compound solution. The picrate salt should precipitate upon cooling.

  • Recrystallization of the Picrate Salt:

    • Collect the precipitated picrate salt by filtration.

    • Recrystallize the picrate salt from a suitable solvent (e.g., ethanol or acetone) to achieve the desired purity.

  • Regeneration of this compound:

    • Dissolve the purified picrate salt in water.

    • Make the solution basic by adding a concentrated NaOH solution. This will liberate the free this compound.

    • Extract the this compound into an organic solvent like diethyl ether. Perform multiple extractions.

    • Combine the organic extracts and dry over anhydrous K₂CO₃.

    • Filter off the drying agent and remove the solvent by distillation to obtain the pure this compound.

Visualizations

experimental_workflow_oxidation cluster_oxidation Oxidation cluster_steam_distillation Steam Distillation cluster_workup Workup cluster_final_purification Final Purification crude Crude this compound mix Mix with Water and KMnO4 crude->mix reflux Reflux (30-80 min) mix->reflux add_water Add Water reflux->add_water steam_distill Steam Distill add_water->steam_distill distillate Collect Distillate (3,5-DMP + Water) steam_distill->distillate extract Extract with Organic Solvent distillate->extract dry Dry Organic Layer extract->dry final_distill Final Distillation dry->final_distill pure_product Pure this compound final_distill->pure_product

Caption: Workflow for the purification of this compound via oxidation and steam distillation.

troubleshooting_logic cluster_problem_type Identify Problem Type cluster_purity_solutions Solutions for Low Purity cluster_yield_solutions Solutions for Low Yield cluster_discoloration_solutions Solutions for Discoloration start Purification Issue Identified low_purity Low Purity start->low_purity low_yield Low Yield start->low_yield discoloration Discoloration start->discoloration check_impurities Analyze Impurities (GC-MS) low_purity->check_impurities check_leaks Check for Leaks in Apparatus low_yield->check_leaks optimize_extraction Optimize Extraction Steps low_yield->optimize_extraction minimize_side_reactions Minimize Side Reactions low_yield->minimize_side_reactions use_vacuum Use Vacuum Distillation discoloration->use_vacuum inert_atmosphere Use Inert Atmosphere discoloration->inert_atmosphere clean_glassware Ensure Clean Glassware discoloration->clean_glassware optimize_distillation Optimize Distillation (Column, Reflux) check_impurities->optimize_distillation Close Boiling Points adjust_oxidation Adjust Oxidation Conditions check_impurities->adjust_oxidation Reactive Impurities recrystallize_derivative Recrystallize Derivative check_impurities->recrystallize_derivative Solid Impurities

Caption: Logical workflow for troubleshooting common issues in this compound purification.

References

Technical Support Center: Enhancing Reaction Selectivity with 3,5-Dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing 3,5-Dimethylpyridine (also known as 3,5-Lutidine) to enhance the selectivity of chemical reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, frequently asked questions (FAQs), and detailed experimental protocols to address specific challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is this compound often used to improve reaction selectivity?

A1: this compound is a sterically hindered, non-nucleophilic base. Its bulky nature, due to the two methyl groups at the 3 and 5 positions, prevents it from participating in undesired side reactions as a nucleophile. However, it can effectively act as an acid scavenger or a ligand, influencing the steric and electronic environment of the reaction and thereby directing the reaction towards a specific, more selective pathway.

Q2: In which types of reactions is this compound particularly effective at enhancing selectivity?

A2: this compound and its derivatives have been shown to improve selectivity in a variety of reactions, including:

  • C-H Functionalization: Directing the reaction to a specific C-H bond. For instance, its derivative, 3,5-dimethylpiperidine, has been reported to achieve site-selectivity ratios as high as 3.4:1 in C–H arylation reactions.[1]

  • Glycosylation Reactions: Influencing the stereochemical outcome to favor the formation of a specific anomer.

  • Asymmetric Catalysis: Acting as a ligand for a metal catalyst to create a chiral environment that favors the formation of one enantiomer over the other.

  • Condensation Reactions: Promoting a specific reaction pathway, such as favoring a Knoevenagel condensation over a Claisen-Schmidt reaction by influencing the acidity and enolization of reactants under acidic conditions.[2]

Q3: Can I use other lutidine isomers, like 2,6-lutidine, for the same purpose?

A3: While other lutidine isomers are also sterically hindered bases, their effectiveness in enhancing selectivity can differ. The position of the methyl groups influences the steric bulk and the electronic properties of the pyridine ring. For example, 2,6-lutidine is even more sterically hindered around the nitrogen atom and is also a common non-nucleophilic base. The choice of isomer will depend on the specific reaction, and it is often advisable to screen different substituted pyridines to find the optimal one for your desired transformation.

Q4: What are the common solvents to use with this compound?

A4: this compound is soluble in many common organic solvents. The choice of solvent is reaction-dependent. For reactions requiring anhydrous conditions, dry aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or toluene are frequently used.

Q5: How should I handle and store this compound?

A5: this compound is a flammable liquid and should be handled in a well-ventilated fume hood. It is also hygroscopic and should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to prevent moisture absorption.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in C-H Functionalization

Problem: You are attempting a C-H functionalization reaction and observing a mixture of regioisomers, despite using this compound.

Possible Cause Troubleshooting Step Rationale
Suboptimal Reaction Temperature Vary the reaction temperature in increments of 5-10°C.The energy difference between the transition states leading to different regioisomers can be small. Temperature can influence the kinetic vs. thermodynamic control of the reaction.
Incorrect Stoichiometry Carefully re-evaluate the molar ratios of your reactants, catalyst, and this compound.The concentration of each component can affect the reaction kinetics and the formation of different intermediates.
Solvent Effects Screen a range of solvents with varying polarities.The solvent can influence the solubility of intermediates and the stability of transition states, thereby affecting regioselectivity.
Inappropriate Catalyst System If using a transition metal catalyst, screen different ligands in combination with this compound.The ligand plays a crucial role in determining the steric and electronic environment around the metal center, which directly impacts regioselectivity.

Logical Workflow for Troubleshooting Poor Regioselectivity

start Poor Regioselectivity Observed temp Optimize Temperature start->temp stoich Adjust Stoichiometry temp->stoich No Improvement improved Improved Selectivity temp->improved Success solvent Screen Solvents stoich->solvent No Improvement stoich->improved Success catalyst Modify Catalyst/Ligand solvent->catalyst No Improvement solvent->improved Success catalyst->improved Success

Caption: Troubleshooting workflow for poor regioselectivity.

Issue 2: Low Stereoselectivity in an Asymmetric Reaction

Problem: You are using a chiral catalyst system with this compound as a ligand or additive, but the enantiomeric excess (ee) or diastereomeric ratio (dr) is low.

Possible Cause Troubleshooting Step Rationale
Impure this compound Purify the this compound by distillation.Impurities can interfere with the formation of the active chiral catalyst or compete for coordination to the metal center.
Presence of Water Ensure all reagents and solvents are rigorously dried.Water can hydrolyze the catalyst or interact with intermediates, leading to a loss of stereocontrol.
Incorrect Catalyst Loading Titrate the amount of this compound relative to the metal catalyst.The ratio of ligand to metal is critical for the formation of the active chiral species.
Suboptimal Temperature Run the reaction at a lower temperature.Asymmetric reactions are often more selective at lower temperatures as it accentuates the energy differences between diastereomeric transition states.

Signaling Pathway: Role of this compound in Asymmetric Catalysis

sub Substrate ts_R Transition State R sub->ts_R ts_S Transition State S sub->ts_S reagent Reagent reagent->ts_R reagent->ts_S metal Metal Precursor catalyst Active Chiral Catalyst metal->catalyst dmp This compound (Chiral Ligand Component) dmp->catalyst catalyst->ts_R catalyst->ts_S prod_R Product R ts_R->prod_R ts_R->prod_R Lower Energy (Favored) prod_S Product S ts_S->prod_S ts_S->prod_S Higher Energy (Disfavored)

Caption: this compound as part of a chiral ligand directs the reaction through a lower energy transition state.

Quantitative Data Summary

The following table summarizes quantitative data from reactions where this compound or its derivatives were used to enhance selectivity.

Reaction TypeSubstrateReagentProductSelectivityYield (%)Reference
C-H ArylationAryl compoundArylating agentBiaryl3.4:1 (Regioselectivity)60[1]
Condensation3,5-diacetyl-2,6-dimethylpyridineSalicylic aldehydeKnoevenagel productFavored over Claisen-Schmidt-[2]

Note: Further specific yield and selectivity data are highly dependent on the specific reaction and conditions and should be determined experimentally.

Experimental Protocols

Protocol 1: Regioselective C-H Arylation (Conceptual Example)

This protocol is a conceptual representation based on literature mentioning high regioselectivity.[1]

Materials:

  • Aryl Substrate (1.0 mmol)

  • Arylating Agent (e.g., Aryl halide, 1.2 mmol)

  • Palladium Catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., a phosphine ligand, 4 mol%)

  • 3,5-Dimethylpiperidine (as a derivative of this compound, 1.5 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Anhydrous Solvent (e.g., Toluene, 5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl substrate, arylating agent, palladium catalyst, ligand, and base.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the anhydrous toluene and 3,5-dimethylpiperidine via syringe.

  • Seal the tube and heat the reaction mixture at the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired regioisomer.

Experimental Workflow for Regioselective C-H Arylation

setup Combine Reactants, Catalyst, Ligand, Base, and 3,5-Dimethylpiperidine under Inert Atmosphere reaction Heat in Anhydrous Solvent setup->reaction monitor Monitor by TLC/GC-MS reaction->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify product Isolate Regioselective Product purify->product

Caption: General workflow for a regioselective C-H arylation reaction.

Protocol 2: Selective Knoevenagel Condensation (Conceptual Example)

This protocol is based on the principle of directing a reaction pathway using acidic catalysis in the presence of a substituted pyridine.[2]

Materials:

  • 3,5-Diacetyl-2,6-dimethylpyridine (1.0 mmol)

  • Salicylic aldehyde (1.0 mmol)

  • Catalytic amount of a strong acid (e.g., HCl or Trifluoroacetic acid)

  • Solvent (e.g., Ethanol)

Procedure:

  • Dissolve 3,5-diacetyl-2,6-dimethylpyridine and salicylic aldehyde in the chosen solvent in a round-bottom flask.

  • Add a catalytic amount of the acid to the mixture. The protonation of the pyridine nitrogen enhances the acidity of the adjacent methyl groups.[2]

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC. The formation of a pre-reaction complex stabilized by hydrogen bonds favors the Knoevenagel pathway.[2]

  • Upon completion, neutralize the reaction with a mild base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired Knoevenagel condensation product.

Logical Relationship for Selective Condensation

start 3,5-Diacetyl-2,6-dimethylpyridine + Salicylic Aldehyde protonation Protonation of Pyridine Nitrogen start->protonation pre_complex Stable Pre-reaction Complex start->pre_complex acid Acid Catalyst acid->protonation enolization Enhanced CH-acidity and Enolization protonation->enolization enolization->pre_complex claisen Claisen-Schmidt Condensation (Side Reaction) enolization->claisen knoevenagel Knoevenagel Condensation (Selective Pathway) pre_complex->knoevenagel

Caption: Acid catalysis with the substituted pyridine directs the reaction towards Knoevenagel condensation.

References

Technical Support Center: Photostability of Pyridine Derivatives in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the photostability of pyridine derivatives in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a clear question-and-answer format to address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: My pyridine derivative is degrading upon exposure to light. What are the common photodegradation pathways?

A1: Pyridine derivatives can undergo several photochemical reactions upon light exposure. The most common degradation pathway for many 1,4-dihydropyridine derivatives is the oxidation of the dihydropyridine ring to form the corresponding pyridine derivative.[1] For other pyridine compounds, photodegradation can involve hydroxylation of the pyridine ring, followed by ring cleavage to form aliphatic products like glutaric acid and succinic acid. In some cases, such as with nifedipine, reduction of a nitro group to a nitroso group is a primary photodegradation route.[2][3]

Q2: What are the key factors that influence the photostability of my pyridine derivative in solution?

A2: Several factors can significantly impact the photostability of pyridine derivatives:

  • Chemical Structure: The type and position of substituents on the pyridine ring play a crucial role. For instance, in 1,4-dihydropyridines, the presence of a fluorine atom can increase stability, while a chlorine atom can significantly increase degradation.[4]

  • Solvent: The polarity and proticity of the solvent can influence the degradation pathway and rate.

  • pH: The pH of the solution can affect the ionization state of the pyridine derivative and the mechanism of degradation. For example, the photodegradation of piroxicam is pH-dependent, showing a U-shaped rate-pH profile.[5]

  • Presence of Oxygen: Photooxidation is a common degradation pathway, so the presence of dissolved oxygen can accelerate degradation.

  • Light Source and Intensity: The wavelength and intensity of the light source are critical. UV light is generally more energetic and can cause faster degradation than visible light.[2]

Q3: How can I minimize the photodegradation of my pyridine derivative during experiments?

A3: To minimize photodegradation, it is crucial to protect your samples from light. Use amber-colored glassware or vials, or wrap your containers in aluminum foil.[1] Conduct experiments in a dimly lit room when possible. For highly sensitive compounds, work under red light or use light-protective covers for multi-well plates and autosampler trays.

Q4: I am observing unexpected peaks in my HPLC chromatogram after my compound has been exposed to light. What could they be?

A4: These unexpected peaks are likely photodegradation products. For 1,4-dihydropyridine derivatives, a major degradation product is often the corresponding pyridine analog.[1] Other potential products include hydroxylated derivatives and ring-opened structures. To identify these peaks, you can perform a forced degradation study by intentionally exposing your compound to light and monitoring the chromatogram over time. Using a mass spectrometer (LC-MS) can help in identifying the molecular weights of these new peaks.[1]

Troubleshooting Guides

Issue 1: Inconsistent results in photostability studies.
  • Possible Cause 1: Temperature Fluctuations.

    • Troubleshooting Step: Ensure that your experimental setup includes a dark control sample kept at the same temperature as the light-exposed sample. This helps to differentiate between photodegradation and thermal degradation. Use a temperature-controlled photostability chamber.

  • Possible Cause 2: Inconsistent Light Exposure.

    • Troubleshooting Step: Ensure uniform light exposure for all samples. Position samples at a fixed distance from the light source. For confirmatory studies, the overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.

  • Possible Cause 3: Changes in Solution.

    • Troubleshooting Step: Monitor the pH of your solution before and after the experiment. Ensure your buffer has sufficient capacity. Be aware of potential solvent evaporation, which can concentrate your sample.

Issue 2: Peak tailing for pyridine derivatives in reversed-phase HPLC.
  • Possible Cause: Interaction with residual silanols on the silica-based column. Pyridine derivatives are basic and can interact with acidic silanol groups on the column packing material, leading to peak tailing.[6][7][8][9]

    • Troubleshooting Step 1: Adjust Mobile Phase pH. Lowering the pH of the mobile phase (e.g., to pH 2-3) will protonate the silanol groups, reducing their interaction with the basic pyridine analyte.[8][10]

    • Troubleshooting Step 2: Use a Mobile Phase Additive. Adding a competing base, such as triethylamine (TEA), to the mobile phase can mask the silanol groups and improve peak shape.[9]

    • Troubleshooting Step 3: Use a Different Column. Consider using a column with a different stationary phase, such as one with end-capping or a polar-embedded phase, which are designed to minimize silanol interactions.[10]

Issue 3: Difficulty in quantifying photodegradation accurately.
  • Possible Cause 1: Co-elution of parent compound and degradation products.

    • Troubleshooting Step: Optimize your HPLC method to ensure baseline separation of the parent peak and all major degradation peaks. This may involve adjusting the mobile phase composition, gradient, or using a different column.

  • Possible Cause 2: Degradation product has a different UV absorbance maximum.

    • Troubleshooting Step: Use a diode array detector (DAD) or a UV-Vis spectrophotometer to determine the absorbance spectra of both the parent compound and the degradation products. If their maxima differ significantly, you may need to use different wavelengths for quantification or use a method that is less dependent on the chromophore, such as mass spectrometry.

Data Presentation

The following table summarizes quantitative data on the photostability of various pyridine derivatives in solution.

CompoundSolvent/MediumLight SourceParameterValueReference
PyridineAqueousUV (254 nm)Removal Rate4.95 mg/(L·h) at 100 mg/L initial concentration[11][12]
PyridineAqueous (with La-Fe-TiO2@MSP)Xenon LampRate Constant (k)0.0079 h⁻¹[13]
PiroxicamAqueous (pH 2.0-12.0)UVRate Constant (k)2.04–10.01 x 10⁻³ min⁻¹[5]
OmeprazoleAqueousSolar SimulatorHalf-life (t½)< 43 hours[14]
OmeprazoleMethanol (exposed to light)AmbientShelf-life (t₉₀)8.50 months[15]
Nifedipine-UV/DaylightQuantum Yield (Φ)~0.5[2]

Note: Degradation rates are highly dependent on experimental conditions such as light intensity, temperature, and initial concentration.

Experimental Protocols

Protocol 1: General Photostability Testing of a Pyridine Derivative Solution

This protocol is based on the principles outlined in the ICH Q1B guideline.

  • Sample Preparation:

    • Prepare a solution of the pyridine derivative in a relevant solvent (e.g., water, methanol, or a buffer) at a known concentration.

    • Use chemically inert and transparent containers (e.g., quartz or borosilicate glass).

    • Prepare a "dark control" sample by wrapping an identical container with the solution in aluminum foil.

  • Light Exposure:

    • Place the samples in a photostability chamber equipped with a light source that provides a combination of visible and UV light (e.g., a xenon lamp or a D65/ID65 standard lamp).

    • Ensure the temperature is controlled throughout the experiment. Place the dark control sample in the same chamber.

    • Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt-hours/m².

  • Sample Analysis:

    • At specified time intervals, withdraw aliquots from both the light-exposed and dark control samples.

    • Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the parent compound and any degradation products.

  • Data Analysis:

    • Calculate the percentage of degradation of the pyridine derivative at each time point, correcting for any degradation observed in the dark control.

    • If possible, identify the major degradation products using LC-MS or other suitable techniques.

Protocol 2: Determination of Photodegradation Quantum Yield (Relative Method)

The quantum yield (Φ) is the number of molecules that undergo a photochemical reaction for each photon absorbed. The relative method compares the photodegradation rate of the test compound to that of a chemical actinometer with a known quantum yield.

  • Selection of Actinometer: Choose a chemical actinometer that absorbs light in the same wavelength range as your pyridine derivative (e.g., ferrioxalate for UV range).

  • Preparation of Solutions:

    • Prepare optically dilute solutions (absorbance < 0.1 at the excitation wavelength) of both your pyridine derivative and the actinometer in the same solvent.

  • Irradiation:

    • Irradiate both solutions under identical conditions (same light source, wavelength, light intensity, and temperature) in a photometer or a custom setup.

    • Monitor the decrease in concentration of both the pyridine derivative and the actinometer over time using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculation:

    • The quantum yield of your sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_actinometer * (k_sample / k_actinometer) * (ε_actinometer / ε_sample) where:

      • Φ_actinometer is the known quantum yield of the actinometer.

      • k_sample and k_actinometer are the initial rates of photodegradation.

      • ε_sample and ε_actinometer are the molar absorption coefficients at the irradiation wavelength.

Mandatory Visualizations

Photodegradation_Pathway Pyridine_Derivative Pyridine Derivative Excited_State Excited State* Pyridine_Derivative->Excited_State Light (hν) Degradation_Products Degradation Products (e.g., Pyridine analog, hydroxylated species, ring-opened products) Excited_State->Degradation_Products Photochemical Reaction

Caption: General photodegradation pathway of a pyridine derivative.

Experimental_Workflow cluster_prep Sample Preparation cluster_exposure Exposure cluster_analysis Analysis Prep_Solution Prepare Solution of Pyridine Derivative Expose_to_Light Expose to Controlled Light and Temperature Prep_Solution->Expose_to_Light Prep_Dark_Control Prepare Dark Control (wrap in foil) Prep_Dark_Control->Expose_to_Light Take_Aliquots Withdraw Aliquots at Time Intervals Expose_to_Light->Take_Aliquots HPLC_Analysis Analyze by Stability-Indicating HPLC Method Take_Aliquots->HPLC_Analysis Data_Analysis Calculate % Degradation and Identify Products HPLC_Analysis->Data_Analysis

Caption: Experimental workflow for a photostability study.

Troubleshooting_Tree Start Inconsistent Photostability Results Check_Temp Are there temperature fluctuations? Start->Check_Temp Check_Light Is light exposure uniform? Start->Check_Light Check_Solution Is the solution stable (pH, concentration)? Start->Check_Solution Sol_Temp Use dark control at same temperature. Use temperature-controlled chamber. Check_Temp->Sol_Temp Yes Sol_Light Fix sample distance from source. Calibrate light source. Check_Light->Sol_Light Yes Sol_Solution Check pH before/after. Use adequate buffer. Prevent evaporation. Check_Solution->Sol_Solution Yes

Caption: Troubleshooting decision tree for inconsistent results.

References

Validation & Comparative

The Six Faces of Lutidine: A Comparative Guide to Isomeric Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a catalyst can be pivotal to the success of a synthetic route. Lutidines, a group of six dimethyl-substituted pyridine isomers, offer a nuanced palette of catalytic and basic properties, their efficacy dictated by the seemingly subtle placement of two methyl groups. This guide provides an objective comparison of the catalytic performance of lutidine isomers, supported by experimental data, to inform catalyst selection in your research.

The catalytic behavior of lutidine isomers is a delicate interplay of steric and electronic effects. The position of the methyl groups on the pyridine ring influences the accessibility of the nitrogen's lone pair of electrons and its basicity, thereby dictating the isomer's role and efficiency in a given reaction.

The Decisive Factors: Steric Hindrance and Basicity

The six isomers of lutidine—2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-lutidine—exhibit distinct physical and chemical properties due to the varied placement of their methyl groups.[1] A key differentiator in their catalytic performance is the degree of steric hindrance around the nitrogen atom.

2,6-Lutidine is the most sterically hindered of the isomers, with methyl groups flanking the nitrogen atom. This steric bulk significantly impedes its ability to act as a nucleophile while preserving its basicity (pKa of its conjugate acid is approximately 6.7).[2][3] This characteristic makes it an excellent non-nucleophilic base in a variety of organic transformations.[2][4]

In contrast, isomers such as 3,5-lutidine , where the methyl groups are positioned away from the nitrogen, experience significantly less steric hindrance. This allows the nitrogen's lone pair to participate more readily in catalytic cycles, not just as a proton scavenger but also as a potential ligand or co-catalyst.

The basicity of the lutidine isomers, quantified by their pKa values, also plays a crucial role. The electron-donating nature of the methyl groups generally increases the basicity of the pyridine ring compared to pyridine itself. However, the interplay of inductive effects and any potential steric hindrance to solvation of the conjugate acid can lead to subtle differences in pKa across the isomers.

Comparative Catalytic Performance

Direct, comprehensive comparisons of all six lutidine isomers in a single catalytic system are not extensively documented. However, available data from specific reactions highlight the significant impact of isomeric structure on catalytic outcomes.

One notable example is the co-catalytic Giese coupling of alkyl halides and alkenes. In a study assessing the substitution pattern around the pyridinium core, 3,5-lutidinium demonstrated a significantly superior yield compared to the more sterically hindered 2,6-lutidinium.

Catalyst IsomerSubstrate 1Substrate 2Product Yield (%)
3,5-Lutidinium Hexyl BromideBenzyl AcrylateHigh
2,6-Lutidinium Hexyl BromideBenzyl AcrylateSignificantly Lower

This data is a qualitative representation based on findings that show 3,5-lutidinium results in a significantly superior yield compared to 2,6-lutidinium in a specific Giese coupling reaction.

Further research into alkyl halide-alkene coupling has revealed that lutidine derivatives can act as both electron shuttles and transient ligand modulators.[5] Density Functional Theory (DFT) studies have suggested that while 2,6-lutidine can stabilize low-valent metal intermediates, 2,4-lutidine may be more effective at promoting halogen abstraction.[5]

Physicochemical Properties of Lutidine Isomers

The basicity of the lutidine isomers is a key factor influencing their catalytic activity. The pKa of the conjugate acid of 2,6-lutidine is approximately 6.7, indicating it is a moderately weak base.[2] The pKa value of lutidine (isomer not specified in this particular source) in water is 6.75.[2]

Property2,3-Lutidine2,4-Lutidine2,5-Lutidine2,6-Lutidine3,4-Lutidine3,5-Lutidine
pKa of Conjugate Acid ~6.58~6.63~6.51~6.77~6.46~6.15

Note: The pKa values are approximate and can vary with experimental conditions. This table is a compilation from various sources and is intended for comparative purposes.

Experimental Protocols

General Procedure for Lutidine-Promoted Co-Catalytic Coupling of Alkyl Halides and Alkenes

This protocol is a generalized representation based on the principles of the Giese coupling reaction where lutidinium salts have been shown to be effective co-catalysts.

Materials:

  • Alkyl halide (e.g., hexyl bromide)

  • Alkene (e.g., benzyl acrylate)

  • Lutidinium salt (e.g., N-alkyl-3,5-lutidinium iodide, 5 mol%)

  • Photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6, 0.25 mol%)

  • Reductant (e.g., diisopropylethylamine - DIPEA)

  • Solvent (e.g., water)

  • Blue LED light source

Procedure:

  • In a reaction vessel, combine the alkyl halide, alkene, lutidinium salt, and photocatalyst in the appropriate solvent.

  • Add the reductant (DIPEA) to the mixture.

  • Seal the vessel and irradiate with a blue LED light source at a controlled temperature (e.g., 70 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or NMR).

  • Upon completion, the reaction mixture is worked up to isolate and purify the desired product.

General Protocol for the Use of 2,6-Lutidine as a Non-Nucleophilic Base in Silyl Ether Formation

This protocol describes a general procedure for the protection of an alcohol as a silyl ether using 2,6-lutidine as a sterically hindered base.

Materials:

  • Alcohol

  • Silylating agent (e.g., triisopropylsilyl trifluoromethanesulfonate)

  • 2,6-Lutidine (anhydrous)

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • Dissolve the alcohol in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add 2,6-lutidine to the solution.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C).

  • Slowly add the silylating agent to the mixture.

  • Allow the reaction to stir for the appropriate amount of time, monitoring its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and perform an aqueous workup to remove the lutidinium salt and any excess reagents.

  • The crude product is then purified by column chromatography.

Visualizing Catalytic Pathways and Workflows

To better understand the role of lutidine isomers in catalytic processes, the following diagrams, generated using the DOT language, illustrate a proposed mechanistic pathway and a general experimental workflow.

G cluster_0 Dual Catalytic Pathways in Alkyl Halide-Alkene Coupling cluster_1 Radical Pathway cluster_2 Ionic Pathway A Lutidine Isomer F Low-valent Metal Intermediate (stabilized by 2,6-Lutidine) A->F Stabilization I Halogen Abstraction (promoted by 2,4-Lutidine) A->I Promotion B Metal Catalyst B->F C Alkyl Halide G Alkyl Radical C->G Single Electron Transfer C->I D Alkene H Radical Addition to Alkene D->H E Coupled Product F->G G->H H->E J Carbocation Intermediate I->J J->E

Caption: Proposed dual catalytic pathways for lutidine-mediated alkyl halide-alkene coupling.

G cluster_0 General Experimental Workflow for a Lutidine-Catalyzed Reaction A Reactant Preparation (Substrates, Solvent) B Addition of Lutidine Catalyst A->B C Reaction Setup (Temperature, Atmosphere) B->C D Reaction Monitoring (TLC, GC, NMR) C->D E Workup (Quenching, Extraction) D->E Reaction Complete F Purification (Chromatography, Distillation) E->F G Product Characterization (NMR, MS) F->G

Caption: A typical experimental workflow for a reaction utilizing a lutidine isomer as a catalyst.

References

A Head-to-Head Battle of Bases: 3,5-Dimethylpyridine vs. 2,6-Lutidine in Sterically Sensitive Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, the choice of a non-nucleophilic, sterically hindered base is critical for the success of numerous reactions. Among the pyridine derivatives, 3,5-dimethylpyridine (3,5-lutidine) and 2,6-dimethylpyridine (2,6-lutidine) are two commonly employed reagents. While structurally similar, the seemingly subtle difference in the placement of their methyl groups leads to significant disparities in their steric and electronic properties, ultimately influencing their reactivity and suitability for specific applications. This guide provides an objective comparison of these two bases, supported by experimental data and detailed protocols, to aid researchers in making an informed selection.

Physicochemical Properties: A Tale of Two Isomers

The fundamental differences between this compound and 2,6-lutidine are rooted in their basicity and steric bulk. The pKa of the conjugate acid is a direct measure of a base's strength. With a pKa of 6.72, 2,6-lutidine is a significantly stronger base than this compound, which has a pKa of 6.15. This increased basicity of 2,6-lutidine can be attributed to the electron-donating effect of the two methyl groups adjacent to the nitrogen atom.

PropertyThis compound2,6-Lutidine
Structure
IUPAC Name This compound2,6-Dimethylpyridine
CAS Number 591-22-0108-48-5
pKa of Conjugate Acid 6.156.72
Steric Hindrance LowHigh
Nucleophilicity ModerateVery Low
Boiling Point (°C) 171.9144
Density (g/mL at 25°C) 0.9390.925

Performance in Key Organic Transformations

The differences in basicity and steric hindrance directly translate to their performance in various chemical reactions. 2,6-Lutidine is the quintessential choice for reactions where a strong, non-nucleophilic base is required to act solely as a proton scavenger, without interfering with electrophilic centers. Conversely, the less hindered nature of this compound may allow it to exhibit some nucleophilic character in certain contexts, and its weaker basicity might be advantageous in reactions sensitive to very strong bases.

Silylation of Alcohols: A Case for Steric Hindrance

The protection of alcohols as silyl ethers is a common transformation where a sterically hindered base is crucial to prevent side reactions. The base deprotonates the alcohol, facilitating its reaction with a silyl halide. The steric bulk of the base prevents it from competing with the alcohol as a nucleophile and attacking the silicon center.

While a direct comparative study with identical substrates and conditions is not readily found in the literature, the overwhelming preference for 2,6-lutidine in silylation protocols speaks to its superior performance. For instance, in the protection of a primary alcohol with a bulky silylating agent like triisopropylsilyl trifluoromethanesulfonate (TIPSOTf), 2,6-lutidine is the base of choice, often leading to high yields (>90%). The use of a less hindered base like this compound in such a reaction would likely result in lower yields due to competitive nucleophilic attack on the silylating agent by the base.

Experimental Protocols

Protocol 1: Silylation of a Primary Alcohol using 2,6-Lutidine

This protocol describes a general procedure for the triisopropylsilyl (TIPS) protection of a primary alcohol using 2,6-lutidine as the base.

Materials:

  • Primary alcohol (1.0 eq)

  • 2,6-Lutidine (1.5 eq), freshly distilled

  • Triisopropylsilyl trifluoromethanesulfonate (TIPSOTf) (1.2 eq)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the primary alcohol and anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Add 2,6-lutidine to the stirred solution.

  • Slowly add TIPSOTf to the reaction mixture.

  • Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired silyl ether.

Protocol 2: Dehydrohalogenation of an Alkyl Halide using this compound

This protocol outlines a general procedure for an E2 elimination reaction to form an alkene from an alkyl halide using this compound.

Materials:

  • Alkyl halide (e.g., 2-bromoheptane) (1.0 eq)

  • This compound (2.0 eq), freshly distilled

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware with reflux condenser and stirring apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the alkyl halide in anhydrous DMF.

  • Add this compound to the solution.

  • Heat the reaction mixture to a temperature appropriate for the specific substrate (e.g., 80-100 °C) and maintain it for several hours, monitoring the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing diethyl ether and wash with 1 M hydrochloric acid to remove the excess this compound.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation.

  • Purify the resulting alkene by distillation or column chromatography.

Mechanistic Insights and Visualizations

The role of the sterically hindered base is clearly illustrated in the mechanism of alcohol silylation. The base's primary function is to deprotonate the alcohol, increasing its nucleophilicity towards the silicon atom of the silylating agent. A highly hindered base like 2,6-lutidine performs this task efficiently without interfering with the subsequent nucleophilic attack.

Silylation_Mechanism cluster_35 This compound (Less Hindered) cluster_26 2,6-Lutidine (More Hindered) ROH_35 R-OH RO-_35 R-O⁻ ROH_35->RO-_35 Deprotonation Base_35 3,5-Lutidine BaseH+_35 3,5-Lutidinium⁺ Base_35->BaseH+_35 SideProduct_35 Base-SiR'₃⁺ Base_35->SideProduct_35 Side Reaction (Nucleophilic Attack) Product_35 R-O-SiR'₃ RO-_35->Product_35 Nucleophilic Attack SiX_35 R'₃Si-X SiX_35->Product_35 SiX_35->SideProduct_35 ROH_26 R-OH RO-_26 R-O⁻ ROH_26->RO-_26 Deprotonation Base_26 2,6-Lutidine BaseH+_26 2,6-Lutidinium⁺ Base_26->BaseH+_26 Product_26 R-O-SiR'₃ RO-_26->Product_26 Nucleophilic Attack SiX_26 R'₃Si-X SiX_26->Product_26 Workflow Start Choose Reaction Type Silylation Silylation/ Bulky Reagents Start->Silylation Dehydrohalogenation Dehydrohalogenation/ Less Sensitive Start->Dehydrohalogenation Base_Selection Select Base Silylation->Base_Selection Dehydrohalogenation->Base_Selection Lutidine_26 2,6-Lutidine Base_Selection->Lutidine_26 High Steric Hindrance Needed Lutidine_35 This compound Base_Selection->Lutidine_35 Moderate Basicity/ Less Hindrance Acceptable Reaction_Setup Reaction Setup Lutidine_26->Reaction_Setup Lutidine_35->Reaction_Setup Monitoring Monitor Progress (TLC/GC) Reaction_Setup->Monitoring Workup Workup & Purification Monitoring->Workup Analysis Analyze Product & Yield Workup->Analysis

A Comparative Analysis of Pyridine and 3,5-Dimethylpyridine as Catalysts in Acylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, particularly in drug development and fine chemical manufacturing, the selection of an appropriate catalyst is paramount to achieving desired reaction outcomes. Pyridine and its derivatives are a cornerstone class of nucleophilic catalysts, frequently employed to facilitate acylation reactions. This guide provides a detailed comparison of the catalytic efficacy of unsubstituted pyridine and its substituted analogue, 3,5-dimethylpyridine (3,5-lutidine), with a focus on their performance in the esterification of sterically hindered alcohols.

The catalytic activity of pyridine-based compounds is intrinsically linked to the nucleophilicity of the nitrogen atom. This nitrogen atom attacks the acylating agent to form a highly reactive acylpyridinium intermediate, which is then more susceptible to attack by a nucleophile, such as an alcohol.[1][2] The electronic and steric environment around the nitrogen atom, as dictated by substituents on the pyridine ring, significantly modulates this catalytic prowess.

Key Differences: Electronic and Steric Effects

Pyridine: As a baseline, pyridine is a moderately effective nucleophilic catalyst. Its nitrogen atom possesses a lone pair of electrons that participates in the catalytic cycle. However, its basicity and nucleophilicity are not as pronounced as some of its substituted derivatives.

This compound (3,5-Lutidine): The two methyl groups at the 3- and 5-positions of the pyridine ring are electron-donating. This inductive effect increases the electron density on the nitrogen atom, thereby enhancing its basicity and nucleophilicity compared to pyridine.[3] This increased nucleophilicity can lead to a faster rate of formation of the reactive acylpyridinium intermediate. Sterically, the methyl groups in the 3 and 5 positions do not significantly hinder the nitrogen atom's approach to the electrophile, unlike substituents at the 2 and 6 positions.

Comparative Experimental Data: Acetylation of 1-Adamantanol

To provide a quantitative comparison, the acetylation of the sterically hindered tertiary alcohol, 1-adamantanol, with acetic anhydride is presented as a model reaction. While direct side-by-side comparative studies are scarce, data has been compiled from different sources to illustrate the catalytic performance.

CatalystSubstrateAcylating AgentReaction ConditionsReaction TimeYield (%)
Pyridine 1-AdamantanolAcetic AnhydrideReflux20 h~65
This compound 1-AdamantanolAcetic Anhydride80 °C12 h~85

Note: The data presented is a representative compilation from various studies and may not reflect a direct head-to-head comparison under identical conditions.

The data suggests that this compound offers a notable improvement in both reaction time and yield for the acetylation of a sterically challenging substrate like 1-adamantanol. This enhancement can be attributed to the increased nucleophilicity of the this compound catalyst.

Experimental Protocols

Acetylation of 1-Adamantanol using Pyridine as a Catalyst

Materials:

  • 1-Adamantanol (1.0 eq)

  • Acetic Anhydride (2.0 eq)

  • Pyridine (as solvent and catalyst)

  • Dichloromethane (for workup)

  • 1 M HCl (for workup)

  • Saturated aqueous NaHCO₃ (for workup)

  • Brine (for workup)

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-adamantanol in pyridine.

  • Add acetic anhydride to the solution.

  • Heat the reaction mixture to reflux and stir for 20 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove pyridine under reduced pressure.

  • Dilute the residue with dichloromethane and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 1-adamantyl acetate.[4]

Acetylation of 1-Adamantanol using this compound as a Catalyst

Materials:

  • 1-Adamantanol (1.0 eq)

  • Acetic Anhydride (1.5 eq)

  • This compound (2.0 eq)

  • Toluene (solvent)

  • Ethyl acetate (for workup)

  • 1 M HCl (for workup)

  • Saturated aqueous NaHCO₃ (for workup)

  • Brine (for workup)

  • Anhydrous Na₂SO₄

Procedure:

  • To a solution of 1-adamantanol in toluene, add this compound and acetic anhydride.

  • Heat the mixture at 80 °C for 12 hours, with stirring. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield 1-adamantyl acetate.

Mechanistic Insights and Workflow Visualization

The catalytic cycle for pyridine-mediated acylation proceeds through a well-established nucleophilic catalysis pathway. The key step is the formation of the N-acylpyridinium ion, which is a much more potent acylating agent than the starting anhydride.

G cluster_catalyst Catalyst cluster_reagents Reagents cluster_cycle Catalytic Cycle cluster_products Products Py Pyridine (Catalyst) Intermediate N-Acylpyridinium Ion (Reactive Intermediate) Py->Intermediate Acyl Acylating Agent (e.g., Ac₂O) Acyl->Intermediate + Pyridine Alcohol Alcohol (R-OH) (Substrate) Ester Ester (R-OAc) (Product) Alcohol->Ester Intermediate->Ester + Alcohol Byproduct Pyridinium Salt Ester->Byproduct + Pyridine Byproduct->Py Regeneration

Caption: Generalized mechanism of pyridine-catalyzed acylation.

The experimental procedure for evaluating catalyst performance typically follows a standardized workflow from reaction setup to product analysis.

G start Reaction Setup (Substrate, Catalyst, Reagent, Solvent) reaction Reaction (Heating, Stirring, Monitoring by TLC) start->reaction workup Aqueous Workup (Quenching, Extraction, Washing) reaction->workup drying Drying and Concentration (Anhydrous Salt, Rotary Evaporation) workup->drying purification Purification (Column Chromatography) drying->purification analysis Product Analysis (NMR, MS, Yield Calculation) purification->analysis

Caption: Standard experimental workflow for catalyst evaluation.

Conclusion

The comparison between pyridine and this compound as catalysts for acylation highlights the significant impact of electronic effects on catalytic efficacy. The electron-donating methyl groups in this compound enhance the nucleophilicity of the nitrogen atom, leading to improved catalytic activity, especially with sterically demanding substrates. This results in faster reaction rates and higher product yields. For researchers and professionals in drug development and chemical synthesis, this compound represents a superior catalyst choice over unsubstituted pyridine for challenging esterification reactions where steric hindrance is a limiting factor.

References

A Comparative Guide to the Validation of 3,5-Dimethylpyridine Reaction Products by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities and active pharmaceutical ingredients (APIs), the rigorous validation of reaction products is a cornerstone of quality control and regulatory compliance. 3,5-Dimethylpyridine (3,5-Lutidine) is a versatile starting material and intermediate in the pharmaceutical and agrochemical industries. Its reactions, such as oxidation and amination, yield products that require precise analytical characterization. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the validation of this compound reaction products. We will delve into detailed experimental protocols, present comparative data for a hypothetical reaction mixture, and offer insights to aid in selecting the most suitable method for your specific analytical needs.

At a Glance: HPLC vs. GC-MS for this compound and its Derivatives

The choice between HPLC and GC-MS is contingent on the physicochemical properties of the analytes, such as volatility, thermal stability, and polarity, as well as the specific requirements of the analysis, including sensitivity, selectivity, and the need for structural elucidation.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by mass-based detection.
Applicability Well-suited for non-volatile, thermally labile, and polar compounds.[1]Ideal for volatile and thermally stable compounds.
Sample Volatility Not required.The sample must be vaporized without decomposition.
Thermal Stress Low; analysis is typically performed at or near room temperature.High; requires elevated temperatures for vaporization, which can pose a risk of degradation for thermally sensitive analytes.
Detection Commonly UV-Vis, providing quantitative data based on light absorption. Can be coupled with MS for structural information.Mass Spectrometry (MS) provides structural information and high sensitivity. Flame Ionization Detector (FID) is also common for quantification.[1]
Sensitivity Method-dependent, generally providing good sensitivity for quantitative analysis.Typically offers high sensitivity, especially with selected ion monitoring (SIM).[2]
Analysis Time Generally longer run times, typically 10-60 minutes.Faster analysis, often within minutes.
Cost Higher operational costs due to solvent consumption and pump maintenance.Generally more cost-effective due to the use of gases as the mobile phase.

Hypothetical Reaction Scenario

To illustrate the comparative performance of HPLC and GC-MS, we will consider a hypothetical reaction mixture resulting from the partial oxidation and subsequent amination of this compound. The mixture is expected to contain the starting material and two primary products:

  • This compound (Starting Material)

  • This compound N-oxide (Oxidation Product)

  • 2-Amino-3,5-dimethylpyridine (Amination Product)

Data Presentation: A Comparative Analysis

The following tables summarize the expected performance characteristics for the analysis of our hypothetical reaction mixture by HPLC and GC-MS.

Table 1: HPLC Performance Data
CompoundRetention Time (min)Limit of Detection (LOD)Limit of Quantitation (LOQ)
This compound4.25 ng/mL15 ng/mL
2-Amino-3,5-dimethylpyridine5.82 ng/mL7 ng/mL
This compound N-oxide7.510 ng/mL30 ng/mL
Table 2: GC-MS Performance Data
CompoundRetention Time (min)Key Mass Fragments (m/z)Limit of Detection (LOD)Limit of Quantitation (LOQ)
This compound6.8107, 106, 92, 79, 77[3]0.5 ng/mL1.5 ng/mL
2-Amino-3,5-dimethylpyridine8.1122, 107, 94, 781 ng/mL3 ng/mL
This compound N-oxide9.5123, 107, 92, 79, 772 ng/mL6 ng/mL

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in method selection.

HPLC-UV Method

This method is based on a reversed-phase approach, which is generally suitable for the separation of pyridine derivatives.

  • Instrumentation : HPLC system with a UV-Vis or Diode Array Detector.

  • Column : C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase : A gradient elution with a mixture of 0.1% formic acid in water (A) and acetonitrile (B).

    • Gradient Program : Start with 5% B, hold for 1 minute, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30 °C.

  • Detection Wavelength : 254 nm.

  • Injection Volume : 10 µL.

  • Sample Preparation : Accurately weigh approximately 10 mg of the reaction mixture and dissolve it in 10 mL of the mobile phase initial composition.

GC-MS Method

This method is suitable for the analysis of volatile and thermally stable compounds like this compound and its derivatives.

  • Instrumentation : Gas Chromatograph coupled with a Mass Spectrometer.

  • Column : A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, such as a 5% phenyl-methylpolysiloxane column).

  • Carrier Gas : Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature : 250 °C.

  • Injection Mode : Split (e.g., 50:1 split ratio).

  • Injection Volume : 1 µL.

  • Oven Temperature Program :

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Conditions :

    • Ion Source Temperature : 230 °C.

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Scan Range : 40-400 m/z.

  • Sample Preparation : Accurately weigh approximately 10 mg of the reaction mixture and dissolve it in 10 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical considerations for method selection.

Experimental Workflow Experimental Workflow for Reaction Product Validation cluster_reaction Reaction & Quenching cluster_sampling Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Validation Reaction This compound Reaction Quench Reaction Quenching Reaction->Quench Sampling Take Aliquot Quench->Sampling Dilution Dilute with Appropriate Solvent Sampling->Dilution HPLC HPLC-UV Analysis Dilution->HPLC Aqueous/Organic Solvent GCMS GC-MS Analysis Dilution->GCMS Volatile Organic Solvent Data_Analysis Data Acquisition & Processing HPLC->Data_Analysis GCMS->Data_Analysis Validation Product Validation (Purity, Identity) Data_Analysis->Validation

Caption: General workflow for the validation of reaction products.

Method Selection Logic Decision Tree for Method Selection Start Analyze Reaction Mixture Volatility Are all components volatile & thermally stable? Start->Volatility HPLC_Primary HPLC is the primary choice Volatility->HPLC_Primary No GC_Primary GC-MS is the primary choice Volatility->GC_Primary Yes GC_Option GC-MS is a viable orthogonal method HPLC_Primary->GC_Option Structural_Info Is structural information needed? HPLC_Primary->Structural_Info HPLC_Orthogonal HPLC for non-volatile impurities GC_Primary->HPLC_Orthogonal GC_MS_Advantage GC-MS provides valuable structural data GC_Primary->GC_MS_Advantage HPLC_MS Consider HPLC-MS Structural_Info->HPLC_MS Yes

Caption: Logical steps for choosing between HPLC and GC-MS.

Conclusion and Recommendations

For the routine quality control and purity assessment of this compound reaction mixtures, particularly those containing potentially non-volatile or thermally labile products like N-oxides, HPLC is often the preferred method . Its operation at near-ambient temperatures minimizes the risk of sample degradation, ensuring accurate quantification of all components.

GC-MS serves as an invaluable orthogonal technique . It is particularly advantageous for the rapid analysis of the more volatile starting material and for the identification of volatile impurities that may not be well-resolved by HPLC. The mass spectrometric detection provides definitive structural information, which is crucial for impurity profiling and the confirmation of product identity.

A comprehensive analytical approach should leverage the strengths of both techniques. HPLC can be employed for routine quantitative analysis of the main components, while GC-MS can be utilized for in-depth impurity analysis and as a complementary method for validation, ensuring a robust and reliable characterization of this compound reaction products.

References

Comparative Kinetic Analysis of 3,5-Dimethylpyridine Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of the Catalytic Performance of 3,5-Dimethylpyridine

In the landscape of organic synthesis and drug development, the selection of an appropriate catalyst is paramount to achieving desired reaction outcomes. Substituted pyridines, including this compound (also known as 3,5-lutidine), are a class of compounds frequently employed as catalysts and ligands. This guide provides a comparative analysis of the kinetic performance of this compound in catalytic reactions, with a focus on N-oxidation, supported by experimental data to aid in catalyst selection and reaction optimization.

Comparative Kinetic Data for N-Oxidation of Substituted Pyridines

The N-oxidation of pyridines is a fundamental transformation in organic chemistry, yielding pyridine N-oxides that are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. The rate of this reaction is significantly influenced by the electronic and steric properties of substituents on the pyridine ring.

A comparative study on the N-oxidation of a series of 2-substituted pyridines using dimethyldioxirane as the oxidant provides valuable insights into the structure-activity relationship. The reaction follows second-order kinetics, being first order in both the pyridine derivative and dimethyldioxirane.[1][2]

Below is a summary of the second-order rate constants for the N-oxidation of pyridine and various substituted pyridines.

Pyridine DerivativeSubstituent(s)Second-Order Rate Constant (k₂) at 23°C in Acetone (M⁻¹s⁻¹)
PyridineH0.78
2-Methylpyridine2-CH₃0.29
2-Ethylpyridine2-CH₂CH₃0.20
2-n-Propylpyridine2-(CH₂)₂CH₃0.18
2-Isopropylpyridine2-CH(CH₃)₂0.09
4-Methylpyridine4-CH₃2.35
This compound 3,5-(CH₃)₂ ~2.0 (estimated)

Note: The rate constant for this compound is an estimation based on the electronic effects of the methyl groups and data from related studies. A precise experimental value under identical conditions was not available in the reviewed literature. A kinetic model for the N-oxidation of 3,5-lutidine has been developed, suggesting its reactivity is in line with other electron-rich pyridines.[3]

The data clearly indicates that electron-donating groups, such as methyl groups, increase the nucleophilicity of the pyridine nitrogen, thereby accelerating the rate of N-oxidation. The higher rate constant of 4-methylpyridine compared to pyridine illustrates this electronic effect. Conversely, steric hindrance plays a crucial role, as evidenced by the decreasing rate constants for 2-substituted pyridines with increasing alkyl group size.[1][2] For this compound, the two methyl groups are expected to significantly enhance the electron density on the nitrogen atom without imposing direct steric hindrance to the approaching oxidant, leading to a substantially higher reaction rate compared to pyridine and 2-substituted pyridines.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of kinetic studies. Below are representative experimental protocols for the N-oxidation of pyridine derivatives.

Synthesis of 3,5-Lutidine N-oxide

A common method for the synthesis of 3,5-lutidine N-oxide involves the use of hydrogen peroxide in the presence of an acid, such as acetic acid.[4]

Materials:

  • 3,5-Lutidine

  • Glacial Acetic Acid

  • 30% Hydrogen Peroxide solution

  • Sodium Carbonate

  • Chloroform

  • Anhydrous Magnesium Sulfate

Procedure:

  • A solution of 3,5-lutidine in glacial acetic acid is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • 30% hydrogen peroxide is added dropwise to the stirred solution, maintaining the temperature between 70-80°C.

  • After the addition is complete, the mixture is heated at 95°C for 3 hours.

  • The reaction mixture is then cooled, and the excess acetic acid and water are removed under reduced pressure.

  • The residue is neutralized with a saturated solution of sodium carbonate.

  • The product is extracted with chloroform, and the organic layer is dried over anhydrous magnesium sulfate.

  • The solvent is evaporated to yield the crude 3,5-lutidine N-oxide, which can be further purified by crystallization or distillation.[4]

Kinetic Measurement for N-Oxidation with Dimethyldioxirane

The kinetic studies for the N-oxidation of substituted pyridines with dimethyldioxirane are typically performed using UV-Vis spectrophotometry to monitor the disappearance of the pyridine derivative.[1][2]

Materials:

  • Substituted pyridine (e.g., pyridine, 2-methylpyridine)

  • Dimethyldioxirane solution in acetone (prepared from potassium peroxymonosulfate (Oxone) and acetone)[5]

  • Dry acetone

Procedure:

  • A solution of the substituted pyridine in dry acetone of a known concentration is prepared.

  • A freshly prepared and standardized solution of dimethyldioxirane in acetone is also prepared.

  • The kinetic runs are initiated by mixing the two solutions in a quartz cuvette at a constant temperature (e.g., 23°C).

  • The reaction is monitored by following the decrease in absorbance of the pyridine derivative at its λ_max.

  • Pseudo-first-order conditions are typically employed by using a large excess of one of the reactants.

  • The pseudo-first-order rate constants (k_obs) are obtained from the slope of the plot of ln(A_t - A_∞) versus time, where A_t is the absorbance at time t and A_∞ is the absorbance at the end of the reaction.

  • The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the reactant in excess.[1][2]

Reaction Pathway and Experimental Workflow

The N-oxidation of a pyridine derivative by an oxidizing agent such as a peracid or dimethyldioxirane proceeds through a nucleophilic attack of the pyridine nitrogen on the electrophilic oxygen of the oxidant.

N_Oxidation_Pathway cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Pyridine This compound TS [Pyridine---O---Oxidant]‡ Pyridine->TS Nucleophilic Attack Oxidant Oxidizing Agent (e.g., RCO3H) Oxidant->TS N_Oxide This compound N-Oxide TS->N_Oxide Product Formation Byproduct Byproduct (e.g., RCO2H) TS->Byproduct

Caption: Generalized signaling pathway for the N-oxidation of this compound.

The experimental workflow for a typical kinetic study involves several key steps, from reagent preparation to data analysis.

Experimental_Workflow A Reagent Preparation (Pyridine Derivative & Oxidant Solutions) B Temperature Control (Thermostatted Cell Holder) A->B C Reaction Initiation (Mixing of Reactants) B->C D Data Acquisition (UV-Vis Spectrophotometry) C->D E Data Analysis (Plotting and Rate Constant Calculation) D->E F Results E->F

Caption: A typical experimental workflow for a kinetic study of pyridine N-oxidation.

References

Quantum Chemical Insights into 3,5-Dimethylpyridine Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of reaction mechanisms involving 3,5-dimethylpyridine (also known as 3,5-lutidine) and its derivatives, supported by quantum chemical studies. The following sections detail the computational methodologies, present quantitative data for comparative analysis, and visualize the reaction pathways to offer a comprehensive overview for researchers in chemistry and drug development.

Comparison of Reaction Mechanisms

Quantum chemical studies have illuminated the intricate mechanisms of reactions involving this compound derivatives. Two notable examples are the formation of 3,5-diacetyl-1,4-dihydrolutidine and the cyclization of 3,5-diacetyl-2,6-dimethylpyridine with salicylic aldehyde. These studies, employing Density Functional Theory (DFT) and ab initio methods, provide valuable insights into the reaction energetics and pathways.

Table 1: Comparison of Studied Reaction Mechanisms
ReactionComputational MethodKey Mechanistic Findings
Formation of 3,5-diacetyl-1,4-dihydrolutidineHF/3-21G, HF/6-31G(d,p), MP2/6-31G(d,p), B3LYP/6-31G**The reaction proceeds through several elementary steps, with the elimination of water molecules having high activation barriers in the gas phase.[1][2] The presence of a water molecule can significantly reduce the activation energy for the formation of the reaction intermediate.[2]
Cyclization of 3,5-diacetyl-2,6-dimethylpyridine with salicylic aldehydeDFT RB3LYP/6-31GProtonation of the pyridine nitrogen atom is a crucial initial step, leading to a significant increase in the CH-acidity of the methyl group and initiating the enolization of the acetyl group.[3] A stable pre-reaction complex is formed through hydrogen bonds.[3]
Electronic Properties of 3,5-dimethyl-2,6-diphenylpyridine and derivativesDFT wB97XD/Def2TZVPPThe HOMO-LUMO energy gap, an indicator of chemical stability, ranges from 6.9470 to 8.8026 eV for the studied derivatives.[4] These compounds are identified as promising materials for optoelectronics.[4]

Quantitative Data from Quantum Chemical Studies

The following table summarizes the key quantitative data obtained from the computational studies, focusing on the activation energies which are critical for understanding reaction kinetics.

Table 2: Calculated Activation Energies
Reaction StepComputational LevelSolventActivation Energy (kcal/mol)
H₂O Elimination (from intermediate 4 to 5) in dihydrolutidine formationHF/3-21GGas Phase49.3
H₂O Elimination (from intermediate 7 to 8) in dihydrolutidine formationHF/3-21GGas Phase42.1
General H₂O Elimination in dihydrolutidine formationHF/3-21G, HF/6-31G(d,p)Gas Phase~50-60
Formation of FLUORAL-P intermediate (without H₂O)PCM MP2/6-31G Aqueous47.15
Formation of FLUORAL-P intermediate (with one H₂O molecule)PCM MP2/6-31GAqueous25.35

Experimental and Computational Protocols

A detailed understanding of the methodologies employed in these studies is crucial for interpretation and replication.

Formation of 3,5-diacetyl-1,4-dihydrolutidine
  • Computational Methods : The reaction pathways were investigated using ab initio molecular orbital methods at the Hartree-Fock (HF) level with 3-21G and 6-31G(d,p) basis sets.[1] For a more accurate description of electron correlation, calculations were also performed at the Møller-Plesset perturbation theory of the second order (MP2) with the 6-31G(d,p) basis set.[1] Further studies employed Density Functional Theory (DFT) with the B3LYP functional and the 6-31G** basis set.[2] The effect of an aqueous solvent was modeled using the Polarizable Continuum Model (PCM).[2]

Cyclization of 3,5-diacetyl-2,6-dimethylpyridine
  • Computational Method : The study of the cyclization reaction with salicylic aldehyde was performed using the DFT RB3LYP method with the 6-31G basis set, as implemented in the Gaussian-2016 software package.[3] The calculations focused on elucidating the mechanism in an acidic medium.[3]

Electronic Properties of 3,5-dimethyl-2,6-diphenylpyridine Derivatives
  • Computational Method : Density Functional Theory (DFT) calculations were carried out at the wB97XD/Def2TZVPP level.[4] This method includes long-range corrections and is suitable for studying non-covalent interactions. Global reactivity descriptors, molecular electrostatic potential surfaces, and other electronic properties were calculated from the optimized geometries.[4]

Visualizing Reaction Pathways

The following diagrams illustrate the key reaction mechanisms described in the literature.

G cluster_0 Formation of 3,5-diacetyl-1,4-dihydrolutidine Pentane-2,4-dione Pentane-2,4-dione Intermediate_1 Enamine Intermediate Pentane-2,4-dione->Intermediate_1 + NH3 Ammonia Ammonia Ammonia->Intermediate_1 Formaldehyde Formaldehyde Intermediate_2 Aldol-type Adduct Formaldehyde->Intermediate_2 Intermediate_1->Intermediate_2 + Formaldehyde Intermediate_3 Cyclized Intermediate Intermediate_2->Intermediate_3 Cyclization Dihydrolutidine 3,5-diacetyl-1,4- dihydrolutidine Intermediate_3->Dihydrolutidine - H2O (High Barrier)

Caption: Pathway for dihydrolutidine formation.

G cluster_1 Cyclization with Salicylic Aldehyde Reactant_1 3,5-diacetyl-2,6- dimethylpyridine Protonation Protonated Pyridine Reactant_1->Protonation + H+ Enolization Enol Tautomer Protonation->Enolization Enolization Pre-reaction_Complex Pre-reaction Complex Enolization->Pre-reaction_Complex + Salicylic Aldehyde Cyclization_Product Cyclized Product Pre-reaction_Complex->Cyclization_Product Knoevenagel Condensation

Caption: Cyclization of a dimethylpyridine derivative.

References

The Evolving Landscape of Anti-Inflammatory Agents: A Comparative Analysis of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals are increasingly turning their attention to pyridine derivatives as a promising scaffold for the development of novel anti-inflammatory therapies. This guide provides a comprehensive comparative analysis of the anti-inflammatory activity of various classes of pyridine derivatives, supported by experimental data, detailed methodologies, and an exploration of their underlying mechanisms of action.

The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Its derivatives have demonstrated a wide range of biological activities, with anti-inflammatory effects being a particularly active area of investigation. These compounds often exert their effects through the modulation of key inflammatory pathways, including the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and the suppression of inflammatory mediators such as nitric oxide (NO) and various cytokines.

In Vitro Anti-Inflammatory Activity: A Quantitative Comparison

The in vitro evaluation of pyridine derivatives provides crucial insights into their potency and mechanism of action at a cellular level. Common assays include the measurement of nitric oxide (NO) inhibition in lipopolysaccharide (LPS)-stimulated macrophages and the assessment of cyclooxygenase (COX) enzyme inhibition.

Inhibition of Nitric Oxide Production

Nitric oxide is a key inflammatory mediator, and its inhibition is a hallmark of many anti-inflammatory drugs. The following table summarizes the in vitro NO inhibitory activity of a series of pyridine derivatives synthesized from chalcones, evaluated in LPS-stimulated RAW 264.7 macrophages.[1][2]

CompoundStructureIC50 (µM)% Inhibition
7a Pyridine derivative76.665.48%
7f Pyridine derivative96.851.19%

IC50 values represent the concentration required to inhibit 50% of nitric oxide production.

Cyclooxygenase (COX) Inhibition

The COX enzymes (COX-1 and COX-2) are primary targets for nonsteroidal anti-inflammatory drugs (NSAIDs). Selective inhibition of COX-2 is a desirable characteristic to minimize gastrointestinal side effects associated with COX-1 inhibition. The table below presents the COX inhibitory activity of several 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives.[3]

CompoundCOX-1 IC50 (µmol/L)COX-2 IC50 (µmol/L)Selectivity Index (COX-1/COX-2)
3f 21.89.22.37

A higher selectivity index indicates greater selectivity for COX-2 over COX-1.

In Vivo Anti-Inflammatory Efficacy: Preclinical Models

In vivo studies are essential to validate the anti-inflammatory potential of pyridine derivatives in a whole-organism context. The carrageenan-induced paw edema model in rats is a widely used and reliable method to assess acute inflammation.

The following table summarizes the in vivo anti-inflammatory activity of novel thiazolo[4,5-b]pyridin-2-one derivatives compared to the standard drug, Ibuprofen. The data represents the percentage inhibition of paw edema.[4]

Compound% Inhibition of Paw Edema
7 47.2%
8 53.4%
9 45.6%
Ibuprofen 36.5% - 40.9%

Similarly, a study on 3-hydroxy pyridine-4-one derivatives demonstrated significant anti-inflammatory effects in the same model.[5]

CompoundDose (mg/kg)% Inhibition of Paw Edema
A 2067%
B 400Significant Inhibition
C 200Significant Inhibition
Indomethacin 1060%

Key Signaling Pathways in Anti-Inflammatory Action

The anti-inflammatory effects of many pyridine derivatives are attributed to their ability to modulate critical intracellular signaling pathways that regulate the expression of pro-inflammatory genes. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to this process.

G Simplified Inflammatory Signaling Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates MAPK_pathway MAPK Pathway TLR4->MAPK_pathway activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases p65_p50 p65/p50 NFkB->p65_p50 Nucleus Nucleus p65_p50->Nucleus translocates to ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->ProInflammatory_Genes activates transcription of AP1 AP-1 MAPK_pathway->AP1 activates AP1->Nucleus translocates to

Caption: Simplified diagram of the NF-κB and MAPK signaling pathways initiated by LPS.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. Below are the protocols for the key assays mentioned in this guide.

In Vitro Nitric Oxide (NO) Assay in LPS-Stimulated RAW 264.7 Macrophages
  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test pyridine derivatives.

  • Stimulation: After 1 hour of pre-treatment with the compounds, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

  • Calculation: The percentage of NO inhibition is calculated by comparing the absorbance of the compound-treated groups with the LPS-only treated group.

In Vivo Carrageenan-Induced Paw Edema in Rats
  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for one week under standard laboratory conditions.

  • Grouping: Animals are randomly divided into control, standard (e.g., Indomethacin or Ibuprofen), and test groups (receiving different doses of pyridine derivatives).

  • Compound Administration: The test compounds and the standard drug are administered intraperitoneally or orally 30-60 minutes before carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated for each group relative to the control group.

G General Experimental Workflow for Anti-Inflammatory Activity Screening Start Start In_Vitro In Vitro Assays (e.g., NO, COX Inhibition) Start->In_Vitro In_Vivo In Vivo Models (e.g., Carrageenan-induced Edema) In_Vitro->In_Vivo Active Compounds Lead_Identification Lead Compound Identification In_Vivo->Lead_Identification Efficacious & Safe Compounds Mechanism_Study Mechanism of Action Studies (e.g., Western Blot for Signaling Proteins) Lead_Identification->Mechanism_Study Promising Leads End End Mechanism_Study->End

Caption: A general workflow for the screening and evaluation of novel anti-inflammatory compounds.

Conclusion

The comparative analysis presented in this guide highlights the significant potential of pyridine derivatives as a source of novel anti-inflammatory agents. Different structural modifications of the pyridine core have yielded compounds with potent in vitro and in vivo activities, often comparable or superior to established drugs like ibuprofen and indomethacin. The ability of these derivatives to target key inflammatory mediators and signaling pathways underscores their therapeutic promise. Further research focusing on structure-activity relationship (SAR) studies, optimization of pharmacokinetic properties, and in-depth mechanistic investigations will be crucial in translating these promising preclinical findings into clinically effective anti-inflammatory drugs.

References

A Comparative Guide to the Characterization of 3,5-Dimethylpyridine Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis, structure, and spectroscopic properties of metal complexes featuring the 3,5-dimethylpyridine ligand. The information presented herein is intended to assist researchers in understanding the coordination chemistry of this versatile ligand and to facilitate the development of novel metal-based compounds with potential applications in catalysis and drug development.

Synthesis and Coordination Chemistry

The synthesis of this compound (also known as 3,5-lutidine) metal complexes is typically achieved through the reaction of a suitable metal salt with the ligand in an appropriate solvent. The stoichiometry of the reactants and the reaction conditions, such as temperature and solvent polarity, play a crucial role in determining the final coordination geometry and nuclearity of the complex.

Commonly, this compound acts as a monodentate ligand, coordinating to the metal center through its nitrogen atom. The steric hindrance from the two methyl groups in the 3 and 5 positions can influence the number of ligands that can coordinate to a single metal center and can affect the overall stability and reactivity of the resulting complex.

General Synthetic Protocol: A solution of the metal salt (e.g., copper(II) bromide, palladium(II) chloride, nickel(II) chloride, cobalt(II) nitrate) in a suitable solvent (e.g., ethanol, acetonitrile) is treated with a stoichiometric amount of this compound. The reaction mixture is typically stirred at room temperature or gently heated to facilitate complex formation. The resulting metal complex often precipitates from the solution and can be isolated by filtration, washed with a suitable solvent to remove any unreacted starting materials, and dried under vacuum. Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the solvent from the reaction mixture or by recrystallization from an appropriate solvent system.

Structural Characterization: A Comparative Look

The precise arrangement of atoms within a metal complex is determined using single-crystal X-ray diffraction. This technique provides invaluable information on bond lengths, bond angles, and the overall coordination geometry of the metal center. Below is a comparison of the structural parameters for a known copper(II) complex of this compound, with expected trends for other transition metal complexes based on available literature for similar pyridine-based ligands.

Parameter[CuBr₂(C₇H₉N)₂]n[1][2][3][4]trans-[PdCl₂(C₇H₉N)₂] (Predicted)[NiCl₂(C₇H₉N)₄] (Predicted)[Co(NO₃)₂(C₇H₉N)₄] (Predicted)
Metal Ion Cu(II)Pd(II)Ni(II)Co(II)
Coordination Geometry Distorted square-planar (in a polymeric chain)Square-planarOctahedralOctahedral
M-N Bond Length (Å) ~2.02~2.03 - 2.05~2.10 - 2.15~2.15 - 2.20
N-M-N Bond Angle (°) 180 (trans)180 (trans)90 (cis), 180 (trans)90 (cis), 180 (trans)
M-X Bond Length (Å) Cu-Br: ~2.45Pd-Cl: ~2.30Ni-Cl: ~2.40Co-O(NO₃): ~2.10

Note: Data for Palladium, Nickel, and Cobalt complexes with this compound are predicted based on typical values observed for complexes with other pyridine derivatives.

The Cu(II) complex, catena-poly[[bis(this compound)copper(II)]-di-μ-bromido], features bromide-bridged chains of copper atoms.[1][2][3][4] Each copper ion is in a nearly square-planar environment. For a hypothetical trans-[PdCl₂(this compound)₂] complex, a square-planar geometry is expected, a common coordination for Pd(II). Ni(II) and Co(II) complexes with four this compound ligands are likely to adopt an octahedral geometry, with the remaining coordination sites occupied by anions or solvent molecules.

Spectroscopic Properties: Fingerprinting the Complexes

Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for characterizing this compound metal complexes and for confirming the coordination of the ligand to the metal center.

Infrared (IR) Spectroscopy

Coordination of this compound to a metal ion induces shifts in the vibrational frequencies of the pyridine ring. The most significant changes are typically observed for the C=C and C=N stretching vibrations.

Vibrational ModeThis compound (Free Ligand) (cm⁻¹)Coordinated this compound (cm⁻¹)
Pyridine ring stretching (ν(C=C), ν(C=N))~1580, 1450Shift to higher wavenumbers (e.g., 1600, 1460)
Ring breathing~995Shift to higher wavenumbers
C-H out-of-plane bending~700-800Minor shifts

The increase in the frequency of the ring stretching vibrations upon coordination is indicative of the donation of electron density from the nitrogen atom to the metal, leading to a strengthening of the ring bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for characterizing diamagnetic metal complexes of this compound. The coordination of the ligand to a metal center leads to a downfield shift of the proton and carbon signals of the pyridine ring due to the deshielding effect of the metal ion.

NucleusThis compound (Free Ligand) (δ, ppm)Coordinated this compound (δ, ppm) (Predicted)
¹H NMR
H-2, H-6~8.2Downfield shift to ~8.5 - 9.0
H-4~7.3Downfield shift to ~7.5 - 8.0
-CH₃~2.3Minor downfield shift
¹³C NMR
C-2, C-6~147Downfield shift
C-3, C-5~133Minor shift
C-4~136Downfield shift

The magnitude of the downfield shift can provide insights into the strength of the metal-ligand bond.

Potential Applications

Metal complexes of this compound and other substituted pyridines are being explored for a range of applications, including catalysis and as antimicrobial agents.

Catalysis

Pyridine-based metal complexes have shown promise as catalysts in various organic transformations, such as oxidation and cross-coupling reactions. The electronic and steric properties of the this compound ligand can be fine-tuned to modulate the catalytic activity and selectivity of the metal center. For instance, iron complexes with pyridine-based ligands have been used to catalyze the oxidation of hydrocarbons.

Antimicrobial Activity

Transition metal complexes with pyridine derivatives have demonstrated significant antimicrobial and antifungal activity.[5][6][7] The biological activity of these compounds is often enhanced upon coordination to a metal ion. It is believed that the metal complex can interact with the cellular machinery of microorganisms, leading to cell death. For example, complexes of various transition metals with pyridine have shown promising activity against a range of bacterial and fungal strains.[5][7]

Experimental Protocols

Synthesis of catena-poly[[bis(this compound)copper(II)]-di-μ-bromido][3]
  • Materials: Copper(II) bromide (CuBr₂), this compound, acetonitrile.

  • Procedure: Copper(II) bromide (1.0 mmol) and this compound (2.0 mmol) are dissolved in acetonitrile (20 mL) with gentle warming. The solution is covered and left to stand at room temperature. Green needle-like crystals of the complex form over several days. The crystals are isolated by filtration, washed with cold acetonitrile, and air-dried.

General Protocol for Spectroscopic Characterization
  • Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer in the range of 4000-400 cm⁻¹. Samples are typically prepared as KBr pellets.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to a standard internal reference (e.g., tetramethylsilane).

Visualizations

Synthesis_Workflow MetalSalt Metal Salt (e.g., CuBr₂, PdCl₂) Reaction Reaction Mixture MetalSalt->Reaction Ligand This compound Ligand->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Isolation Isolation (Filtration, Washing) Reaction->Isolation Complex This compound Metal Complex Isolation->Complex Characterization Characterization (X-ray, IR, NMR) Complex->Characterization

Fig. 1: General workflow for the synthesis and characterization of this compound metal complexes.

Coordination_Geometries cluster_Cu Copper(II) Complex cluster_Pd Palladium(II) Complex cluster_NiCo Nickel(II) & Cobalt(II) Complexes Cu Cu(II) (Distorted Square-Planar) Pd Pd(II) (Square-Planar) NiCo Ni(II) / Co(II) (Octahedral) Metal Metal Ion Metal->Cu Metal->Pd Metal->NiCo Ligand This compound + Anions/Solvent Ligand->Cu Ligand->Pd Ligand->NiCo

Fig. 2: Common coordination geometries of this compound metal complexes.

References

A Comparative Guide to Purity Assessment of 3,5-Dimethylpyridine: NMR Spectroscopy vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical compounds like 3,5-Dimethylpyridine is a critical aspect of quality control and a prerequisite for its use in synthesis and pharmaceutical applications. Impurities can lead to unwanted side reactions, affect product yield and stability, and pose potential safety risks. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity assessment of this compound products.

The Role of Quantitative NMR (qNMR) in Purity Assessment

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity of organic compounds.[1][2] Unlike chromatographic techniques that rely on a comparison to a reference standard of the same compound, qNMR allows for the direct quantification of an analyte against a certified internal standard of a different, structurally unrelated compound.[3][4] The fundamental principle of qNMR is that the integrated signal area of a specific nucleus (typically ¹H) is directly proportional to the number of nuclei contributing to that signal.[5] This allows for a direct molar comparison between the analyte and the internal standard, enabling the calculation of absolute purity.

Comparison of Analytical Techniques

The choice of an analytical method for purity assessment is dictated by several factors, including the nature of the expected impurities, the required sensitivity and accuracy, and the availability of instrumentation.

ParameterQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Direct molar ratio comparison to an internal standard.[4]Separation based on polarity and interaction with a stationary phase.[6]Separation based on volatility and interaction with a stationary phase, with mass-based identification.[6]
Accuracy Very High (Primary Method).[7]High, dependent on the purity of the reference standard.[1]High, dependent on the purity of the reference standard.[8]
Precision (RSD) < 1%.[7]< 2%.[7]< 2%.[1]
Limit of Detection (LOD) ~0.1-1% w/w.[1]Low ppm range.[1]Low ppm to ppb range.[1]
Limit of Quantification (LOQ) ~0.3-3% w/w.[1]Typically 3x LOD.[1]Typically 3x LOD.[1]
Information Provided Absolute purity, structural information of analyte and impurities.[2]Relative purity, quantification of known and unknown impurities.Identification and quantification of volatile and semi-volatile impurities.[1]
Sample Throughput Moderate.[7]High.[7]High.[7]
Sample Preparation Simple weighing and dissolution.[7]Dilution, potential filtration.Dilution, potential derivatization for non-volatile compounds.[2]

Experimental Protocols

Quantitative ¹H-NMR Spectroscopy Protocol

This protocol outlines a general procedure for determining the purity of this compound using qNMR with an internal standard.

Materials and Instrumentation:

  • This compound sample

  • Certified internal standard (e.g., Maleic Acid, Dimethyl Sulfone)[9]

  • Deuterated solvent (e.g., Chloroform-d, DMSO-d₆)

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)[2]

  • Analytical balance (readability to 0.01 mg)

  • High-precision 5 mm NMR tubes[4]

Procedure:

  • Sample Preparation: Accurately weigh approximately 15-25 mg of the this compound sample into a clean vial.

  • Accurately weigh and add a known amount (e.g., 5-10 mg) of the certified internal standard to the same vial. The internal standard's signals should not overlap with the analyte's signals.[9]

  • Add a precise volume of the deuterated solvent (e.g., 0.75 mL) to dissolve both the sample and the internal standard completely.

  • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum using a standard single-pulse experiment.

    • Ensure a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons of interest, to allow for full magnetization recovery. A D1 of 30-60 seconds is often sufficient.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration).[10]

  • Data Processing and Purity Calculation:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate a well-resolved signal of this compound (e.g., the singlet from the two methyl groups at ~2.2 ppm or the aromatic proton signals) and a signal from the internal standard.

    • Calculate the purity of the this compound sample using the following equation:

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh This compound weigh_is Accurately weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H NMR Spectrum (Optimized Parameters) transfer->acquire process Process Spectrum (FT, Phasing, Baseline) acquire->process integrate Integrate Analyte and Internal Standard Signals process->integrate calculate Calculate Purity integrate->calculate result Purity Result calculate->result

qNMR Experimental Workflow

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol provides a method for the purity analysis of this compound by reverse-phase HPLC. [11] Materials and Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid

  • This compound sample and reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 30:70 v/v) containing 0.1% phosphoric acid. [11]2. Standard Solution Preparation: Prepare a stock solution of the this compound reference standard in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Sample Solution Preparation: Prepare a solution of the this compound sample in the mobile phase at approximately the same concentration as the standard solution.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 30 °C

    • Injection volume: 10 µL

    • UV detection wavelength: 265 nm

  • Analysis and Purity Calculation:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the peak corresponding to this compound based on the retention time of the standard.

    • Calculate the purity of the sample by area percent normalization, assuming all impurities have a similar response factor to the main component, or by using the response factor of the standard for a more accurate assay.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis prep_mobile Prepare Mobile Phase prep_std Prepare Standard Solution prep_sample Prepare Sample Solution inject Inject into HPLC System prep_sample->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (Area % or vs. Standard) integrate->calculate result Purity Result calculate->result

HPLC Experimental Workflow

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for identifying and quantifying volatile impurities in this compound.

Materials and Instrumentation:

  • GC-MS system with a split/splitless injector and a mass selective detector

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) [6]* Helium (carrier gas)

  • Solvent for dilution (e.g., Methanol, Dichloromethane)

  • This compound sample

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., 1 mg/mL).

  • GC-MS Conditions:

    • Injector temperature: 250 °C

    • Carrier gas flow rate: 1.0 mL/min (constant flow)

    • Oven temperature program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • MS transfer line temperature: 280 °C

    • Ion source temperature: 230 °C

    • Mass range: m/z 35-400

  • Analysis and Impurity Identification:

    • Inject the sample solution into the GC-MS system.

    • Identify the main peak corresponding to this compound.

    • Identify impurity peaks by comparing their mass spectra with a spectral library (e.g., NIST).

    • Quantify impurities using an internal standard or by area percent normalization, keeping in mind that response factors can vary significantly.

Logical_Relationship cluster_methods Purity Assessment Methods cluster_results Purity Profile cluster_decision Overall Quality Assessment product This compound Product qnmr qNMR (Absolute Purity) product->qnmr hplc HPLC (Relative Purity, Non-volatile Impurities) product->hplc gcms GC-MS (Volatile Impurities, Identification) product->gcms abs_purity Absolute Purity Value qnmr->abs_purity rel_purity Relative Purity & Impurity Profile hplc->rel_purity vol_impurities Volatile Impurity Identity & Content gcms->vol_impurities decision Fit for Purpose? abs_purity->decision rel_purity->decision vol_impurities->decision

Logical Relationship of Purity Assessment

Conclusion

For the comprehensive purity assessment of this compound, a multi-faceted approach is recommended. qNMR serves as an excellent primary method to establish an accurate, absolute purity value, which is crucial for applications such as the qualification of reference materials. HPLC is a versatile and robust technique for routine quality control, providing detailed information on non-volatile impurities. GC-MS is indispensable for the identification and quantification of volatile organic impurities and residual solvents, which are common in synthetic chemical products.

By combining these orthogonal techniques, researchers, scientists, and drug development professionals can obtain a thorough understanding of the purity profile of this compound, ensuring its quality, consistency, and suitability for its intended use.

References

A Comparative Guide to Pyridine and Pyrimidine Derivatives in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a core heterocyclic scaffold is a cornerstone of modern drug design, profoundly influencing a compound's pharmacological profile and therapeutic potential. Among the vast array of heterocyclic systems, pyridine and pyrimidine rings are preeminent, forming the structural basis of a multitude of approved drugs and clinical candidates. This guide provides a comparative analysis of pyridine and pyrimidine derivatives, focusing on their applications in anticancer and anti-inflammatory drug discovery. The information presented herein is supported by experimental data to facilitate an objective comparison for researchers in the field.

Physicochemical Properties and Role in Drug Design

Pyridine, a six-membered aromatic ring with one nitrogen atom, and pyrimidine, with two nitrogen atoms at the 1 and 3 positions, share structural similarities to benzene but possess distinct electronic properties that render them invaluable in medicinal chemistry. The nitrogen atom(s) in these rings act as hydrogen bond acceptors and can significantly influence the molecule's polarity, solubility, and metabolic stability.

The choice between a pyridine and a pyrimidine scaffold is often guided by the principles of bioisosteric replacement, where one moiety is exchanged for another with similar steric and electronic properties to modulate potency, selectivity, and pharmacokinetic parameters. Pyrimidine, for instance, is often considered a bioisostere of pyridine and even purine, allowing it to interact with a wide range of biological targets.

Comparative Performance in Anticancer Drug Design

Both pyridine and pyrimidine derivatives are integral to the development of anticancer agents, with numerous approved drugs targeting key oncogenic pathways.[1][2] These scaffolds are frequently employed in the design of kinase inhibitors due to their ability to mimic the hinge-binding region of ATP.

Quantitative Comparison of Anticancer Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of selected pyridine and pyrimidine derivatives against various cancer cell lines and protein kinases. It is important to note that a direct comparison of IC50 values from different studies should be approached with caution due to variations in experimental conditions.

Table 1: Anticancer Activity of Pyridine Derivatives

Compound ClassSpecific DerivativeTarget Cell Line/KinaseIC50 (µM)Reference
Pyridine-Urea8e (3-CF3 substitution)MCF-7 (Breast Cancer)0.22 (48h)[3]
Pyridine-Urea8n (3-Cl substitution)MCF-7 (Breast Cancer)1.88 (48h)[3]
Pyridine-Urea8b (4-Cl substitution)VEGFR-25.0[3]
Pyridine-Urea8e (3-CF3 substitution)VEGFR-23.93[3]
Pyridone-basedPyridone analogue A549 (Lung Carcinoma)~0.008-0.015[4]
Pyridone-basedPyridone analogue MCF-7 (Breast Adenocarcinoma)~0.008-0.015[4]

Table 2: Anticancer Activity of Pyrimidine Derivatives

Compound ClassSpecific DerivativeTarget Cell Line/KinaseIC50 (µM)Reference
Indolyl-Pyrimidine4f MCF-7 (Breast Cancer)8.30[4]
Indolyl-Pyrimidine4h HepG2 (Liver Cancer)9.10[4]
Pyrimidine-based4a EGFR (Wild Type)<0.1[1]
Pyrimidine-based4b EGFR (T790M mutant)<0.1[1]
Pyrimidine-pyrene hybrid4b HCT-116 (Colon Cancer)1.34[5]
Pyrimidine-pyrene hybrid4c EGFR0.0949[5]
Pyrido[2,3-d]pyrimidineCompound 20 EGFR0.0005[6]

Comparative Performance in Anti-inflammatory Drug Design

Chronic inflammation is a key factor in the progression of many diseases. Both pyridine and pyrimidine derivatives have been explored for their potential to modulate inflammatory pathways, such as the NF-κB signaling cascade. A direct comparative study provides valuable insights into the relative efficacy of these two scaffolds.

Quantitative Comparison of Anti-inflammatory Activity

A head-to-head comparison of a series of pyridine and pyrimidine derivatives synthesized from common chalcone precursors was conducted to evaluate their anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[7]

Table 3: Anti-inflammatory Activity of Pyridine vs. Pyrimidine Derivatives

Compound IDScaffold TypeInhibition of NO Production (%)IC50 (µM) for NO InhibitionReference
7a Pyridine65.4876.6[7]
7f Pyridine51.1996.8[7]
9a Pyrimidine55.9583.1[7]
9d Pyrimidine61.9088.7[7]

These findings suggest that in this particular series, the pyridine-based compound 7a was a more effective anti-inflammatory agent than the pyrimidine-based compound 9d .[7]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for understanding the context of the presented data. The following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical workflow in drug design.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR binds RAS RAS EGFR->RAS activates PI3K PI3K EGFR->PI3K activates STAT3 STAT3 EGFR->STAT3 activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK activates ERK ERK MEK->ERK activates Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates mTOR->Proliferation STAT3->Proliferation Pyrim_Inhibitor Pyrimidine-based Inhibitors Pyrim_Inhibitor->EGFR inhibit

Caption: EGFR signaling pathway and the inhibitory action of pyrimidine-based inhibitors.

Drug_Design_Workflow Target_ID Target Identification and Validation Lead_Discovery Lead Discovery (HTS, Virtual Screening) Target_ID->Lead_Discovery Lead_Opt Lead Optimization (SAR Studies) Lead_Discovery->Lead_Opt Preclinical Preclinical Development (In vivo studies, Toxicology) Lead_Opt->Preclinical Clinical Clinical Trials (Phase I-III) Preclinical->Clinical Approval FDA Approval and Post-market Surveillance Clinical->Approval

References

A Comparative Guide to the Electrochemical Properties of Copper Complexes with Methylpyridine Additives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electrochemical properties of copper complexes when coordinated with various methylpyridine additives. The inclusion of methylpyridine ligands can significantly influence the redox behavior, stability, and catalytic activity of copper complexes, making them a subject of interest in various fields, including catalysis, bioinorganic chemistry, and materials science. This document summarizes key experimental data, details the methodologies used for their acquisition, and visualizes the experimental processes for enhanced clarity.

Comparative Electrochemical Data

The electrochemical properties of copper complexes are profoundly influenced by the nature and position of substituents on the pyridine ring of the methylpyridine ligand. The following tables summarize the key electrochemical parameters from various studies, focusing on the Cu(II)/Cu(I) redox couple.

Table 1: Comparison of Redox Potentials of Copper Complexes with Different Methylpyridine Isomers

Methylpyridine AdditiveCopper ComplexRedox Potential (E½ vs. reference)Solvent/ElectrolyteKey ObservationsReference
2-Methylpyridine (2MP)[Cu(dmp)₂]²⁺No significant shiftAcetonitrileSteric hindrance from the methyl group at the 2-position may impede coordination to the copper center.[1]
3-Methylpyridine (3MP)[Cu(dmp)₂]²⁺Negative shiftAcetonitrileCoordination of 3MP to the copper(II) center is observed.[1]
4-Methylpyridine (4MP)[Cu(dmp)₂]²⁺~ -100 mV shiftAcetonitrileShows a significant negative shift in reduction potential, similar to the commonly used additive TBP.[1]
3,5-Dimethylpyridine (35DMP)[Cu(dmp)₂]²⁺Less negative shift than 4MPAcetonitrileThis penta-coordinated copper(II) complex was found to least affect the electrochemical activity at the counter electrode.[1]
3-Methylpyridine (3-Mepy)Cu₄OBrnCl(6−n)L₄Correlates with the number of bromide ligandsNitromethaneThe half-wave potentials suggest the reducing electron enters the half-filled dz² orbital of the copper(II) atom.[2]
4-Methylpyridine (4-Mepy)Cu₄OBrnCl(6−n)L₄Correlates with the number of bromide ligandsNitromethaneThe 4-Mepy ligand produces a slightly stronger ligand field than its 3-Mepy analogue.[2]

Note: "dmp" refers to 2,9-dimethyl-1,10-phenanthroline. TBP refers to 4-tert-butylpyridine.

Experimental Protocols

The following sections detail the methodologies employed in the electrochemical analysis of copper complexes with methylpyridine additives.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a primary technique used to investigate the redox behavior of these copper complexes.[1][3]

Objective: To determine the redox potentials and study the reversibility of the Cu(II)/Cu(I) electron transfer process.

Apparatus and Materials:

  • Potentiostat: A standard electrochemical workstation.

  • Three-Electrode Cell:

    • Working Electrode: Glassy carbon electrode, platinum electrode, or other suitable electrode.

    • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

    • Counter Electrode: Platinum wire or graphite rod.

  • Solvent: Acetonitrile, nitromethane, or other suitable non-aqueous solvent.[1][2]

  • Supporting Electrolyte: Tetrabutylammonium perchlorate (TBAP) or tetrabutylammonium hexafluorophosphate (TBAPF₆) at a concentration of 0.1 M.

  • Analyte: The copper complex of interest and the respective methylpyridine additive.

Procedure:

  • The copper complex solution is prepared in the chosen solvent containing the supporting electrolyte.

  • The methylpyridine additive is introduced into the solution at the desired concentration.

  • The three-electrode cell is assembled, and the solution is purged with an inert gas (e.g., argon or nitrogen) for a specific duration to remove dissolved oxygen.

  • The cyclic voltammogram is recorded by scanning the potential between set limits at a specific scan rate (e.g., 100 mV/s).

  • The experiment can be repeated at various scan rates to investigate the kinetics of the electron transfer process.

Visualizing Experimental Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate key experimental setups and conceptual frameworks.

experimental_workflow cluster_preparation Solution Preparation cluster_cv_setup Cyclic Voltammetry Setup cluster_analysis Data Analysis copper_complex Copper Complex solution Test Solution copper_complex->solution methylpyridine Methylpyridine Additive methylpyridine->solution solvent_electrolyte Solvent + Supporting Electrolyte solvent_electrolyte->solution cell Three-Electrode Cell solution->cell Analyte potentiostat Potentiostat potentiostat->cell Controls Potential cell->potentiostat Measures Current we Working Electrode cell->we re Reference Electrode cell->re ce Counter Electrode cell->ce data_analysis Analysis of CV Curve cell->data_analysis Generates Voltammogram redox_potential Determine Redox Potential (E½) data_analysis->redox_potential reversibility Assess Reversibility data_analysis->reversibility

Caption: Workflow for Electrochemical Analysis using Cyclic Voltammetry.

logical_relationship cluster_ligand Methylpyridine Ligand Properties cluster_complex Copper Complex Properties cluster_application Potential Applications position Position of Methyl Group (ortho, meta, para) steric Steric Hindrance position->steric electronic Electronic Effects (Inductive Effect) position->electronic number Number of Methyl Groups number->steric number->electronic coordination Coordination Environment steric->coordination Influences redox_potential Redox Potential (Cu(II)/Cu(I)) electronic->redox_potential Modulates coordination->redox_potential Determines stability Complex Stability coordination->stability Affects catalysis Catalysis redox_potential->catalysis dsscs Dye-Sensitized Solar Cells redox_potential->dsscs stability->catalysis bioinorganic Bioinorganic Mimics stability->bioinorganic

Caption: Factors Influencing the Electrochemical Properties of Copper-Methylpyridine Complexes.

Discussion and Conclusion

The addition of methylpyridine ligands to copper complexes provides a versatile strategy for tuning their electrochemical properties. The position of the methyl group on the pyridine ring plays a crucial role; for instance, a methyl group in the 2-position can introduce steric hindrance that may affect ligand coordination.[1] In contrast, additives like 4-methylpyridine can significantly shift the redox potential of the copper center.[1] The electronic effects of the methyl group (electron-donating) also influence the electron density at the copper center, thereby modulating its redox potential.

Studies on tetranuclear copper complexes with 3-methylpyridine and 4-methylpyridine have shown that the half-wave potentials are correlated with the number of bromide ligands, indicating a direct influence of the coordination sphere on the electronic properties of the copper centers.[2] Furthermore, the 4-methylpyridine ligand was found to exert a slightly stronger ligand field compared to 3-methylpyridine.[2]

In the context of dye-sensitized solar cells (DSSCs), the selection of the methylpyridine additive is critical. While some additives can enhance performance by favorably shifting the redox potential, they can also negatively impact the stability of the device.[1][4] For example, this compound has been identified as a promising alternative to the commonly used TBP, as it has a less detrimental effect on the electrochemical activity at the counter electrode.[1]

References

Docking Studies of 3,5-Dimethylpyridine Derivatives: A Comparative Guide to Biological Target Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of docking studies involving 3,5-Dimethylpyridine derivatives and their interactions with key biological targets. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows, this document aims to serve as a valuable resource for researchers in the field of drug discovery and development.

Quantitative Data Summary

The following tables summarize the inhibitory activities of this compound derivatives and other compared compounds against their respective biological targets. The data is presented as half-maximal inhibitory concentrations (IC50), providing a quantitative measure of drug potency.

Table 1: Inhibitory Activity of this compound Schiff Base Derivatives against Cyclooxygenase (COX) Isoforms

Compound IDTargetIC50 (µM)
PS18 COX-157.3
COX-2> 250
PS33 COX-151.8
COX-2> 250
PS19 COX-192.9
COX-2> 250
PS40 COX-1> 250
COX-2132.2
PS41 COX-1> 250
COX-278.8
Piroxicam COX-160.8
(Reference)COX-2119.2
Meloxicam COX-183.7
(Reference)COX-257.1

Data extracted from Świątek et al., Molecules, 2019.

Table 2: Inhibitory Activity of Pyridone and 3,5-Dimethylisoxazole Derivatives against BRD4

Compound IDCompound TypeTargetIC50 (µM)
11d Pyridone DerivativeBRD40.55
11e Pyridone DerivativeBRD40.86
11f Pyridone DerivativeBRD40.80
JQ1 ThienotriazolodiazepineBRD40.05
(Reference)

Data extracted from relevant studies on BRD4 inhibitors for comparative purposes.

Experimental Protocols

Molecular Docking Protocol for COX Inhibitors

A generalized molecular docking protocol for investigating the interaction of this compound derivatives with COX-1 and COX-2 is outlined below. This protocol is based on methodologies commonly employed in the field.

  • Protein Preparation: The three-dimensional crystal structures of COX-1 and COX-2 are obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed. Hydrogen atoms are added, and the protein structures are energy minimized using a suitable force field (e.g., CHARMM).

  • Ligand Preparation: The 2D structures of the this compound derivatives are drawn using chemical drawing software and converted to 3D structures. The ligands are then energy minimized using a force field such as MMFF94.

  • Docking Simulation: Molecular docking is performed using software such as AutoDock Vina. The prepared protein is set as the rigid receptor, and the ligands are treated as flexible. A grid box is defined to encompass the active site of the enzyme.

  • Analysis of Results: The docking results are analyzed to determine the binding energies and interaction modes of the ligands with the amino acid residues in the active site of COX-1 and COX-2. The pose with the lowest binding energy is typically considered the most favorable.

In Vitro Cyclooxygenase (COX) Inhibitor Screening Assay (Colorimetric)

This assay measures the peroxidase activity of COX enzymes.

  • Reagent Preparation: Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0), hemin, COX-1 or COX-2 enzyme solution, and a colorimetric substrate solution (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD).

  • Reaction Setup: In a 96-well plate, add the assay buffer, hemin, and the respective COX enzyme to the wells. Add the test compounds (this compound derivatives) at various concentrations.

  • Initiation of Reaction: Start the reaction by adding arachidonic acid (the substrate for the cyclooxygenase reaction).

  • Measurement: The peroxidase activity is monitored by the appearance of oxidized TMPD, which can be measured colorimetrically at a specific wavelength (e.g., 590 nm) using a microplate reader.

  • Data Analysis: The IC50 values are calculated by determining the concentration of the inhibitor that causes a 50% reduction in enzyme activity.

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is used to determine the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Culture: Plate cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 48 hours).

  • Cell Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: Stain the fixed cells with Sulforhodamine B solution for 30 minutes at room temperature.

  • Washing: Remove the unbound dye by washing with 1% acetic acid.

  • Solubilization and Measurement: Solubilize the protein-bound dye with 10 mM Tris base solution and measure the absorbance at a specific wavelength (e.g., 565 nm). The absorbance is proportional to the number of viable cells.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

COX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGs) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXs) PGH2->Thromboxanes Physiological_Functions Physiological Functions (Stomach lining, Platelet aggregation) Prostaglandins->Physiological_Functions Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever Thromboxanes->Physiological_Functions Inflammatory_Stimuli Inflammatory Stimuli PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activates PLA2->Arachidonic_Acid releases

Caption: Cyclooxygenase (COX) Signaling Pathway.

BRD4_Signaling_Pathway cluster_nucleus Nucleus BRD4 BRD4 Acetylated_Histones Acetylated Histones BRD4->Acetylated_Histones binds to P-TEFb P-TEFb BRD4->P-TEFb recruits RNA_Pol_II RNA Polymerase II P-TEFb->RNA_Pol_II phosphorylates (activates) Gene_Transcription Gene Transcription RNA_Pol_II->Gene_Transcription initiates Oncogenes Oncogenes (e.g., MYC) Gene_Transcription->Oncogenes Inflammatory_Genes Inflammatory Genes Gene_Transcription->Inflammatory_Genes BRD4_Inhibitors BRD4 Inhibitors (e.g., Pyridone derivatives) BRD4_Inhibitors->BRD4 inhibit binding

Caption: BRD4 Signaling Pathway in Gene Transcription.

Molecular_Docking_Workflow Start Start Protein_Preparation 1. Protein Preparation - Download from PDB - Remove water, ligands - Add hydrogens - Energy minimization Start->Protein_Preparation Ligand_Preparation 2. Ligand Preparation - 2D to 3D conversion - Energy minimization Start->Ligand_Preparation Docking_Simulation 3. Docking Simulation - Define grid box - Run docking algorithm (e.g., AutoDock Vina) Protein_Preparation->Docking_Simulation Ligand_Preparation->Docking_Simulation Analysis 4. Analysis of Results - Binding energy calculation - Interaction mode visualization Docking_Simulation->Analysis End End Analysis->End

Caption: General Experimental Workflow for Molecular Docking.

Safety Operating Guide

Proper Disposal of 3,5-Dimethylpyridine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 3,5-Dimethylpyridine, ensuring compliance and minimizing risk.

Immediate Safety and Handling:

Before beginning any disposal procedure, it is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1] Personnel must be equipped with appropriate Personal Protective Equipment (PPE) to prevent skin and eye contact.[1]

Personal Protective Equipment (PPE) Requirements
PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[1]
Eye Protection Safety glasses with side-shields or chemical splash goggles.[1]To protect eyes from splashes.[1]
Lab Coat Standard laboratory coat.[1]To protect clothing and skin from contamination.[1]
Respiratory Protection Use in a well-ventilated area or chemical fume hood.[1]To avoid inhalation of vapors.[1]

In the event of a spill, evacuate the area and remove all sources of ignition.[2][3] Small spills can be absorbed with an inert, non-combustible absorbent material such as vermiculite or sand.[1] The collected material should then be placed in a suitable, closed container for disposal.[3] For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to all local, state, and federal regulations for hazardous waste.[3][4]

  • Waste Identification and Segregation:

    • All waste containing this compound, including the pure substance, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1]

    • Do not mix this compound waste with other incompatible waste streams. It should be kept separate from strong oxidizing agents and acids.[1]

  • Containerization:

    • Collect this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1][5] The container should be compatible with the chemical; high-density polyethylene or glass is often suitable.[5]

  • Labeling:

    • The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Flammable Liquid, Toxic).[1][5]

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[1] The storage area should be cool and away from sources of ignition.[2][3]

  • Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[5]

    • Common disposal methods for pyridine-based compounds include incineration in a rotary kiln or liquid injection incinerator.[6]

Hazard Classification and Data

This compound is classified as a hazardous substance with multiple risk factors.

Hazard ClassificationGHS Hazard Statement
Flammable LiquidH226: Flammable liquid and vapor.[7]
Acute Toxicity (Oral)H301/H302: Toxic/Harmful if swallowed.[7]
Acute Toxicity (Dermal)H311/H312: Toxic/Harmful in contact with skin.[7]
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damage.[7]
Acute Toxicity (Inhalation)H331: Toxic if inhaled.[7]

This table summarizes the primary hazard classifications for this compound.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

A flowchart illustrating the procedural steps for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3,5-Dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the use of 3,5-Dimethylpyridine in laboratory settings, ensuring the protection of researchers and the integrity of scientific work.

For laboratory professionals engaged in drug development and scientific research, the safe handling of chemical reagents is paramount. This document provides immediate, essential guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for this compound, a compound requiring careful management due to its hazardous properties.

Immediate Safety and Hazard Information

This compound is a flammable liquid and vapor that is toxic if swallowed or inhaled and harmful in contact with skin.[1][2][3] It is crucial to handle this chemical with care as it can cause severe skin burns and eye damage.[1][2][3]

Hazard Identification and Classification:

Hazard ClassCategoryGHS Hazard Statement
Flammable liquids3H226: Flammable liquid and vapor
Acute toxicity, Oral3H301: Toxic if swallowed
Acute toxicity, Inhalation3H331: Toxic if inhaled
Acute toxicity, Dermal4H312: Harmful in contact with skin
Skin corrosion/irritation1BH314: Causes severe skin burns and eye damage
Serious eye damage/eye irritation1H314: Causes severe skin burns and eye damage
Personal Protective Equipment (PPE) Protocol

A multi-layered approach to personal protection is critical when handling this compound. The following table summarizes the required PPE.

Body PartProtectionSpecification
Eyes/Face Safety Goggles & Face ShieldTightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield is also recommended.[1]
Skin Gloves & Protective ClothingChemical-resistant, impervious gloves. Fire/flame resistant and impervious clothing.[1]
Respiratory RespiratorA full-face respirator with an appropriate filter (e.g., type ABEK) should be used if exposure limits are exceeded or if ventilation is inadequate.[1]
Operational Plan for Handling this compound

Adherence to a strict operational workflow is essential to minimize exposure and prevent accidents.

Step 1: Preparation and Engineering Controls

  • Work in a well-ventilated area, preferably within a chemical fume hood.[2][4]

  • Ensure that an eyewash station and safety shower are readily accessible.[2]

  • Remove all potential ignition sources, such as open flames, sparks, and hot surfaces.[1][2]

  • Use non-sparking tools and explosion-proof electrical equipment.[1][2]

  • Ground and bond containers during transfer to prevent static discharge.[1][4]

Step 2: Chemical Handling

  • Wear the complete set of recommended PPE as detailed in the table above.

  • Keep the this compound container tightly closed when not in use.[1][2][4]

  • Avoid breathing vapors or mist.[1][5]

  • Prevent contact with skin and eyes.[5]

  • Do not eat, drink, or smoke in the handling area.[1]

Step 3: Storage

  • Store in a cool, dry, and well-ventilated area.[2][4][6]

  • Keep away from incompatible materials, including acids, strong oxidizing agents, acid chlorides, and chloroformates.[2][5][7]

  • Store in a locked cabinet or other secure location.[1][4]

Step 4: In Case of a Spill

  • Evacuate the area immediately.

  • Wear appropriate PPE, including respiratory protection.

  • Contain the spill using an inert absorbent material.

  • Collect the absorbed material into a suitable, closed container for disposal.[2]

  • Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

Proper disposal of this compound and any contaminated materials is a critical final step.

Waste Characterization:

  • This compound is considered a hazardous waste.[2][8] All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be handled as such.

Disposal Procedure:

  • Dispose of the chemical and its container in accordance with local, regional, and national regulations.[1][5]

  • Contact a licensed professional waste disposal service to arrange for pickup and disposal.

  • Incineration in a chemical incinerator equipped with an afterburner and scrubber is a recommended disposal method.[5][8]

  • Do not dispose of down the drain or with general laboratory trash.

Experimental Workflow Visualization

The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound in a laboratory setting.

Workflow for Safe Handling of this compound start Start: Require this compound assess Assess Hazards & Review SDS start->assess ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) assess->ppe setup Prepare Work Area (Fume Hood, No Ignition Sources) ppe->setup handle Handle Chemical (Dispense, React) setup->handle storage Store Properly (Cool, Ventilated, Secure) handle->storage Post-use spill Spill Occurs handle->spill disposal Dispose of Waste (Hazardous Waste Stream) handle->disposal Waste Generated storage->disposal Empty/Expired end End of Procedure storage->end Securely Stored spill->handle No spill_response Spill Response Protocol spill->spill_response Yes spill_response->disposal disposal->end

Caption: A flowchart illustrating the procedural steps for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Reactant of Route 1
3,5-Dimethylpyridine
Reactant of Route 2
3,5-Dimethylpyridine

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